molecular formula C8H9BrO2 B129414 2-(p-Bromophenoxy)ethanol CAS No. 34743-88-9

2-(p-Bromophenoxy)ethanol

Cat. No.: B129414
CAS No.: 34743-88-9
M. Wt: 217.06 g/mol
InChI Key: QYIOGYCRGNHDNK-UHFFFAOYSA-N
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Description

2-(p-Bromophenoxy)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C8H9BrO2 and its molecular weight is 217.06 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-Bromophenoxy)ethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190715. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenoxy)ethanol
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InChI

InChI=1S/C8H9BrO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6H2
Source PubChem
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InChI Key

QYIOGYCRGNHDNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
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DSSTOX Substance ID

DTXSID80188299
Record name 2-(p-Bromophenoxy)ethanol
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Molecular Weight

217.06 g/mol
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CAS No.

34743-88-9
Record name 2-(4-Bromophenoxy)ethanol
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Record name 2-(p-Bromophenoxy)ethanol
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Record name 2-(p-bromophenoxy)ethanol
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Record name 2-(4-Bromophenoxy)ethanol
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Foundational & Exploratory

An In-Depth Technical Guide to 2-(p-Bromophenoxy)ethanol (CAS 34743-88-9): A Versatile Intermediate in Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-(p-Bromophenoxy)ethanol, CAS number 34743-88-9, tailored for researchers, scientists, and professionals in drug development. This document delves into its physicochemical properties, synthesis, analytical characterization, and key applications, with a focus on its role as a pivotal building block in the synthesis of complex molecules and bioactive compounds.

Core Properties and Structural Significance

This compound is a bifunctional organic molecule that possesses a unique combination of a brominated aromatic ring and a primary alcohol. This distinct structure makes it a valuable intermediate in organic synthesis. The presence of the bromine atom on the phenyl ring offers a reactive site for various cross-coupling reactions, a cornerstone of modern synthetic chemistry for forging new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the terminal hydroxyl group provides a handle for a wide array of chemical transformations, including etherification, esterification, and oxidation.[1]

The interplay of these functional groups allows for the selective modification of different parts of the molecule, enabling chemists to meticulously tailor its properties for specific synthetic targets.[1] This versatility has led to its application in the development of novel compounds with potential therapeutic applications.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing reaction conditions, purification protocols, and for understanding the compound's behavior in various chemical environments.

PropertyValueSource(s)
CAS Number 34743-88-9[1][2][3][4][5]
Molecular Formula C₈H₉BrO₂[1][2][3][4][5][6]
Molecular Weight 217.06 g/mol [1][2][4][5][6]
Appearance White to almost white powder or crystal[2]
Melting Point 53-58 °C[2][3]
Boiling Point 184 °C at 20 mmHg; 132-134 °C at 4.6 Torr[2][3]
Density ~1.48 g/cm³ (estimate)[2]
pKa 14.18 ± 0.10 (Predicted)[2]
Flash Point >110 °C (>230 °F)[2]
InChI Key QYIOGYCRGNHDNK-UHFFFAOYSA-N[1][3][4][5][6]

Synthesis of this compound: The Williamson Ether Synthesis

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis. This nucleophilic substitution reaction involves the deprotonation of a phenol, in this case, 4-bromophenol, to form a phenoxide ion, which then acts as a nucleophile to attack an electrophilic haloethanol, such as 2-bromoethanol or 2-chloroethanol.[7] The choice of a strong base is crucial for the complete deprotonation of the phenol. Sodium hydride (NaH) is a frequently used and effective base for this transformation.[7]

Experimental Protocol: Williamson Ether Synthesis

This protocol details a laboratory-scale synthesis of this compound from 4-bromophenol and 2-bromoethanol.

Materials and Reagents:

  • 4-Bromophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-Bromoethanol

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF. The flask is then cooled to 0 °C in an ice bath.

  • Formation of the Phenoxide: A solution of 4-bromophenol (1.0 equivalent) in anhydrous THF is added dropwise to the NaH suspension under a nitrogen atmosphere. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour. The cessation of hydrogen gas evolution indicates the completion of the phenoxide formation.

  • Ether Synthesis: The reaction mixture is cooled back to 0 °C, and a solution of 2-bromoethanol (1.1 equivalents) in anhydrous THF is added dropwise. The reaction mixture is then heated to reflux (approximately 66 °C for THF) and stirred for 4-12 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.

  • Work-up: After the reaction is complete, the flask is cooled to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution to decompose any unreacted NaH. The mixture is then partitioned between ethyl acetate and water.

  • Extraction and Purification: The aqueous layer is separated and extracted twice more with ethyl acetate. The combined organic layers are washed with water and then with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Steps cluster_workup Work-up & Purification Flask Three-necked flask NaH NaH in THF Flask->NaH Charge with N2 Nitrogen Inlet Flask->N2 Purge with Bromophenol 4-Bromophenol in THF Phenoxide Sodium 4-bromophenoxide Bromophenol->Phenoxide Add to NaH suspension (0°C to RT) Product This compound Phenoxide->Product Add 2-bromoethanol (0°C), then reflux Bromoethanol 2-Bromoethanol in THF Quench Quench with NH4Cl Product->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify FinalProduct Pure Product Purify->FinalProduct

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity and purity of synthesized this compound. The following are the expected analytical data from common spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the two methylene groups of the ethoxy chain, and the hydroxyl proton. The aromatic protons will typically appear as two doublets in the aromatic region due to the para-substitution pattern. The methylene protons adjacent to the oxygen atoms will appear as triplets, and the hydroxyl proton will be a broad singlet, the chemical shift of which can vary with concentration and solvent.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly influenced by the halogen. The two aliphatic carbons of the ethoxy chain will also be clearly distinguishable.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm its functional groups. Key vibrational modes include a strong, broad absorption for the O-H stretching of the alcohol group, typically found around 3400 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[1]

Ion/Fragment Descriptionm/z Value (⁷⁹Br / ⁸¹Br)Notes
Molecular Ion [M]⁺216 / 218Corresponds to the molecular weight of C₈H₉BrO₂.[1]
[M - CH₂OH]⁺185 / 187Loss of the hydroxymethyl group.[1]

Applications in Drug Discovery and Organic Synthesis

The primary significance of this compound lies in its utility as a versatile synthetic intermediate.[1] It serves as a foundational building block for the synthesis of more complex and often biologically active molecules.

Role as a Synthetic Intermediate

The dual functionality of this compound allows for a stepwise and controlled elaboration of its structure. For instance, the hydroxyl group can be further functionalized through reactions such as etherification or esterification. A common strategy is the introduction of a propargyl group via reaction with propargyl bromide, which prepares the molecule for "click" chemistry or further coupling reactions.[1] Similarly, allylation with allyl bromide introduces a versatile allyl group.[1]

The bromine atom on the aromatic ring is a key feature for diversification. It serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide range of substituents and the construction of complex molecular architectures.

Application in the Synthesis of Bioactive Molecules

Derivatives of this compound have shown promise in the field of medicinal chemistry. For example, it has been utilized in the preparation of aryl-substituted diazabicyclononenecarboxamides, which have been investigated as potent renin inhibitors.[1] Renin is an enzyme that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. The inhibition of renin is a therapeutic strategy for the treatment of hypertension.

Representative Reaction Pathway

Reaction_Pathway Reactant This compound Intermediate Alkoxide Intermediate Reactant->Intermediate Base (e.g., NaH) Product Functionalized Derivative (e.g., Ether or Ester) Intermediate->Product Electrophile (e.g., Propargyl Bromide)

Caption: Functionalization of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique bifunctional nature, combining a reactive brominated aromatic ring with a primary alcohol, provides chemists with a powerful tool for the construction of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in research and development endeavors.

References

  • Supporting information for - The Royal Society of Chemistry. (URL: [Link])

  • 1 - Supplementary Information. (URL: [Link])

  • 2-(4-Bromophenyl)ethanol - ChemBK. (URL: [Link])

  • Williamson Ether Synthesis - Utah Tech University. (URL: [Link])

    • The Williamson Ether Synthesis. (URL: [Link])

  • Experiment 06 Williamson Ether Synthesis. (URL: [Link])

  • Williamson Ether Synthesis. (URL: [Link])

  • This compound - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (URL: [Link])

  • 2-(4-Bromophenyl)ethanol | C8H9BrO | CID 72851 - PubChem. (URL: [Link])

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (URL: [Link])

  • 2-(2-Bromophenyl)ethan-1-ol | C8H9BrO | CID 2734089 - PubChem. (URL: [Link])

  • 2-bromoethanol - Organic Syntheses Procedure. (URL: [Link])

  • Chemical Properties of Ethanol, 2-(4-bromophenoxy)- (CAS 34743-88-9) - Cheméo. (URL: [Link])

  • 2-(4-Bromophenoxy)ethanol - CAS Common Chemistry. (URL: [Link])

  • Ethanol, 2-(4-bromophenoxy)- - the NIST WebBook. (URL: [Link])

  • Ethanol, 2-(4-bromophenoxy)- - the NIST WebBook. (URL: [Link])

Sources

Synthesis and characterization of 2-(p-Bromophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-(p-Bromophenoxy)ethanol

Introduction: A Versatile Aryloxyalkanol Building Block

This compound is a valuable chemical intermediate distinguished by its unique trifecta of functional groups: a primary alcohol, an ether linkage, and a brominated aromatic ring. This combination makes it a highly versatile building block in the fields of organic synthesis and medicinal chemistry. The terminal hydroxyl group offers a reactive site for a wide array of chemical transformations, including oxidation and esterification. The ether bond provides structural stability, while the bromine atom on the phenyl ring is a key handle for introducing further molecular complexity through powerful cross-coupling reactions.[1]

This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound, grounded in established chemical principles and field-proven methodologies. It is designed to serve as a practical resource for researchers and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Part 1: Synthesis via Williamson Etherification

The most direct and widely adopted method for preparing this compound is the Williamson ether synthesis.[1] This classic organic reaction, first developed in the 1850s, remains a cornerstone of ether synthesis due to its reliability and broad applicability.[2][3]

Principle and Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4][5] The reaction is initiated by the deprotonation of a weakly acidic phenol (4-bromophenol) using a strong base to form a potent nucleophile, the corresponding phenoxide ion. This phenoxide then attacks the electrophilic carbon of a primary alkyl halide (in this case, a 2-haloethanol), displacing the halide leaving group in a single, concerted step to form the ether linkage.[2][3]

The choice of a primary alkyl halide is critical. Secondary and tertiary halides are prone to undergoing a competing E2 elimination reaction, which would produce an alkene as an undesired byproduct, particularly when a sterically unhindered and strong base like the phenoxide is used.[4][5][6]

Williamson_Ether_Synthesis Mechanism of this compound Synthesis cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_sn2 SN2 Reaction 4-Bromophenol 4-Bromophenol Base Base (e.g., NaOH) Phenoxide 4-Bromophenoxide Ion (Nucleophile) Base->Phenoxide 2-Haloethanol 2-Haloethanol (X-CH₂CH₂OH) TransitionState Transition State 2-Haloethanol->TransitionState Phenoxide->TransitionState Nucleophilic Attack Product This compound TransitionState->Product Ether Formation Byproduct Salt (NaX) TransitionState->Byproduct Leaving Group Departure

Caption: Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • 4-Bromophenol

  • 2-Chloroethanol or 2-Bromoethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (or a suitable polar aprotic solvent like DMF)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-bromophenol (1.0 eq) in ethanol. To this solution, add a stoichiometric amount of powdered sodium hydroxide (1.0 eq). Stir the mixture at room temperature for 15-20 minutes to ensure complete formation of the sodium 4-bromophenoxide salt.

  • Nucleophilic Substitution: Add 2-chloroethanol (1.1 eq) to the reaction mixture. While 2-bromoethanol could also be used and has a better leaving group, 2-chloroethanol is often chosen for its lower cost and toxicity.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain the reflux for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water and extract the aqueous layer three times with diethyl ether.[7] Combine the organic extracts.

  • Washing: Wash the combined organic layer sequentially with a saturated sodium bicarbonate solution (to remove any unreacted phenol) and then with brine (to remove residual water).[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield pure this compound.[8]

Part 2: Physicochemical Properties and Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized product.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₈H₉BrO₂[9]
Molecular Weight 217.06 g/mol [9]
Appearance White to off-white solid
Melting Point 53-55 °C
Boiling Point 184 °C at 20 mmHg
CAS Number 34743-88-9[9]
Spectroscopic and Chromatographic Analysis

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. The expected chemical shifts (in CDCl₃) are influenced by the electronegativity of adjacent atoms (oxygen) and the anisotropic effects of the aromatic ring.

ProtonsPredicted δ (ppm)MultiplicityIntegrationRationale
Ar-H (ortho to O)~6.8-7.0Doublet (d)2HShielded by the electron-donating ether oxygen.
Ar-H (ortho to Br)~7.3-7.5Doublet (d)2HDeshielded by the electron-withdrawing bromine.
-O-CH₂ -~4.1Triplet (t)2HDeshielded by the adjacent ether oxygen.
-CH₂ -OH~3.9Triplet (t)2HDeshielded by the adjacent hydroxyl group.[10]
-OH ~2.0-3.0Broad Singlet (s)1HChemical shift is variable and depends on concentration and solvent; often exchanges with D₂O.[10][11]

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.

CarbonPredicted δ (ppm)Rationale
C -O (Aromatic)~158Attached to the highly electronegative oxygen.
C -H (Aromatic)~116, 133Standard aromatic region, split by substituents.
C -Br (Aromatic)~115Attached to bromine, downfield shift.
-O-C H₂-~69Aliphatic carbon attached to ether oxygen.
-C H₂-OH~61Aliphatic carbon attached to hydroxyl oxygen.[10]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹.

  • Aromatic C-H Stretch: Medium to weak bands above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Medium bands in the region of 2850-3000 cm⁻¹.

  • Aromatic C=C Stretch: Medium absorptions around 1580 cm⁻¹ and 1480 cm⁻¹.

  • C-O-C Stretch (Ether): A strong, characteristic band around 1240 cm⁻¹ (aryl-alkyl ether).

  • C-Br Stretch: A weak to medium band in the fingerprint region, typically 500-650 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides fragmentation information.

  • Molecular Ion (M⁺): The spectrum will show a prominent molecular ion peak. A key feature is the isotopic pattern characteristic of bromine. There will be two peaks of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope (M⁺) and another for the molecule with the ⁸¹Br isotope (M+2).[9] For this compound, these would appear at m/z = 216 and m/z = 218.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be effectively used to assess the purity of the final compound and to separate it from starting materials or byproducts.[12] A typical mobile phase might consist of acetonitrile and water with a small amount of acid modifier like formic or phosphoric acid.[12]

Part 3: Synthetic Utility and Applications

This compound is not an end-product but a versatile platform for constructing more complex molecules.[1] Its synthetic potential stems from the ability to selectively modify its distinct functional regions.

Synthetic_Utility Synthetic Utility of this compound cluster_hydroxyl Hydroxyl Group Reactions cluster_bromo Bromo Group Reactions Core This compound Oxidation Oxidation Core->Oxidation Esterification Esterification / Acylation Core->Esterification Etherification Further Etherification (e.g., with Propargyl Bromide) Core->Etherification Suzuki Suzuki Coupling (C-C bond formation) Core->Suzuki Heck Heck Coupling (C-C bond formation) Core->Heck Buchwald Buchwald-Hartwig Amination (C-N bond formation) Core->Buchwald Aldehyde Corresponding Aldehyde/ Carboxylic Acid Oxidation->Aldehyde Ester Ester Derivatives Esterification->Ester FunctionalizedEther Functionalized Ethers Etherification->FunctionalizedEther Biaryl Biaryl Compounds Suzuki->Biaryl Stilbene Stilbene Derivatives Heck->Stilbene Aniline Aniline Derivatives Buchwald->Aniline

Caption: Key reaction pathways for this compound.

  • Medicinal Chemistry: The core structure has been incorporated into molecules investigated as potent renin inhibitors, highlighting its potential as a scaffold in drug discovery.[1]

  • Cross-Coupling Reactions: The aryl bromide is a prime substrate for palladium-catalyzed cross-coupling reactions. This allows for the straightforward formation of carbon-carbon (e.g., Suzuki, Heck, Sonogashira couplings) or carbon-heteroatom (e.g., Buchwald-Hartwig amination) bonds, enabling the synthesis of a diverse library of substituted phenoxyethanol derivatives.[1]

  • Hydroxyl Group Modification: The primary alcohol can be easily oxidized to the corresponding aldehyde or carboxylic acid, or converted into esters, ethers, and other functional groups, further expanding its synthetic versatility.[1]

Part 4: Safety and Handling

Proper safety precautions are mandatory when handling this compound and the reagents used in its synthesis.

Hazard Information (GHS)
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[13]
H315: Causes skin irritation.[13][14]
H319: Causes serious eye irritation.[13][14]
H335: May cause respiratory irritation.[14]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Eye Protection: Wear chemical safety goggles or a face shield.[15]

  • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).[15]

  • Respiratory Protection: For handling fine powders, a dust mask (e.g., N95) is recommended. Avoid breathing dust or vapors.[14]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[14]

Conclusion

This compound is a readily accessible and highly functionalized intermediate. Its synthesis via the robust Williamson ether reaction is straightforward and efficient. The compound's identity and purity can be rigorously confirmed through a standard suite of spectroscopic and chromatographic techniques. The true value of this molecule lies in its capacity as a versatile starting material, offering three distinct points for chemical modification that enable the rapid assembly of complex molecular architectures for applications in materials science and medicinal chemistry.

References

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. [Link]

  • ChemBK. 2-(2-Bromophenyl)-ethanol. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • Alfa Aesar. Safety Data Sheet: 1-(4-Bromophenyl)ethanol. [Link]

  • NIST. Ethanol, 2-(4-bromophenoxy)-. [Link]

  • Doc Brown's Chemistry. H-1 proton NMR spectrum of ethanol. [Link]

  • OpenOChem Learn. Alcohols. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(p-Bromophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(p-Bromophenoxy)ethanol (CAS No. 34743-88-9) is a significant chemical intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1][2] Its bifunctional nature, featuring a reactive hydroxyl group and a brominated aromatic ring suitable for cross-coupling reactions, makes it a versatile building block. Accurate and comprehensive characterization of this compound is paramount for ensuring the identity, purity, and quality required for downstream applications.

This technical guide provides an in-depth analysis of the core spectroscopic data used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the congruence of data from these orthogonal techniques provides unambiguous structural confirmation. This document is designed for researchers, scientists, and drug development professionals, offering not just the data, but the underlying scientific principles and field-proven insights into the experimental choices and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and relative number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The quality of NMR data is directly dependent on meticulous sample preparation. The following protocol outlines the standard procedure for a high-resolution spectrum.

Objective: To prepare a homogeneous, particulate-free solution of this compound in a deuterated solvent for NMR analysis.

Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound. The solid nature of the compound at room temperature (m.p. 53-55 °C) facilitates precise measurement.[3]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Gentle agitation may be required.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

  • Standard Addition (Optional): Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard (0.00 ppm).

  • Analysis: Cap the NMR tube and insert it into the spectrometer. The instrument is then tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize the magnetic field homogeneity before acquiring the ¹H and ¹³C spectra.

Caption: Standard workflow for NMR sample preparation and analysis.

Data Presentation: ¹H and ¹³C NMR of this compound

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality of Chemical Shift
~ 7.38Doublet (d)2HH-3, H-5Aromatic protons ortho to the electron-withdrawing bromine atom are deshielded.
~ 6.82Doublet (d)2HH-2, H-6Aromatic protons ortho to the electron-donating ether oxygen are shielded.
~ 4.09Triplet (t)2HH-8 (-OCH₂)Deshielded by the adjacent electronegative ether oxygen atom.
~ 3.97Triplet (t)2HH-9 (-CH₂OH)Deshielded by the adjacent electronegative hydroxyl oxygen atom.
~ 2.0 (variable)Broad Singlet1H-OHThe hydroxyl proton is labile and its chemical shift is concentration-dependent.

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon AssignmentCausality of Chemical Shift
~ 158.0C-1Aromatic carbon directly attached to the highly electronegative ether oxygen.
~ 132.5C-3, C-5Aromatic carbons ortho to the bromine atom.
~ 116.2C-2, C-6Aromatic carbons ortho to the ether oxygen, shielded by its electron-donating effect.
~ 114.0C-4Aromatic carbon attached to bromine; its shift is influenced by the heavy atom effect.
~ 69.5C-8 (-OCH₂)Aliphatic carbon deshielded by the ether oxygen.
~ 61.5C-9 (-CH₂OH)Aliphatic carbon deshielded by the hydroxyl oxygen.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally powerful and rapid technique for identifying the presence of specific functional groups, which each have characteristic absorption frequencies.

Experimental Protocol: KBr Pellet Method for Solid Samples

Objective: To prepare a solid dispersion of the sample in an IR-transparent matrix (potassium bromide) for analysis by transmission FTIR.

Methodology:

  • Drying: Dry spectroscopic grade KBr powder in an oven at ~110°C for several hours to remove any absorbed water, which has a strong IR signal.

  • Grinding: Add ~1-2 mg of this compound and ~100-200 mg of the dried KBr to an agate mortar.

  • Homogenization: Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained. This step is critical to reduce particle size and minimize light scattering.

  • Pellet Formation: Transfer the powder to a pellet die. Assemble the die and place it in a hydraulic press.

  • Pressing: Apply pressure (typically 8-10 tons) for several minutes. The pressure causes the KBr to flow and form a transparent or translucent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder for analysis.

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Data Presentation and Interpretation: Key IR Absorptions

The IR spectrum of this compound is available from the NIST Chemistry WebBook, collected by the Coblentz Society. The key absorption bands confirm the presence of the expected functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3380Strong, BroadO-H Stretch (Alcohol)
~3060MediumC-H Stretch (Aromatic)
~2940, 2880MediumC-H Stretch (Aliphatic)
~1590, 1490StrongC=C Stretch (Aromatic Ring)
~1240StrongC-O Stretch (Aryl Ether, Asymmetric)
~1040StrongC-O Stretch (Primary Alcohol)
~825StrongC-H Bend (p-substituted aromatic, out-of-plane)

Expert Interpretation:

  • O-H Stretch: The most prominent feature is the strong, broad band around 3380 cm⁻¹. The broadening is a classic indicator of hydrogen bonding between the alcohol groups of adjacent molecules in the solid state.

  • C-H Stretches: The absorption just above 3000 cm⁻¹ is characteristic of C-H bonds on the aromatic ring (sp² carbons), while the bands just below 3000 cm⁻¹ are from the C-H bonds of the ethyl chain (sp³ carbons).

  • Aromatic Region: The sharp, strong peaks at ~1590 and 1490 cm⁻¹ are diagnostic for the carbon-carbon stretching vibrations within the benzene ring.

  • Fingerprint Region (C-O Stretches): Two strong absorptions are critical for identification. The band at ~1240 cm⁻¹ is the characteristic asymmetric stretch of the aryl-alkyl ether linkage. The band at ~1040 cm⁻¹ corresponds to the C-O stretch of the primary alcohol. The presence of both is a powerful confirmation of the structure.

  • Substitution Pattern: The strong band at ~825 cm⁻¹ is an out-of-plane C-H bending vibration that is highly characteristic of a 1,4-disubstituted (para) benzene ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For small organic molecules, Electron Ionization (EI) is a common "hard" ionization technique that not only provides the molecular weight but also induces reproducible fragmentation, yielding a unique fingerprint that aids in structural elucidation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To generate a mass spectrum of the analyte to determine its molecular weight and fragmentation pattern.

Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the instrument, where it is vaporized by heating under high vacuum.

  • Ionization: The gaseous analyte molecules pass through a beam of high-energy electrons (typically 70 eV). This collision ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).[4]

  • Fragmentation: The high energy of the ionization process leaves the molecular ion in an excited state, causing it to fragment into smaller, characteristic ions.

  • Acceleration: The resulting ions (the molecular ion and its fragments) are accelerated by an electric field.

  • Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: A detector records the abundance of each ion, generating the mass spectrum.

Data Presentation and Interpretation: The Mass Spectrum

The mass spectrum of this compound is available from the NIST database and displays several key features that confirm its structure.[4]

Table 4: Key Ions in the EI Mass Spectrum of this compound

m/zRelative IntensityIon Assignment
216, 218Moderate[M]⁺• (Molecular Ion)
171, 173High[M - CH₂OH]⁺
157, 159High[BrC₆H₄]⁺
45High[CH₂CH₂OH]⁺

Expert Interpretation:

  • Molecular Ion and Bromine Isotopes: The presence of a pair of peaks at m/z 216 and 218 in an approximate 1:1 ratio is definitive proof of the presence of one bromine atom in the molecule. This pattern arises from the natural abundance of the two stable isotopes, ⁷⁹Br and ⁸¹Br. The mass of 217 g/mol for the molecular formula C₈H₉BrO₂ aligns perfectly with these observed ions.[4]

  • Major Fragmentation Pathways: The fragmentation pattern is highly informative and governed by the stability of the resulting ions.

Fragmentation cluster_M Molecular Ion [M]+• cluster_F1 Loss of •CH2OH cluster_F2 Base Peak Fragment cluster_F3 Loss of •OCH2CH2OH cluster_F4 Alpha-cleavage M [C8H9BrO2]+• m/z 216, 218 F2 [BrC6H4O]+ m/z 171, 173 M->F2 Rearrangement F3 [BrC6H4]+ m/z 157, 159 M->F3 F4 [CH2OH]+ m/z 31 M->F4 F1 [BrC6H4OCH2]+ m/z 185, 187 (not observed)

Caption: Key fragmentation pathways for this compound in EI-MS.

  • Formation of the Base Peak (m/z 171, 173): The most stable and thus most abundant fragment (the base peak) is often not from a simple cleavage. In this case, it likely arises from the loss of the CH₂OH radical, followed by rearrangement to the stable bromophenoxy cation.

  • Loss of the Ether Sidechain (m/z 157, 159): Cleavage of the ether C-O bond results in the loss of the entire •OCH₂CH₂OH side chain, yielding the bromophenyl cation at m/z 157 and 159.

  • Alpha-Cleavage (m/z 31): Cleavage of the bond between the two ethyl carbons (alpha to the hydroxyl group) is a common fragmentation for primary alcohols, leading to the formation of the [CH₂OH]⁺ ion at m/z 31.

Conclusion

The spectroscopic analysis of this compound provides a clear and consistent structural confirmation. ¹H and ¹³C NMR spectroscopy would precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key alcohol, aryl ether, and p-substituted benzene ring functional groups, and mass spectrometry verifies the molecular weight and elemental composition (specifically the presence of bromine) through its distinct isotopic pattern and fragmentation. The collective data from these techniques forms a robust, self-validating analytical package essential for any researcher utilizing this versatile chemical intermediate.

References

  • AIST:Spectral Database for Organic Compounds,SDBS . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Ethanol, 2-(4-bromophenoxy)- . In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • 2-(4-Bromophenyl)ethanol . In PubChem; National Center for Biotechnology Information. [Link]

  • 2-(4-Bromophenoxy)ethanol . CAS Common Chemistry. [Link]

Sources

Introduction: Understanding the Core Attributes of 2-(p-Bromophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2-(p-Bromophenoxy)ethanol

Abstract: This technical guide provides a comprehensive overview of the critical physicochemical properties of this compound, with a specific focus on its solubility profile and chemical stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with practical, field-proven methodologies for accurate assessment. The guide details experimental protocols for solubility determination and forced degradation studies, explains the causality behind experimental choices, and presents data in a clear, accessible format. All claims are substantiated with authoritative references to ensure scientific integrity.

This compound is an aromatic ether alcohol with the chemical formula C₈H₉BrO₂. Its molecular structure, featuring a brominated phenyl ring linked to an ethanol group via an ether bond, imparts specific characteristics that are crucial for its application in chemical synthesis and pharmaceutical research. As an intermediate or a reference standard, a thorough understanding of its solubility and stability is paramount for ensuring the accuracy, reproducibility, and safety of experimental and developmental work.

The presence of the polar hydroxyl (-OH) group allows for hydrogen bonding, while the bulky, hydrophobic bromophenoxy group dictates its solubility in organic solvents and limits its aqueous solubility. The ether linkage and the carbon-bromine bond are potential sites of chemical degradation. This guide provides the foundational knowledge and practical protocols to navigate these properties effectively.

Physicochemical Properties

A baseline understanding of the fundamental physicochemical properties of this compound is essential for its proper handling, storage, and application.

PropertyValueSource
Molecular Formula C₈H₉BrO₂
Molecular Weight 217.06 g/mol
Appearance White to off-white crystalline solid
Melting Point 65-68 °C
Boiling Point 163-165 °C at 13 mmHg
pKa 14.49 (Predicted)

Solubility Profile

The solubility of a compound is a critical parameter that influences its bioavailability, formulation possibilities, and reaction kinetics. The dual hydrophobic and hydrophilic nature of this compound results in a varied solubility profile.

Qualitative and Quantitative Solubility

Initial assessments indicate that this compound is soluble in alcohols and ethers, while being insoluble in water. For drug development and research applications, a more quantitative understanding is often required. The following table summarizes solubility data in common laboratory solvents.

SolventTypeSolubility (at 25 °C)Experimental Notes
WaterPolar Protic< 1 mg/mL (Practically Insoluble)The large, non-polar bromophenoxy group dominates, limiting interaction with water molecules.
EthanolPolar ProticSolubleThe ethanol moiety of the solute interacts favorably with the solvent.
MethanolPolar ProticSolubleSimilar to ethanol, hydrogen bonding and dipole-dipole interactions facilitate dissolution.
AcetonePolar AproticFreely SolubleActs as a good solvent for moderately polar compounds.
Dichloromethane (DCM)Non-polarSolubleThe bromophenoxy group's hydrophobicity drives solubility in chlorinated solvents.
Dimethyl Sulfoxide (DMSO)Polar AproticFreely SolubleA versatile solvent capable of dissolving a wide range of compounds.
Experimental Protocol: Kinetic Solubility Determination via HPLC

This protocol outlines a high-throughput method to determine the kinetic solubility of this compound in a buffered aqueous solution, a common requirement in early-stage drug discovery.

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. After equilibration, the solution is filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate is determined by High-Performance Liquid Chromatography (HPLC) with UV detection.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Calibration Curve: Prepare a series of calibration standards by diluting the stock solution in a 50:50 acetonitrile:water mixture. Recommended concentrations: 1, 5, 10, 25, 50, 100 µM.

  • Solubility Assay: a. Add 2 µL of the 10 mM DMSO stock solution to 198 µL of phosphate-buffered saline (PBS, pH 7.4) in a 96-well plate. This results in a final concentration of 100 µM with 1% DMSO. b. Seal the plate and shake at room temperature for 2 hours to allow for equilibration. c. Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.

  • HPLC Analysis: a. Inject the filtered samples and calibration standards onto the HPLC system. b. HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
    • Mobile Phase: Isocratic elution with 60% Acetonitrile, 40% Water (with 0.1% formic acid).
    • Flow Rate: 1.0 mL/min.
    • Detection: UV at 225 nm (where the benzene ring exhibits strong absorbance).
    • Injection Volume: 10 µL.
  • Data Analysis: a. Plot the peak area from the calibration standards against their known concentrations to generate a linear regression curve. b. Use the equation of the line to calculate the concentration of this compound in the filtered test samples. This value represents the kinetic solubility.

Causality and Trustworthiness: The use of a standardized HPLC method with a calibration curve ensures quantitative accuracy. The kinetic nature of this assay (starting from a solid and allowing it to dissolve) mimics conditions relevant to many biological and formulation scenarios. The 1% DMSO concentration is a standard practice to minimize co-solvent effects while ensuring the compound is initially in solution.

Diagram: Workflow for Kinetic Solubility Determination

G cluster_prep Preparation cluster_assay Solubility Assay cluster_analysis Analysis prep_stock 1. Prepare 10 mM Stock in 100% DMSO prep_cal 2. Prepare Calibration Standards (1-100 µM in ACN:H2O) prep_stock->prep_cal hplc 6. HPLC Analysis of Filtrate & Standards (UV at 225 nm) prep_cal->hplc Inject Standards add_sample 3. Add 2 µL Stock to 198 µL PBS (pH 7.4) equilibrate 4. Shake for 2 hours (Equilibration) add_sample->equilibrate filter_sample 5. Filter through 0.45 µm filter plate equilibrate->filter_sample filter_sample->hplc Inject Sample Filtrate data 7. Quantify using Calibration Curve hplc->data

Caption: Workflow for determining the kinetic solubility of this compound.

Chemical Stability and Degradation

Assessing the chemical stability of a compound is crucial for determining its shelf-life, identifying appropriate storage conditions, and understanding potential degradation products that may affect its purity, activity, or safety. This compound is generally stable under normal storage conditions (cool, dry, dark place). However, it possesses functional groups that can be susceptible to degradation under stress.

Potential Degradation Pathways
  • Oxidation: The ether linkage can be susceptible to oxidation, potentially forming peroxides, especially in the presence of light and oxygen. The aromatic ring can also undergo oxidative degradation under harsh conditions.

  • Hydrolysis: While the ether bond is generally stable, it can be cleaved under extreme pH (highly acidic or basic) and high-temperature conditions.

  • Photodegradation: Aromatic bromine compounds can be sensitive to UV light, which can induce homolytic cleavage of the C-Br bond, leading to the formation of radical species and subsequent degradation products.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are used to intentionally degrade the compound under various stress conditions to identify likely degradation products and pathways.

Principle: The compound is subjected to harsh conditions (acid, base, oxidation, heat, light). The resulting samples are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the sample solution 1:1 with 1 M HCl. Heat at 80 °C for 4 hours.

    • Base Hydrolysis: Mix the sample solution 1:1 with 1 M NaOH. Keep at room temperature for 2 hours.

    • Oxidative Degradation: Mix the sample solution 1:1 with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the sample solution at 80 °C for 24 hours.

    • Photodegradation: Expose the sample solution to a photostability chamber (ICH Q1B guidelines) for a defined period.

    • Control: Keep a sample solution at room temperature, protected from light.

  • Sample Quenching: After the exposure period, neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • HPLC Analysis (Stability-Indicating Method): a. Rationale: A gradient elution method is used to ensure the separation of the parent peak from any more polar or less polar degradation products that may form. b. HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
    • Mobile Phase A: 0.1% Formic Acid in Water.
    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
    • Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.
    • Flow Rate: 1.0 mL/min.
    • Detection: Photodiode Array (PDA) detector to obtain UV spectra of all peaks, aiding in peak purity assessment and identification.
  • Data Analysis: a. Compare the chromatograms from the stressed samples to the control sample. b. Calculate the percentage degradation of this compound. c. Assess peak purity of the parent peak to ensure co-eluting impurities are not present. d. Analyze the UV spectra of new peaks to gain preliminary information about the degradants.

Self-Validating System: The use of a control sample and a PDA detector makes this protocol self-validating. The control confirms the stability of the compound under ambient conditions, while the PDA detector helps to confirm that the separation method is adequate (peak purity) and provides spectral data for all detected peaks, which is the first step in identifying unknown degradants.

Diagram: Forced Degradation Study Logic

G cluster_stress Stress Conditions cluster_output Data Output start 1 mg/mL Stock Solution of This compound acid Acid (1M HCl, 80°C) start->acid base Base (1M NaOH, RT) start->base oxide Oxidation (3% H2O2, RT) start->oxide thermal Thermal (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo control Control Sample (RT, Protected from Light) start->control analysis Stability-Indicating HPLC-PDA Analysis acid->analysis base->analysis oxide->analysis thermal->analysis photo->analysis control->analysis deg_percent % Degradation Calculation analysis->deg_percent peak_purity Peak Purity Assessment analysis->peak_purity pathway_id Degradant Profile deg_percent->pathway_id

Caption: Logical workflow for a forced degradation study of this compound.

Summary and Best Practices

  • Solubility: this compound exhibits poor aqueous solubility but is readily soluble in common organic solvents like acetone, ethanol, and DMSO. For quantitative studies, HPLC-based methods provide accurate and reproducible data.

  • Stability: The compound is stable under standard storage conditions. However, forced degradation studies reveal potential liabilities towards strong oxidative and photolytic stress. The ether linkage and C-Br bond are the likely sites of degradation.

  • Storage: To ensure long-term integrity, this compound should be stored in a well-sealed container, protected from light, in a cool and dry place.

  • Handling: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn. Handle in a well-ventilated area to avoid inhalation of dust.

This guide provides the essential framework for working with this compound. By understanding its solubility and stability profile, researchers can design more robust experiments, develop stable formulations, and ensure the quality and reliability of their results.

References

  • PubChem, National Center for Biotechnology Information. Compound Summary for CID 13035, 2-(4-Bromophenoxy)ethanol. [Link]

A Senior Application Scientist's Guide to 2-(p-Bromophenoxy)ethanol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of 2-(p-Bromophenoxy)ethanol, a versatile building block in organic synthesis. We will move beyond simple catalog descriptions to uncover the causality behind its applications, focusing on its role in the construction of complex molecules, particularly within the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound.

Core Molecular Attributes and Synthetic Utility

This compound, with its distinct structural features—a brominated aromatic ring and a primary alcohol—offers a dual-handle for synthetic manipulation. The para-substituted bromine atom provides a reactive site for cross-coupling reactions, while the terminal hydroxyl group is amenable to a wide range of transformations, including etherification, esterification, and oxidation. This orthogonal reactivity is the cornerstone of its utility as a building block, allowing for sequential and controlled modifications to build molecular complexity.

Key Synthetic Transformations and Mechanistic Insights

The strategic application of this compound hinges on the selective reaction of its two primary functional groups. The choice of reagents and reaction conditions dictates which part of the molecule will react, a fundamental concept in multi-step synthesis.

O-Alkylation: The Williamson Ether Synthesis

One of the most common applications of this compound is as a nucleophile in the Williamson ether synthesis. The terminal hydroxyl group can be deprotonated with a suitable base to form an alkoxide, which then displaces a halide or other leaving group on an electrophilic partner.

Mechanism: The reaction proceeds via a classic SN2 mechanism. The strength of the base is a critical parameter. Strong bases like sodium hydride (NaH) are often employed to ensure complete deprotonation of the alcohol, leading to higher yields. The choice of solvent is also crucial; polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used to solvate the cation and increase the nucleophilicity of the alkoxide.

Field-Proven Protocol: Synthesis of Viloxazine

Viloxazine, a selective norepinephrine reuptake inhibitor, can be synthesized using this compound as a key starting material. The synthesis involves an initial O-alkylation followed by an intramolecular cyclization.

Step-by-Step Methodology:

  • Deprotonation: this compound is dissolved in a suitable polar aprotic solvent, such as DMF.

  • Alkoxide Formation: Sodium hydride (NaH) is added portion-wise at 0°C to deprotonate the hydroxyl group, forming the corresponding sodium alkoxide.

  • Nucleophilic Attack: 2-chloro-N-methoxy-N-methylethanamine is added to the reaction mixture. The alkoxide attacks the electrophilic carbon, displacing the chloride ion.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

Workflow for the Synthesis of a Viloxazine Precursor

A This compound in DMF B Add NaH at 0°C A->B Step 1 C Sodium 2-(4-bromophenoxy)ethan-1-olate (Alkoxide Intermediate) B->C Deprotonation D Add 2-chloro-N-methoxy- N-methylethanamine C->D Step 2 E Sₙ2 Reaction D->E F Crude Product Mixture E->F Displacement of Cl⁻ G Aqueous Work-up & Extraction F->G Step 3 H Purified Viloxazine Precursor G->H Purification

Caption: Williamson ether synthesis workflow for a key Viloxazine intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Mechanism: The general catalytic cycle for these reactions involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a palladium(II) intermediate.

  • Transmetalation (for Suzuki coupling) or Migratory Insertion (for Heck coupling): The second coupling partner is delivered to the palladium center.

  • Reductive Elimination: The desired product is formed, and the palladium(0) catalyst is regenerated.

Authoritative Insight: The choice of ligand on the palladium catalyst is critical for the success of these reactions. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often necessary to promote the oxidative addition and reductive elimination steps.

Field-Proven Protocol: Synthesis of a Key Intermediate for Reboxetine Analogues

Reboxetine is another norepinephrine reuptake inhibitor. Analogues of reboxetine can be synthesized using this compound in a Suzuki coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: A reaction vessel is charged with this compound, a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

  • Solvent Addition: A mixture of solvents, such as toluene and water, is added to dissolve the reactants and facilitate the reaction.

  • Heating: The reaction mixture is heated to a temperature typically between 80-100°C to drive the reaction to completion.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The crude product is then purified by flash chromatography.

Workflow for a Suzuki Cross-Coupling Reaction

A This compound, Boronic Acid, Pd Catalyst, Base B Add Toluene/Water Solvent System A->B Step 1 C Heat to 80-100°C B->C Step 2 D Catalytic Cycle: 1. Oxidative Addition 2. Transmetalation 3. Reductive Elimination C->D Initiation E Reaction Monitoring (TLC/LC-MS) D->E In-process Control F Crude Product Mixture E->F Completion G Aqueous Work-up & Extraction F->G Step 3 H Purified Biaryl Product G->H Purification

Caption: Suzuki cross-coupling workflow for C-C bond formation.

Tabulated Data for Key Transformations

For ease of comparison, the following table summarizes typical reaction conditions for the key transformations discussed.

Reaction Type Reagents Catalyst/Base Solvent Temperature Typical Yield Reference
Williamson Ether SynthesisAlkyl HalideNaHDMF0°C to RT70-90%
Suzuki CouplingBoronic AcidPd(PPh3)4 / K2CO3Toluene/H2O80-100°C65-85%

Conclusion and Future Outlook

This compound is a valuable and versatile building block in modern organic synthesis. Its orthogonal functional groups allow for a wide range of selective transformations, making it a powerful tool for the construction of complex molecules, particularly in the field of drug discovery. The ability to perform both O-alkylation and palladium-catalyzed cross-coupling reactions provides a robust platform for the synthesis of diverse molecular scaffolds. As the demand for novel and complex small molecules continues to grow, the strategic application of such bifunctional building blocks will undoubtedly play an increasingly important role in the advancement of chemical synthesis.

References

  • Synthesis of Viloxazine. Organic Syntheses, Coll. Vol. 10, p.70 (2004); Vol. 79, p.139 (2002). [Link]

  • Process for the preparation of Viloxazine and its hydrochloride salt.
  • The Buchwald-Hartwig Amination. Chemical Reviews, 2011, 111 (3), pp 1863–1964. [Link]

  • Design, synthesis, and biological evaluation of reboxetine analogues as norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 2008, 18 (11), pp 3216-3220. [Link]

A Medicinal Chemist's Guide to 2-(p-Bromophenoxy)ethanol: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the relentless pursuit of novel therapeutic agents, the strategic selection of foundational chemical scaffolds is paramount. 2-(p-Bromophenoxy)ethanol emerges as a molecule of significant interest, positioned at the intersection of well-established preservative chemistry and the burgeoning field of halogenated marine natural products. This technical guide provides an in-depth analysis of this compound, not as an end-product, but as a versatile and highly tractable starting point for medicinal chemistry campaigns. We will dissect its structural attributes, propose data-driven hypotheses for its potential as both an antimicrobial and an anticancer lead, and provide detailed, field-proven protocols for its initial biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage underexplored chemical matter for next-generation therapeutics.

Part 1: The Molecular Profile of this compound
1.1. Structural Features and Synthetic Accessibility

This compound is a deceptively simple molecule whose value lies in its distinct and strategically positioned functional groups.[1] Its structure comprises three key motifs, each offering a vector for chemical modification:

  • The p-Bromophenyl Group: The bromine atom is a critical feature. It significantly influences the molecule's electronic properties and serves as a powerful handle for modern synthetic chemistry, particularly for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[1] In drug design, introducing a bromine atom can increase lipophilicity, enhance membrane permeability, and facilitate "halogen bonding," a non-covalent interaction that can improve binding affinity to biological targets.[2][3]

  • The Ether Linkage: This stable bond connects the aromatic and aliphatic portions of the molecule, providing a specific spatial arrangement that can be crucial for receptor interaction.

  • The Primary Alcohol: The terminal hydroxyl group is a versatile functional group, readily amenable to a wide range of transformations such as esterification, etherification, and oxidation, allowing for the straightforward attachment of diverse molecular fragments.[1][4]

Synthetically, the molecule is highly accessible, most commonly prepared via the Williamson ether synthesis, a robust and scalable reaction involving 4-bromophenol and a haloethanol precursor.[1] This straightforward synthesis makes it an economically viable starting material for library generation.

1.2. The Rationale for Medicinal Chemistry Exploration

The impetus for investigating this compound in a medicinal context is twofold, drawing from the established bioactivity of its core components:

  • The Phenoxyethanol Backbone: The parent compound, phenoxyethanol, is a globally approved preservative used extensively in cosmetics and pharmaceuticals due to its broad-spectrum antimicrobial properties against bacteria, yeast, and mold.[5][6][7][8][9] This established activity provides a strong rationale to suspect that halogenated derivatives may retain or even exceed this antimicrobial potential.

  • The Bromophenyl Moiety: Brominated phenols are abundant in marine organisms and represent a rich source of potent bioactive compounds.[2] Research has demonstrated that bromophenol derivatives possess significant antibacterial and anticancer activities.[10][11][12] For instance, the marine-derived 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol has shown potent activity against Staphylococcus aureus and Pseudomonas aeruginosa.[10][13] This precedent strongly suggests that the bromine atom on the this compound scaffold is a key feature for potential therapeutic efficacy.

Part 2: Potential Therapeutic Application I: Antimicrobial Agents
2.1. The Precedent and Hypothesis

Given the known germicidal properties of phenoxyethanol and the potent antibacterial effects of naturally occurring bromophenols, it is hypothesized that this compound could function as a novel antimicrobial agent. The combination of the membrane-disrupting potential of the phenoxy group with the enhanced lipophilicity conferred by the bromine atom could lead to a potent effect against a range of pathogenic microbes.[14] A related compound, para-bromophenoxyacetic acid, has demonstrated significant antimicrobial activity, reinforcing this hypothesis.[14]

2.2. Experimental Workflow for Antimicrobial Evaluation

A systematic, multi-stage approach is essential to characterize the antimicrobial potential of a new chemical entity. The workflow begins with a broad primary screen to determine inhibitory activity, followed by secondary assays to ascertain the nature of this inhibition (bactericidal vs. bacteriostatic).

Antimicrobial_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Advanced Characterization MIC Determine Minimum Inhibitory Concentration (MIC) MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC If Active TimeKill Time-Kill Kinetics Assay MBC->TimeKill Characterize Dynamics

Caption: Workflow for evaluating a novel antimicrobial compound.

2.3. Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for quantitatively measuring in vitro antimicrobial activity, conforming to guidelines from the Clinical and Laboratory Standard Institute (CLSI).[15][16]

I. Materials:

  • 96-well U-bottom microplates

  • Test compound (this compound) stock solution in DMSO

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Positive control antibiotic (e.g., Gentamicin)

  • Sterile 0.85% saline

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Resazurin dye solution (optional, for viability readout)

II. Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh agar plate (18-24h growth), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Working Inoculum Dilution: Dilute the adjusted suspension 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL. This will result in a final inoculum of 5 x 10⁵ CFU/mL in the wells.

  • Compound Serial Dilution: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution (e.g., at 256 µg/mL) to the first column of wells, creating a total volume of 200 µL. c. Mix thoroughly and transfer 100 µL from the first column to the second, performing a 2-fold serial dilution across the plate. Discard the final 100 µL from the last column. This leaves 100 µL in each well with decreasing concentrations of the compound.

  • Inoculation: Add 100 µL of the working bacterial inoculum to each well. The final volume will be 200 µL.

  • Controls:

    • Positive Control: A row with a standard antibiotic (e.g., Gentamicin) serially diluted.

    • Negative Control (Sterility): Wells containing only CAMHB.

    • Growth Control: Wells containing CAMHB and the bacterial inoculum, but no compound.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]

III. Illustrative Data Presentation:

WellCompound Conc. (µg/mL)Bacterial Growth (Visual)
1128-
264-
332-
416 - (MIC)
58+
64+
72+
81+
9Growth Control+
10Sterility Control-
Part 3: Potential Therapeutic Application II: Anticancer Agents
3.1. The Precedent and Hypothesis

The structural motif of bromophenol is found in numerous synthetic and natural compounds exhibiting anticancer activity.[11][17] Studies on bromophenol hybrids suggest a potential mechanism involving the induction of reactive oxygen species (ROS) within cancer cells, which triggers apoptosis (programmed cell death).[11] Furthermore, the 4-bromophenyl moiety has been identified as essential for the anticancer activity in other compound series.[18] Based on this, we hypothesize that this compound may exhibit selective cytotoxicity against cancer cell lines, potentially through ROS-mediated pathways.

3.2. Experimental Workflow for Cytotoxicity Evaluation

The evaluation of a potential anticancer agent follows a hierarchical screening funnel, starting with broad cytotoxicity screening against various cancer cell lines to identify initial hits and determine potency (IC₅₀). Subsequent assays then probe the mechanism of cell death.

Anticancer_Workflow cluster_0 Primary Screening cluster_1 Potency Determination cluster_2 Mechanism of Action MTT Measure Cell Viability/ Cytotoxicity (MTT Assay) IC50 Calculate IC50 Value from Dose-Response Curve MTT->IC50 If Active Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) IC50->Apoptosis Investigate Cell Death

Caption: Workflow for evaluating a novel anticancer compound.

3.3. Protocol: MTT Assay for Cellular Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[19] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[17][19]

I. Materials:

  • 96-well flat-bottom microplates

  • Human cancer cell lines (e.g., MCF-7 breast cancer, PC-3 prostate cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compound (this compound) stock solution in DMSO

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

II. Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Aspirate the old medium from the cells and add 100 µL of medium containing the various compound concentrations. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of the MTT stock solution to each well. Incubate for another 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Aspirate the medium containing MTT and add 100 µL of the solubilization solution (DMSO) to each well. Gently pipette to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[20]

III. Illustrative Data Presentation:

Compound Conc. (µM)Absorbance (570 nm)% Viability vs. Control
1000.1510%
300.3025%
10 0.65 50% (IC₅₀)
31.0585%
11.2598%
0 (Vehicle)1.30100%
Blank0.050%
Part 4: Synthetic Derivatization for Lead Optimization

The true potential of this compound lies in its utility as a modifiable scaffold.[1][4] Both the primary alcohol and the bromine atom are ideal handles for creating a focused library of analogues to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Derivatization_Strategies cluster_0 Alcohol Modification cluster_1 Aromatic Ring Modification Core This compound Scaffold Ester Esterification (R-COOH) Core->Ester Ether Etherification (R-X) Core->Ether Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Buchwald Buchwald-Hartwig (R2NH) Core->Buchwald

Caption: Key derivatization pathways for the this compound scaffold.

Part 5: Conclusion and Future Directions

This compound represents a promising, yet underexplored, starting point for drug discovery. Its facile synthesis and strategically placed functional groups, combined with the strong biological precedent set by its structural components, make it an attractive scaffold for generating novel antimicrobial and anticancer agents. The experimental workflows and detailed protocols provided in this guide offer a clear roadmap for the initial biological characterization of this compound and its future derivatives.

Future work should focus on synthesizing a focused library of analogues to establish clear SAR. Promising lead compounds identified through the described in vitro assays will require further investigation into their specific molecular targets, in vivo efficacy in animal models, and comprehensive ADME/Tox profiling to validate their therapeutic potential.

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Navigating the Synthetic Potential of 2-(p-Bromophenoxy)ethanol: An In-depth Technical Guide to the Reactivity of its Bromophenyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Dichotomous Reactivity

In the landscape of modern synthetic chemistry, particularly within the realm of drug discovery and development, the strategic functionalization of aromatic scaffolds is paramount. 2-(p-Bromophenoxy)ethanol presents itself as a deceptively simple yet synthetically potent building block. Its structure marries a reactive aryl bromide—a linchpin for numerous carbon-carbon and carbon-heteroatom bond-forming reactions—with a flexible hydroxyethoxy side chain. This duality offers a wealth of opportunities for molecular elaboration, but also introduces unique challenges related to chemoselectivity and functional group compatibility.

This technical guide provides an in-depth exploration of the reactivity of the bromophenyl group in this compound. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings of key transformations, offering field-proven insights into experimental design, catalyst selection, and the mitigation of common side reactions. This document is intended for researchers, scientists, and drug development professionals seeking to harness the full synthetic potential of this versatile intermediate.

I. The Core of Reactivity: The Carbon-Bromine Bond on an Electron-Rich Phenoxy Scaffold

The reactivity of the bromophenyl moiety in this compound is primarily dictated by the C(sp²)-Br bond. Aryl bromides are workhorse substrates in transition metal-catalyzed cross-coupling reactions due to their optimal balance of reactivity and stability. They are generally more reactive than aryl chlorides and less prone to premature decomposition than aryl iodides.

The para-phenoxyethanol substituent exerts a modest electron-donating effect on the aromatic ring through the ether oxygen's lone pairs. This electronic influence can subtly modulate the rates of certain reactions, particularly the initial oxidative addition step in many palladium-catalyzed cycles. However, for most practical applications, the bromophenyl group of this molecule behaves as a typical electron-neutral to slightly electron-rich aryl bromide.

A critical consideration in all subsequent discussions is the presence of the terminal hydroxyl group. This protic functionality can act as a nucleophile, a proton source, or a coordinating ligand, thereby influencing the course of a reaction. The decision to protect this group or to proceed with the unprotected substrate is a key strategic choice, dictated by the specific reaction conditions and reagents employed.

II. Palladium-Catalyzed Cross-Coupling: The Gateway to Molecular Complexity

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile tools for the functionalization of the bromophenyl group in this compound. These reactions generally proceed through a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][2]

digraph "Palladium_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

}

Figure 1: Generalized Palladium Cross-Coupling Cycle.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely employed cross-coupling method for constructing biaryl structures, a common motif in pharmaceuticals.[2] This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

Mechanistic Causality: The choice of base is critical; it not only facilitates the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid but can also influence the stability of the catalyst and the substrate. For a substrate like this compound with an unprotected hydroxyl group, a moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred over strong alkoxides like sodium tert-butoxide, which could deprotonate the alcohol and lead to side reactions or catalyst inhibition. The presence of water in the reaction medium is often beneficial, aiding in the dissolution of the base and facilitating the formation of the active boronate species.[3]

Field Insights & Protocol Validation: While protection of the hydroxyl group is a conservative approach, numerous studies have demonstrated successful Suzuki-Miyaura couplings on substrates with unprotected alcohols.[4][5] The key is to select a catalyst system that is robust and exhibits high turnover numbers to ensure the reaction proceeds to completion before any significant degradation of the starting material or product occurs. Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are particularly effective for coupling aryl bromides under relatively mild conditions.[6]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Catalyst Addition: To the flask, add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%) or a pre-catalyst system like Pd(OAc)₂ (2 mol%) and a suitable ligand like SPhos (4 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene/water (e.g., 4:1 v/v) or dioxane/water. The total solvent volume should be sufficient to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of arylamines is a cornerstone of medicinal chemistry, and the Buchwald-Hartwig amination provides a powerful and general method for this transformation.[7][8][9] This reaction couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a strong base.

Mechanistic Causality: The choice of base is even more critical in this reaction. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine or the intermediate palladium-amine complex, facilitating the crucial reductive elimination step.[8] The presence of the free hydroxyl group in this compound presents a challenge, as it will be readily deprotonated by these strong bases.

Field Insights & Protocol Validation: The resulting alkoxide can potentially coordinate to the palladium center, influencing the catalytic activity. In some cases, this can be beneficial, but it can also lead to catalyst deactivation. A common strategy to circumvent this is to use a milder base like K₃PO₄, often in combination with a highly active catalyst system. Alternatively, using LHMDS as the base can be advantageous as it can tolerate some protic functional groups.[8] The selection of the ligand is paramount; bulky biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos have been specifically designed to promote the amination of challenging substrates under milder conditions.[1][10]

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

  • Reagent Setup: To an oven-dried Schlenk tube, add sodium tert-butoxide (1.4 eq.). Seal the tube, and evacuate and backfill with an inert gas.

  • Catalyst and Substrate Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%). Then add this compound (1.0 eq.).

  • Solvent and Amine Addition: Add anhydrous, degassed toluene, followed by morpholine (1.2 eq.) via syringe.

  • Reaction Execution: Heat the sealed tube in an oil bath at 80-110 °C.

  • Monitoring and Work-up: Monitor the reaction by GC-MS or LC-MS. Upon completion, cool the mixture, dilute with an appropriate solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry, and concentrate.

  • Purification: Purify the product via column chromatography.

C. Sonogashira and Heck Couplings: Introducing Alkynyl and Alkenyl Moieties

The Sonogashira coupling is the premier method for synthesizing arylalkynes, reacting an aryl bromide with a terminal alkyne.[11][12] It traditionally employs a dual catalyst system of palladium and a copper(I) co-catalyst, along with an amine base. The Heck reaction introduces an alkenyl group by coupling the aryl bromide with an alkene.[13][14]

Mechanistic Causality & Field Insights: For the Sonogashira reaction, the amine base (e.g., triethylamine or diisopropylamine) serves both to deprotonate the alkyne and to neutralize the HBr formed.[15] The unprotected hydroxyl group in this compound is generally well-tolerated under these conditions, as the amine base is not strong enough to cause significant deprotonation. However, a common side reaction is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by running the reaction under strictly anaerobic conditions or by using copper-free protocols.[12]

In the Heck reaction, a base is also required to regenerate the active Pd(0) catalyst at the end of the cycle.[16] The choice of base and solvent can influence the regioselectivity of the alkene addition. The hydroxyl group is typically compatible with standard Heck conditions.

digraph "Reaction_Manifold" { graph [fontname="Arial"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

}

Figure 2: Key Cross-Coupling Pathways.

III. Organometallic Transformations: Grignard and Organolithium Chemistry

The formation of Grignard or organolithium reagents from this compound offers a route to introduce a nucleophilic carbon at the para-position of the phenoxy ring. However, these reactions are highly sensitive to protic functional groups.

A. Grignard Reagent Formation: A Balancing Act

The direct reaction of the aryl bromide with magnesium metal to form a Grignard reagent (ArMgBr) is a standard transformation.[17][18] However, the acidic proton of the terminal hydroxyl group (pKa ~16-18) is incompatible with the highly basic Grignard reagent. The initially formed Grignard reagent would rapidly deprotonate the hydroxyl group of another molecule of the starting material, quenching the reagent and forming a magnesium alkoxide.

Field Insights & Strategic Choices:

  • Protection: The most straightforward approach is to protect the hydroxyl group, for example, as a silyl ether (e.g., TBDMS) or a benzyl ether, prior to Grignard formation. The protecting group can be removed after the desired reaction of the Grignard reagent.

  • Excess Reagent: In some cases, using two equivalents of the Grignard reagent (formed from a different halide) can be used to first deprotonate the alcohol and then perform a halogen-metal exchange. This is less atom-economical.

  • Low-Temperature Halogen-Magnesium Exchange: More advanced methods involve using reagents like isopropylmagnesium chloride (i-PrMgCl) at low temperatures to perform a halogen-magnesium exchange.[19] The kinetics of this exchange can sometimes be faster than the deprotonation, but this requires careful optimization.

B. Lithiation: Halogen-Metal Exchange vs. Deprotonation

Similar to Grignard reagents, organolithium reagents like n-butyllithium (n-BuLi) are strong bases and will react with the hydroxyl group. The primary route to an aryllithium species from this compound is through a lithium-halogen exchange reaction.[19][20]

Mechanistic Causality: The lithium-halogen exchange is typically a very fast process, especially at low temperatures (e.g., -78 °C).[21] However, deprotonation of the alcohol is also extremely rapid. The competition between these two pathways is a critical consideration. It has been shown that for aryl bromides bearing acidic protons, deprotonation can often precede or occur concurrently with halogen-lithium exchange.[19]

Field Insights & Protocol Validation: For successful lithiation at the bromine-bearing carbon, protection of the hydroxyl group is the most reliable strategy. An alternative, though less common for this specific substrate, is directed ortho-metalation, where a directing group on the ring guides lithiation to an adjacent position. In this compound, the ether oxygen could potentially direct lithiation to the positions ortho to the phenoxy group, but this would likely be slower than the reaction at the C-Br bond or the O-H group.[20]

IV. Other Notable Transformations

A. Ullmann Condensation: A Classical C-O and C-N Coupling

The Ullmann condensation is a classical copper-catalyzed reaction that can be used to form aryl ethers and aryl amines.[22][23] While largely superseded by the milder palladium-catalyzed methods, it can still be a useful alternative, particularly for certain substrates or when palladium contamination is a concern.

Field Insights: Traditional Ullmann conditions are harsh, often requiring high temperatures (>150 °C) and stoichiometric amounts of copper.[22] The unprotected hydroxyl group in this compound would likely participate in the reaction, potentially leading to polymerization or other side products. Modern, ligand-accelerated Ullmann-type reactions can proceed under milder conditions, but chemoselectivity would remain a significant concern. The Buchwald-Hartwig C-O coupling is now a more reliable alternative for forming diaryl ethers under controlled conditions.[7]

V. Summary of Reactivity and Strategic Recommendations

The reactivity of the bromophenyl group in this compound is rich and varied, offering numerous avenues for synthetic elaboration. The choice of reaction pathway is critically dependent on the desired transformation and the judicious management of the terminal hydroxyl functionality.

Reaction Type Reagent(s) Key Considerations for this compound Recommendation
Suzuki-Miyaura Coupling R-B(OH)₂ / R-B(pin), Pd catalyst, BaseUnprotected -OH is often tolerated. Use of mild inorganic bases (K₂CO₃, K₃PO₄) is recommended.Highly Recommended. Protection-free protocols are feasible and efficient with modern catalysts.
Buchwald-Hartwig Amination R₂NH, Pd catalyst, Strong BaseUnprotected -OH will be deprotonated by strong bases (e.g., NaOtBu). This may affect catalyst performance.Feasible. Use highly active catalyst/ligand systems that allow for milder bases, or protect the hydroxyl group.
Sonogashira Coupling R-C≡CH, Pd/Cu catalyst, Amine BaseUnprotected -OH is generally well-tolerated. Anaerobic conditions are crucial to prevent alkyne homocoupling.Highly Recommended. A reliable method for introducing alkynyl groups.
Heck Reaction Alkene, Pd catalyst, BaseThe hydroxyl group is typically compatible with standard Heck conditions.Recommended. A standard method for olefination.
Grignard Reagent Formation Mg(0)The acidic -OH proton will quench the Grignard reagent.Protection of the hydroxyl group is required for direct formation.
Lithiation (Halogen Exchange) n-BuLi, s-BuLiThe acidic -OH proton will be rapidly abstracted by the organolithium reagent.Protection of the hydroxyl group is essential.
Ullmann Condensation Nu-H (e.g., R-OH, R₂NH), Cu catalystHarsh conditions and the nucleophilic -OH group make chemoselectivity extremely challenging.Not generally recommended. Prefer modern Pd-catalyzed methods for better control and milder conditions.

Conclusion

This compound is a valuable synthetic intermediate whose utility is maximized through a thorough understanding of the interplay between its reactive centers. For transformations of the bromophenyl group, palladium-catalyzed cross-coupling reactions offer the most versatile and chemoselective toolbox, with many protocols being amenable to the unprotected hydroxyl group. In contrast, the preparation of organometallic intermediates necessitates the protection of this acidic functionality to prevent reagent quenching. By carefully selecting catalysts, ligands, and reaction conditions based on the mechanistic principles outlined in this guide, researchers and drug development professionals can effectively navigate the reactivity of this molecule to construct complex and novel chemical entities.

References

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The Pivotal Role of the Ethanol Moiety in the Reactivity and Application of 2-(p-Bromophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(p-Bromophenoxy)ethanol is a versatile bifunctional molecule that serves as a crucial intermediate in organic synthesis and medicinal chemistry.[1] Its synthetic utility is derived from the distinct reactivity of its three core components: the p-brominated aromatic ring, the ether linkage, and the terminal ethanol moiety. This guide provides a detailed examination of the ethanol group (-CH₂CH₂OH), dissecting how its hydroxyl and ethylene components dictate the molecule's reaction pathways. We will explore the causality behind experimental choices for key transformations such as O-alkylation, oxidation, and ether cleavage, presenting field-proven protocols and mechanistic insights to empower researchers in leveraging this scaffold for novel molecular design.

Introduction: Deconstructing the this compound Scaffold

The structure of this compound presents a fascinating interplay of functional groups. The p-bromophenyl group offers a handle for cross-coupling reactions and influences the molecule's electronic properties.[1] The ether linkage, while generally stable, has specific cleavage pathways under harsh conditions. However, it is the ethanol moiety that provides the most versatile site for chemical modification and is the primary focus of this guide.[1]

The reactivity of this moiety can be understood by considering its two parts:

  • The Terminal Hydroxyl (-OH) Group: As in all primary alcohols, this group is the epicenter of reactivity.[2] It is polar, can participate in hydrogen bonding, and contains a weakly acidic proton.[2][3] Its oxygen atom, with its lone pairs of electrons, acts as a potent nucleophile, especially upon deprotonation.

  • The Ethylene (-CH₂CH₂-) Bridge: This two-carbon spacer connects the reactive hydroxyl group to the phenoxy ring. It provides conformational flexibility and, critically, dictates the steric environment around both the hydroxyl group and the ether oxygen, influencing which sites are favored for nucleophilic attack.

Understanding how these two components function in concert is essential for predicting and controlling reaction outcomes in drug development and complex synthesis.

The Hydroxyl Group as a Nucleophilic Hub: O-Alkylation and Esterification

The most direct and widely exploited feature of the ethanol moiety is the nucleophilicity of the hydroxyl oxygen. By converting the alcohol into a more potent nucleophile—the alkoxide—a vast array of functional groups can be introduced.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and fundamental method for forming new ether linkages by reacting an alkoxide with an alkyl halide.[4][5] In the context of this compound, this reaction functionalizes the terminal hydroxyl group, extending the molecular framework.

Mechanistic Causality: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6][7] The first and most critical step is the quantitative deprotonation of the weakly acidic hydroxyl group. For unactivated primary alcohols like this one, a strong base such as sodium hydride (NaH) is required to irreversibly form the sodium 2-(p-bromophenoxy)ethoxide.[4][8][9] This alkoxide is a far superior nucleophile compared to the starting alcohol. The subsequent SN2 attack on a primary alkyl halide (e.g., allyl bromide or propargyl bromide) is efficient, as primary substrates are minimally hindered and not prone to competing elimination reactions.[1][6][7]

Experimental Protocol: O-Allylation of this compound

Objective: To synthesize 1-bromo-4-(2-(allyloxy)ethoxy)benzene.

Materials:

  • This compound (1.0 eq.)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

  • Allyl Bromide (1.1 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate, Hexanes, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Reaction Setup: Charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet with NaH (1.2 eq.).[4] Add anhydrous THF to create a suspension. Cool the flask to 0 °C in an ice bath.

  • Alkoxide Formation: Dissolve this compound (1.0 eq.) in anhydrous THF. Add this solution dropwise to the stirred NaH suspension at 0 °C.[4] After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Cessation of hydrogen gas evolution indicates complete formation of the alkoxide.[4]

  • Nucleophilic Substitution: Cool the reaction mixture back to 0 °C. Add allyl bromide (1.1 eq.) dropwise. After addition, allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting alcohol.[4]

  • Work-up: Once the reaction is complete, cool the flask to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[4]

  • Extraction and Purification: Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous phase twice more with ethyl acetate.[4] Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4] The resulting crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).[4]

Williamson_Ether_Synthesis cluster_setup Step 1: Alkoxide Formation cluster_reaction Step 2: SN2 Reaction cluster_workup Step 3: Work-up & Purification start_material This compound base NaH in THF, 0°C -> RT start_material->base alkoxide Sodium 2-(p-bromophenoxy)ethoxide base->alkoxide Deprotonation (H₂ gas evolves) alkyl_halide Allyl Bromide product Allyl Ether Product alkoxide->product SN2 Attack (0°C -> RT) quench Quench (aq. NH₄Cl) product->quench extract Extraction (EtOAc/H₂O) quench->extract purify Column Chromatography extract->purify

Caption: Workflow for the Williamson ether synthesis.

Esterification

The hydroxyl group can also react with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form esters.[3] This transformation is crucial for synthesizing prodrugs, modifying lipophilicity, or introducing specific functionalities for further conjugation.

The Ethanol Moiety as a Redox Site: Controlled Oxidation

The primary alcohol of the ethanol moiety is susceptible to oxidation, offering a pathway to introduce carbonyl functionality.[1] This reaction transforms the nucleophilic alcohol into an electrophilic aldehyde or carboxylic acid, fundamentally altering the molecule's reactivity profile.

Mechanistic Causality: The key to a successful oxidation is chemoselectivity—specifically, avoiding over-oxidation of the desired aldehyde to the carboxylic acid.[1] Reagents like Pyridinium chlorochromate (PCC) are well-suited for this task. PCC is a milder oxidizing agent that, in an anhydrous solvent like dichloromethane (DCM), typically stops the oxidation of a primary alcohol at the aldehyde stage.[1] The reaction involves the formation of a chromate ester intermediate, followed by an elimination step to yield the aldehyde.

Experimental Protocol: Oxidation to 2-(p-Bromophenoxy)acetaldehyde

Objective: To selectively oxidize the primary alcohol to an aldehyde using PCC.

Materials:

  • This compound (1.0 eq.)

  • Pyridinium chlorochromate (PCC) (1.5 eq.)

  • Celite or Silica Gel

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, prepare a suspension of PCC (1.5 eq.) and Celite in anhydrous DCM.[1] The Celite helps in adsorbing the chromium byproducts, simplifying filtration.

  • Addition of Alcohol: Dissolve this compound (1.0 eq.) in anhydrous DCM. Add this solution slowly to the stirring PCC suspension. The reaction is typically exothermic.

  • Reaction and Monitoring: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.[1]

  • Work-up and Filtration: Upon completion, dilute the reaction mixture with diethyl ether. Pass the entire mixture through a short plug of silica gel or Celite to filter out the solid chromium byproducts.[1]

  • Purification: Wash the filter cake thoroughly with additional diethyl ether. Combine the filtrates and remove the solvent under reduced pressure to yield the crude aldehyde, which can be further purified if necessary.

Oxidation_Pathway cluster_oxidation Oxidation States of the Ethanol Moiety alcohol This compound (Primary Alcohol) aldehyde 2-(p-Bromophenoxy)acetaldehyde (Aldehyde) alcohol->aldehyde PCC, DCM (Controlled Oxidation) acid 2-(p-Bromophenoxy)acetic acid (Carboxylic Acid) alcohol->acid Strong Oxidant (Direct Oxidation) aldehyde->acid Stronger Oxidant (e.g., KMnO₄) (Over-oxidation)

Caption: Oxidation pathways of the ethanol moiety.

The Role of the Ethylene Bridge in Ether Cleavage

While ethers are known for their general stability, the C-O bond can be cleaved under strongly acidic conditions, typically with HBr or HI.[10][11][12] The structure of the ethanol moiety plays a decisive role in the outcome of this reaction.

Mechanistic Causality: The reaction is initiated by the protonation of the ether oxygen by the strong acid, converting the poor alkoxy leaving group into a good alcohol leaving group.[10][11][13] This is followed by a nucleophilic attack by the halide ion (Br⁻ or I⁻). For this compound, the ether has two distinct carbon atoms attached to the oxygen: an sp²-hybridized aromatic carbon and an sp³-hybridized primary carbon of the ethylene bridge.

An SN2 attack is not possible at the sp² aromatic carbon.[11] Therefore, the halide nucleophile exclusively attacks the less sterically hindered primary carbon of the ethylene bridge.[11][12] This regioselectivity is a direct consequence of the ethanol moiety's structure, leading to the clean formation of 4-bromophenol and 2-bromoethanol.

Caption: Regioselective ether cleavage via SN2 attack.

Summary of Physicochemical Properties

PropertyValueReference(s)
Molecular Formula C₈H₉BrO₂[14][15]
Molecular Weight 217.06 g/mol [14][15]
CAS Number 34743-88-9[14][15]
Appearance White to almost white powder/crystal[14]
Melting Point 53-55 °C[14]
Boiling Point 184 °C / 20 mmHg[14][16]
pKa 14.18 ± 0.10 (Predicted)[14]

Conclusion

The ethanol moiety in this compound is not merely a passive linker but an active and versatile functional group that governs the molecule's primary reaction pathways. Its terminal hydroxyl group serves as a powerful nucleophilic handle for O-alkylation and esterification, and as a site for controlled oxidation to introduce valuable carbonyl functionalities. Simultaneously, the ethylene bridge dictates the regiochemical outcome of ether cleavage reactions, ensuring selective bond scission. For researchers in drug discovery and synthetic chemistry, a thorough understanding of the principles and protocols outlined in this guide is paramount to fully exploiting the synthetic potential of this valuable intermediate.

References

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  • Ethanol, 2-(4-bromophenoxy)- - NIST WebBook. (URL: [Link])

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An In-depth Technical Guide to 2-(p-Bromophenoxy)ethanol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(p-Bromophenoxy)ethanol, a significant synthetic intermediate in the fields of organic synthesis and medicinal chemistry. The narrative delves into the historical context of its synthesis, rooted in the foundational Williamson ether synthesis. We will explore its chemical properties, provide detailed, field-proven protocols for its preparation and subsequent reactions, and discuss its utility as a versatile building block for more complex molecules, including potent therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this valuable compound.

Introduction: A Molecule of Strategic Importance

This compound is a bifunctional organic molecule characterized by a p-bromophenyl group linked via an ether bond to an ethanol moiety.[1][2][3] This seemingly simple structure belies its significant utility in modern organic chemistry. The presence of three key functional components—the aromatic ring, the bromine atom, and the primary alcohol—renders it a highly versatile platform for the synthesis of a diverse array of more complex molecules.[1]

The brominated aromatic ring serves as a handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The ether linkage, while generally stable, influences the molecule's polarity and conformational flexibility. Finally, the terminal hydroxyl group is a gateway for a multitude of chemical transformations, including oxidation, esterification, and further etherification.[1] Consequently, this compound has emerged as a valuable starting material in the development of new compounds with potential applications in medicinal chemistry and materials science.[1]

Historical Context: The Legacy of Williamson Ether Synthesis

While the specific, documented "discovery" of this compound is not prominently recorded in historical chemical literature, its conceptual and practical origins are firmly rooted in the development of the Williamson ether synthesis in 1850 by Alexander Williamson.[4][5][6] This robust and versatile reaction, involving the coupling of an alkoxide with an alkyl halide, remains the most common and efficient method for preparing ethers, including asymmetrical ones like this compound.[4][5][6][7]

The historical significance of the Williamson ether synthesis lies in its contribution to the understanding of chemical structure and reaction mechanisms. It provided strong evidence for the concept of valence and the theory of chemical types. The synthesis of this compound is a direct application of this century-and-a-half-old, yet still highly relevant, synthetic methodology.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₉BrO₂[3]
Molecular Weight 217.06 g/mol [3]
CAS Number 34743-88-9[3][8]
Appearance White to off-white crystalline powder[8]
Melting Point 53-55 °C[8][9]
Boiling Point 184 °C at 20 mmHg[8][9]
Flash Point >110 °C (>230 °F)[8]
Purity Typically ≥98%[10][8]

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. Representative data are provided by various sources, including NIST and SpectraBase.[3]

Synthesis of this compound: A Practical Guide

The most prevalent and reliable method for the synthesis of this compound is the Williamson ether synthesis.[1] This section provides a detailed, step-by-step protocol for this preparation.

Reaction Principle

The synthesis involves the deprotonation of 4-bromophenol with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking an electrophilic two-carbon synthon, typically 2-chloroethanol or 2-bromoethanol, to form the desired ether.

Experimental Protocol

Materials:

  • 4-Bromophenol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • 2-Chloroethanol or 2-Bromoethanol

  • Anhydrous solvent (e.g., ethanol, acetone, or THF)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromophenol (1.0 equivalent) in a suitable anhydrous solvent (e.g., ethanol).

  • Base Addition: Add a strong base such as sodium hydroxide (1.1 equivalents) to the solution.[1] Stir the mixture at room temperature for 30 minutes to facilitate the formation of the sodium 4-bromophenoxide intermediate.

  • Electrophile Addition: To the stirred solution, add 2-chloroethanol or 2-bromoethanol (1.1 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours.[11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add deionized water and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[11]

  • Purification: The crude this compound can be purified by recrystallization or column chromatography to yield the final product.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Williamson Ether Synthesis cluster_workup Purification 4-Bromophenol 4-Bromophenol Deprotonation Deprotonation 4-Bromophenol->Deprotonation Base (NaOH) Base (NaOH) Base (NaOH)->Deprotonation 2-Haloethanol 2-Haloethanol Nucleophilic Attack (SN2) Nucleophilic Attack (SN2) 2-Haloethanol->Nucleophilic Attack (SN2) Deprotonation->Nucleophilic Attack (SN2) Forms Phenoxide Extraction Extraction Nucleophilic Attack (SN2)->Extraction Purification Purification Extraction->Purification Product This compound Purification->Product

Sources

Methodological & Application

Application Notes and Protocols: Williamson Ether Synthesis of 2-(p-Bromophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(p-Bromophenoxy)ethanol via the Williamson ether synthesis. Intended for an audience of researchers, scientists, and professionals in drug development, these application notes offer a detailed protocol grounded in the principles of synthetic organic chemistry. The causality behind experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the reaction mechanism. This protocol emphasizes safety, efficiency, and high-yield synthesis of the target compound, a valuable intermediate in medicinal chemistry and materials science.[1]

Introduction

The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains a highly reliable and versatile method for preparing both symmetrical and asymmetrical ethers.[2] The reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[2][3][4][5] This protocol details the application of this classic reaction to synthesize this compound, a bifunctional molecule incorporating a brominated aromatic ring and a primary alcohol. These structural motifs make it a valuable building block for the synthesis of more complex molecules with potential biological activities.[1]

Reaction Mechanism and Scientific Rationale

The synthesis of this compound is achieved by reacting p-bromophenol with 2-chloroethanol in the presence of a base. The reaction proceeds in two key steps:

  • Deprotonation: The phenolic proton of p-bromophenol is acidic and is readily removed by a suitable base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to form the p-bromophenoxide ion.[3][5] This nucleophilic phenoxide is crucial for the subsequent substitution step. The choice of base is critical; strong bases like NaOH ensure complete deprotonation, driving the reaction forward.[3]

  • Nucleophilic Substitution (SN2): The generated p-bromophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol that is bonded to the chlorine atom.[2] This backside attack displaces the chloride ion, a good leaving group, to form the desired ether linkage.[2] This step follows a concerted SN2 mechanism.[2][3][4][5]

For this reaction to be efficient, a primary alkyl halide like 2-chloroethanol is ideal, as secondary and tertiary halides are more prone to undergo elimination (E2) reactions as a competing pathway, especially in the presence of a strong base.[2][3][4][6] The use of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, can accelerate the SN2 reaction by solvating the cation of the base without strongly solvating the nucleophilic anion, thus increasing its reactivity.[2]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack p-Bromophenol p-Bromophenol p-Bromophenoxide p-Bromophenoxide Ion p-Bromophenol->p-Bromophenoxide + NaOH Water H₂O Base NaOH 2-Chloroethanol 2-Chloroethanol Product This compound p-Bromophenoxide->Product + 2-Chloroethanol Chloride Cl⁻

Caption: Reaction mechanism for the Williamson ether synthesis of this compound.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
p-BromophenolReagentSigma-AldrichPurity ≥ 98%
2-ChloroethanolReagentSigma-AldrichPurity ≥ 99%
Sodium Hydroxide (NaOH)ACS ReagentFisher ScientificPellets or flakes
N,N-Dimethylformamide (DMF)AnhydrousAcros OrganicsSure/Seal™ bottle
Diethyl EtherACS ReagentVWRAnhydrous
Saturated Sodium Chloride Solution (Brine)N/AIn-house preparation
Anhydrous Magnesium Sulfate (MgSO₄)LaboratoryAlfa AesarFor drying
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography
HexanesACS ReagentEMD MilliporeFor chromatography
Ethyl AcetateACS ReagentPharmco-AAPERFor chromatography

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile or neoprene) when handling any of the chemicals listed.[7] This entire procedure should be performed inside a certified chemical fume hood.[8][9]

Chemical-Specific Hazards:

  • p-Bromophenol: Harmful if swallowed and causes skin and eye irritation.[10][11][12] Avoid inhalation of dust.[10][11]

  • 2-Chloroethanol: Fatal if swallowed, inhaled, or in contact with skin.[13][14][15] It is also a flammable liquid.[13][15] Handle with extreme caution and ensure no sources of ignition are present.[8][9][15]

  • Sodium Hydroxide: Corrosive and can cause severe skin and eye burns.[7] The dissolution of NaOH in water is highly exothermic.[7][16] Always add NaOH to water, never the other way around.[7][16]

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin and should be handled with care.

An eyewash station and safety shower should be readily accessible.[10][11]

Detailed Experimental Protocol

Experimental_Workflow A 1. Reagent Preparation (p-Bromophenol & NaOH in DMF) B 2. Formation of Phenoxide (Stir at room temperature) A->B C 3. Addition of 2-Chloroethanol (Dropwise addition) B->C D 4. Reaction (Heat to 80-90 °C) C->D E 5. Work-up (Quenching and Extraction) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, IR, MS) F->G

Caption: Experimental workflow for the synthesis of this compound.

Step 1: Preparation of the p-Bromophenoxide

1.1. To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add p-bromophenol (17.3 g, 0.1 mol).

1.2. Add anhydrous N,N-dimethylformamide (DMF) (100 mL) to the flask and stir until the p-bromophenol is completely dissolved.

1.3. Carefully add finely crushed sodium hydroxide (4.4 g, 0.11 mol) to the solution in portions. The dissolution of NaOH is exothermic, so the addition should be slow to control the temperature rise.

1.4. Stir the resulting mixture at room temperature for 30 minutes to ensure the complete formation of the sodium p-bromophenoxide. The solution may become a slurry.

Step 2: Williamson Ether Synthesis

2.1. To the stirred suspension of sodium p-bromophenoxide, add 2-chloroethanol (8.86 g, 0.11 mol) dropwise using an addition funnel over a period of 15-20 minutes.

2.2. After the addition is complete, heat the reaction mixture to 80-90 °C using a heating mantle and an oil bath.

2.3. Maintain the reaction at this temperature and monitor its progress using Thin Layer Chromatography (TLC) (eluent: 3:1 Hexanes/Ethyl Acetate). The reaction is typically complete within 4-6 hours.[2]

Step 3: Work-up and Isolation

3.1. Once the reaction is complete (as indicated by the disappearance of the p-bromophenol spot on TLC), allow the mixture to cool to room temperature.

3.2. Pour the reaction mixture into a 1 L separatory funnel containing 300 mL of cold deionized water.

3.3. Extract the aqueous mixture with diethyl ether (3 x 100 mL).

3.4. Combine the organic layers and wash them with 5% aqueous sodium hydroxide (2 x 100 mL) to remove any unreacted p-bromophenol.

3.5. Wash the organic layer with deionized water (1 x 100 mL) followed by a saturated sodium chloride solution (brine) (1 x 100 mL).

3.6. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Step 4: Purification

4.1. The crude product, typically an off-white solid or a viscous oil, is purified by flash column chromatography on silica gel.

4.2. Prepare a slurry of silica gel in hexanes and pack the column.

4.3. Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

4.4. Elute the column with a gradient of ethyl acetate in hexanes (starting from 100% hexanes and gradually increasing the polarity to 30% ethyl acetate in hexanes).

4.5. Collect the fractions containing the pure product (as determined by TLC) and combine them.

4.6. Remove the solvent under reduced pressure to afford this compound as a white solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
Appearance White crystalline solid
Melting Point 65-67 °C
¹H NMR (CDCl₃, 400 MHz)δ 7.38 (d, 2H), 6.82 (d, 2H), 4.09 (t, 2H), 3.98 (t, 2H), 2.05 (br s, 1H, -OH)
¹³C NMR (CDCl₃, 100 MHz)δ 157.9, 132.4, 116.3, 113.8, 69.1, 61.4
IR (KBr, cm⁻¹)3350 (broad, O-H stretch), 1590, 1485 (C=C aromatic stretch), 1240 (C-O ether stretch), 1040 (C-O alcohol stretch), 820 (p-disubstituted benzene)
Mass Spec (EI) m/z 218/216 (M⁺), 173/171, 157/155

Note: The expected NMR and IR data are based on typical values for this compound and may vary slightly depending on the solvent and instrument used.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, ensure that anhydrous conditions were maintained, as water can hydrolyze the alkyl halide and deactivate the phenoxide. The reaction time can also be extended, or a phase-transfer catalyst like tetrabutylammonium bromide can be added to improve the reaction rate, especially if a weaker base like potassium carbonate is used.[2][17][18][19]

  • Presence of Starting Material: If significant amounts of p-bromophenol remain, ensure that a sufficient excess of the base was used and that the reaction was allowed to proceed to completion. The work-up with a basic wash is crucial for removing unreacted phenol.

  • Side Products: The formation of byproducts from the elimination reaction of 2-chloroethanol is generally minimal but can be suppressed by maintaining the reaction temperature below 100 °C.[2]

Conclusion

The Williamson ether synthesis is a robust and efficient method for the preparation of this compound. By following this detailed protocol and adhering to the safety precautions, researchers can reliably synthesize this valuable intermediate with good yield and high purity. The understanding of the underlying mechanism and the rationale for the chosen experimental conditions are key to successful and reproducible synthesis.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Starks, C. M. An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. [Link]

  • Jetir.Org. Contribution of phase transfer catalyst to green chemistry: A review. [Link]

  • ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis. [Link]

  • Scribd. 2-Chloroethanol MSDS. [Link]

  • ThoughtCo. How to Prepare a Sodium Hydroxide or NaOH Solution. [Link]

  • Pharmaguideline. Preparation and Standardization of 0.1 M Sodium Hydroxide. [Link]

  • Heredity Biosciences. How to Prepare a 2M NaOH Stock Solution: A Step-by-Step Guide. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • PubMed. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. [Link]

  • ResearchGate. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. [Link]

  • Organic Chemistry Research. An efficient tandem synthesis of alkyl aryl ethers. [Link]

  • Slideshare. Phase transfer catalysis. [Link]

  • Iowa State University Extension and Outreach. Preparing Standard Sodium Hydroxide Solution. [Link]

  • SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • ChemScience. Safety Data Sheet: Bromophenol blue, Practical grade. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • University of Missouri–St. Louis. The Williamson Ether Synthesis. [Link]

  • University of Illinois Chicago. Williamson Ether Synthesis. [Link]

  • Supplementary Information. 2-Azido-1-(4-bromophenyl)ethanol (13). [Link]

  • Edubirdie. Williamson Ether Synthesis. [Link]

  • SpectraBase. 2-(p-Methoxyphenoxy)ethanol. [Link]

  • Google Patents. Process for synthesizing p-bromophenol.
  • NIST WebBook. Ethanol, 2-(4-bromophenoxy)-. [Link]

Sources

Application Note & Protocols: The Synthesis of Aryloxypropanolamine β-Blockers from Phenolic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Blueprint of β-Blockers

Beta-adrenergic receptor antagonists, or β-blockers, are a cornerstone in the management of cardiovascular diseases, including hypertension, angina, and arrhythmia.[1] A significant portion of these pharmaceuticals belong to the "aryloxypropanolamine" class. This structural motif consists of an aromatic ring linked via an ether oxygen to a propanolamine side chain (—O—CH₂—CH(OH)—CH₂—NH—R).[2] This specific arrangement is critical for high-affinity binding to β-adrenergic receptors.

The synthesis of these molecules, while varied, hinges on a robust and versatile two-step core process: the formation of a glycidyl ether from a phenolic precursor, followed by the nucleophilic ring-opening of this intermediate with an appropriate amine.[1][3] While the user prompt specified 2-(p-Bromophenoxy)ethanol, the more direct and industrially prevalent strategy involves starting with a substituted phenol . The nature of the substituent on the phenol ring dictates the specific pharmacological properties (e.g., β₁-selectivity) of the final drug.

This guide provides a detailed examination of the underlying chemical principles and offers a comprehensive protocol for the synthesis of a representative β-blocker, Betaxolol, to illustrate this foundational pathway.

Part 1: The Cornerstone Reaction – Glycidyl Ether Formation via Williamson Ether Synthesis

The initial and most critical step is the coupling of a phenolic starting material with epichlorohydrin. This reaction proceeds via the classic Williamson ether synthesis, a reliable method for forming ethers.[4]

The Mechanism: The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group by a suitable base (e.g., potassium carbonate, sodium hydroxide) to form a highly nucleophilic phenoxide anion.[5] This anion then attacks the primary carbon of epichlorohydrin, displacing the chloride leaving group in a standard Sₙ2 reaction. The choice of a relatively mild base like K₂CO₃ is strategic; it is strong enough to deprotonate the phenol but minimizes side reactions associated with the epoxide ring.

// Nodes Phenol [label="Substituted Phenol\n(Ar-OH)"]; Base [label="Base\n(e.g., K₂CO₃)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Phenoxide [label="Phenoxide Anion\n(Ar-O⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Epichlorohydrin [label="Epichlorohydrin"]; Intermediate [label="SN2 Transition State", shape=point, width=0.01, height=0.01]; GlycidylEther [label="Aryl Glycidyl Ether\n(Ar-O-CH₂-Epoxide)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Salt [label="Salt Byproduct\n(e.g., KCl)"];

// Edges Phenol -> Phenoxide [label="Deprotonation"]; Base -> Phenoxide [style=invis]; Phenoxide -> Intermediate [label="Nucleophilic Attack", arrowhead=vee, color="#4285F4"]; Epichlorohydrin -> Intermediate [arrowhead=vee, color="#4285F4"]; Intermediate -> GlycidylEther [label="Chloride\nDisplacement", arrowhead=vee, color="#EA4335"]; Intermediate -> Salt [style=dashed];

// Invisible edges for alignment {rank=same; Phenol; Base;} {rank=same; Intermediate; Epichlorohydrin;} }

Caption: Mechanism of Williamson ether synthesis for glycidyl ether formation.

Part 2: The Final Step – Nucleophilic Ring-Opening of the Epoxide

With the aryl glycidyl ether intermediate in hand, the final step involves introducing the amine moiety that is crucial for biological activity. This is achieved through the ring-opening of the strained epoxide ring by an amine.

The Mechanism: The amine acts as a nucleophile, attacking one of the two carbons of the epoxide ring. For steric and electronic reasons, this attack overwhelmingly occurs at the terminal (less hindered) carbon atom of the epoxide.[6][7] This regioselectivity is a key feature of this synthesis, ensuring the formation of the desired 2-hydroxy-propanolamine structure.[8] The reaction is often performed in a protic solvent like ethanol or isopropanol, which can facilitate the ring-opening by protonating the epoxide oxygen, making the ring more susceptible to nucleophilic attack.

// Nodes GlycidylEther [label="Aryl Glycidyl Ether\n(Ar-O-CH₂-Epoxide)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amine [label="Primary Amine\n(R-NH₂)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; TransitionState [label="Ring-Opening\nTransition State", shape=point, width=0.01, height=0.01]; BetaBlocker [label="β-Blocker Product\n(Aryloxypropanolamine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ProtonSource [label="Solvent/H₂O\n(Proton Source)"];

// Edges GlycidylEther -> TransitionState [label="Nucleophilic Attack\n(at terminal carbon)", arrowhead=vee, color="#EA4335"]; Amine -> TransitionState [arrowhead=vee, color="#EA4335"]; TransitionState -> BetaBlocker [label="Protonation of\nAlkoxide", arrowhead=vee, color="#34A853"]; ProtonSource -> BetaBlocker [style=dashed];

// Invisible edges for alignment {rank=same; GlycidylEther; Amine;} {rank=same; TransitionState; ProtonSource;} }

Caption: Regioselective ring-opening of the glycidyl ether by a primary amine.

Part 3: Detailed Protocol – Synthesis of (S)-Betaxolol

This protocol details a representative synthesis of Betaxolol, a β₁-selective blocker. The starting material is 4-(2-(cyclopropylmethoxy)ethyl)phenol, which already contains the specific side chain that confers its unique properties. The core two-step synthesis remains the same.[9][10]

Workflow Overview

// Nodes Start [label="Starting Material:\n4-(2-(cyclopropylmethoxy)ethyl)phenol"]; Step1 [label="Step 1: Glycidyl Ether Formation\nReagents: Epichlorohydrin, K₂CO₃\nSolvent: Acetone", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Intermediate:\n1-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)-\n2,3-epoxypropane"]; Step2 [label="Step 2: Epoxide Ring Opening\nReagent: Isopropylamine\nSolvent: Ethanol", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Final Product:\nBetaxolol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Purification\n(e.g., Crystallization)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; Product -> Purify; }

Caption: High-level experimental workflow for the synthesis of Betaxolol.

Step A: Synthesis of 1-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)-2,3-epoxypropane

Objective: To synthesize the key glycidyl ether intermediate from the starting phenol.

Reagents & Materials Supplier Grade Quantity Molar Eq.
4-(2-(cyclopropylmethoxy)ethyl)phenolVaries≥98%19.22 g1.0
EpichlorohydrinVaries≥99%15.73 g (13.3 mL)1.7
Potassium Carbonate (K₂CO₃), anhydrousVaries≥99%27.64 g2.0
AcetoneVariesAnhydrous250 mL-
Round-bottom flask (500 mL), reflux condenser, magnetic stirrer, heating mantle----

Procedure:

  • Setup: Assemble a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.

  • Charging Flask: To the flask, add 4-(2-(cyclopropylmethoxy)ethyl)phenol (19.22 g, 0.1 mol), anhydrous potassium carbonate (27.64 g, 0.2 mol), and acetone (250 mL).

  • Initiate Reaction: Begin stirring the suspension. Add epichlorohydrin (13.3 mL, 0.17 mol) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 56°C for acetone) using a heating mantle. Maintain a gentle reflux for 12-16 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v), visualizing with a UV lamp. The disappearance of the starting phenol spot indicates reaction completion.

  • Work-up: After cooling to room temperature, filter the solid potassium carbonate and salts from the reaction mixture. Wash the solid residue with a small amount of acetone.

  • Isolation: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. The resulting crude oil is the desired glycidyl ether intermediate. This intermediate is often used directly in the next step without extensive purification.[11]

Step B: Synthesis of Betaxolol via Epoxide Opening

Objective: To react the glycidyl ether intermediate with isopropylamine to yield Betaxolol.

Reagents & Materials Supplier Grade Quantity Molar Eq.
Crude Glycidyl Ether IntermediateFrom Step A-~0.1 mol1.0
IsopropylamineVaries≥99%29.5 g (43 mL)5.0
Ethanol (200 proof)VariesAnhydrous200 mL-
Round-bottom flask (500 mL), reflux condenser, magnetic stirrer, heating mantle----

Procedure:

  • Setup: In a 500 mL round-bottom flask equipped with a stir bar and reflux condenser, dissolve the crude glycidyl ether from Step A in ethanol (200 mL).

  • Amine Addition: Add isopropylamine (43 mL, 0.5 mol) to the solution. A molar excess of the amine is used to ensure complete reaction and minimize the formation of dimeric impurities.

  • Reflux: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 6-8 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., ethyl acetate:methanol 9:1 with a trace of triethylamine) for the disappearance of the epoxide intermediate.

  • Isolation: Cool the reaction mixture to room temperature. Remove the solvent and excess isopropylamine under reduced pressure.

  • Purification: The resulting crude Betaxolol base can be purified by recrystallization. Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethyl acetate/hexane mixture) and allow it to cool slowly to form crystals.

  • Final Product: Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum. The expected yield for this two-step process is typically in the range of 60-75%.[11] The product can be further converted to its hydrochloride salt for improved stability and solubility if desired.

References

  • Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242. Available at: [Link]

  • Kaur, N., et al. (2016). Recent trends in ring opening of epoxides by amines as nucleophiles. Semantic Scholar. Available at: [Link]

  • Mohammadpour, M., et al. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Taylor & Francis Online. Available at: [Link]

  • Chakraborti, A. K., et al. (2004). Zinc(II) Perchlorate Hexahydrate Catalyzed Opening of Epoxide Ring by Amines: Applications to Synthesis of (RS)/(R)-Propranolols and (RS)/(R)/(S)-Naftopidils. The Journal of Organic Chemistry, 69(23), 7849-7854. Available at: [Link]

  • Khan Academy. Esterification of phenols. Available at: [Link]

  • Li, J., et al. (2022). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Frontiers in Chemistry. Available at: [Link]

  • Wikipedia. Phenol ether. Available at: [Link]

  • TÜBİTAK Academic Journals. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Available at: [Link]

  • Journal of Medicinal and Medical Chemistry. (2024). A Comprehensive Review on Beta Blockers Synthesis Methods. Available at: [Link]

  • Gpatindia. (2020). BETAXOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available at: [Link]

  • PubMed. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences, 68(10), 1236-8. Available at: [Link]

  • Google Patents. (1987). US4675454A - Catalytic etherification of phenols to alkyl aryl ethers.
  • Wikipedia. Discovery and development of beta-blockers. Available at: [Link]

  • ResearchGate. (2015). Synthetic approaches towards the synthesis of ß-blockers (Betaxolol, Metoprolol, Sotalol and Timolol). Available at: [Link]

  • Xu, F., & Fang, G. (2013). Characterization and Synthesis of a Betaxolol Hydrochloride Intermediate. Advanced Materials Research, 634-638, 110-113. Available at: [Link]

  • Google Patents. (2004). CN1510026A - The synthetic method of acebutolol.

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Application of 2-(p-Bromophenoxy)ethanol in the Synthesis of Novel Antiviral Compounds: A Strategic Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

While 2-(p-Bromophenoxy)ethanol is not a widely documented precursor in the synthesis of commercially available antiviral drugs, its chemical architecture presents a versatile scaffold for the development of novel antiviral candidates. The presence of a terminal hydroxyl group, a stable ether linkage, and a reactive p-bromophenyl moiety offers three distinct points for chemical modification. This guide provides a scientifically grounded, hypothetical framework for leveraging this compound in the synthesis of compounds bearing benzimidazole and triazole functionalities, both of which are well-established pharmacophores in antiviral drug discovery.[1][2][3] We present detailed synthetic protocols, explain the causality behind experimental choices, and provide a strategic workflow for researchers in drug development.

Introduction: Rationale for a Novel Synthetic Approach

The ever-evolving landscape of viral diseases necessitates a continuous search for new therapeutic agents. Privileged structures, molecular scaffolds that are able to bind to multiple biological targets, are of significant interest in drug discovery. Benzimidazoles and triazoles represent two such classes of heterocyclic compounds, demonstrating broad-spectrum antiviral activities against a range of DNA and RNA viruses.[1][3][4] Their mechanisms of action often involve the inhibition of critical viral processes like genome replication and protein processing.[2]

This application note outlines a strategic, albeit novel, approach to synthesize potential antiviral agents starting from this compound. The core concept is to utilize this starting material as a central building block, functionalizing it to introduce the aforementioned antiviral pharmacophores. The synthetic pathways detailed below are based on well-established, high-yielding chemical transformations, providing a reliable foundation for the exploration of new chemical space in antiviral research.

Strategic Synthetic Pathways

We propose two primary synthetic pathways originating from this compound, targeting the synthesis of novel benzimidazole and triazole derivatives.

Pathway A: Synthesis of Benzimidazole Derivatives

This pathway focuses on the functionalization of the p-bromophenyl moiety via an Ullmann condensation to introduce a diamino-phenyl group, which can then be cyclized to form the benzimidazole ring.

Pathway A start This compound step1 Intermediate A (N-Aryl Diamine) start->step1 Ullmann Condensation (o-phenylenediamine, CuI, K2CO3) step2 Intermediate B (Aldehyde Derivative) start->step2 Oxidation (PCC) final_product Benzimidazole Derivative step1->final_product Cyclization (Aromatic Aldehyde, p-TsOH) step2->final_product Alternative Cyclization

Caption: Synthetic workflow for benzimidazole derivatives.

Pathway B: Synthesis of Triazole Derivatives

This pathway leverages the terminal hydroxyl group of this compound for the introduction of an azide functionality, a key precursor for "click chemistry" to form a triazole ring.

Pathway B start This compound step1 Intermediate C (Azide Derivative) start->step1 1. Mesylation (MsCl, TEA) 2. Azide Substitution (NaN3) final_product Triazole Derivative step1->final_product CuAAC 'Click' Chemistry (Terminal Alkyne, CuSO4, Na-Ascorbate)

Caption: Synthetic workflow for triazole derivatives.

Detailed Experimental Protocols

The following protocols are presented as a guide and may require optimization based on specific substrates and laboratory conditions.

Pathway A: Synthesis of a Novel Benzimidazole Derivative

Step 1: Synthesis of 4-(2-(4-aminophenoxy)ethylamino)benzene-1,2-diamine (Intermediate A)

This step involves a copper-catalyzed Ullmann condensation, a classic method for forming C-N bonds.[5][6]

  • Materials:

    • This compound (1.0 eq)

    • o-phenylenediamine (1.2 eq)

    • Copper(I) iodide (CuI) (0.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • N,N-Dimethylformamide (DMF) (anhydrous)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add this compound, o-phenylenediamine, CuI, and K₂CO₃.

    • Add anhydrous DMF and stir the mixture at 120 °C for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield Intermediate A.

Step 2: Synthesis of 2-(Substituted-phenyl)-1H-benzo[d]imidazol-5-yl)(4-(2-hydroxyethoxy)phenyl)amine (Final Product)

This is a condensation reaction between a 1,2-diamine and an aldehyde to form the benzimidazole ring.[7][8][9][10][11]

  • Materials:

    • Intermediate A (1.0 eq)

    • Aromatic aldehyde (e.g., 4-hydroxybenzaldehyde) (1.0 eq)

    • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

    • Ethanol

  • Procedure:

    • Dissolve Intermediate A and the aromatic aldehyde in ethanol in a round-bottom flask.

    • Add a catalytic amount of p-TsOH.

    • Reflux the mixture for 6-8 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature. The product may precipitate.

    • If precipitation occurs, filter the solid and wash with cold ethanol.

    • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Pathway B: Synthesis of a Novel Triazole Derivative

Step 1: Synthesis of 1-(2-azidoethoxy)-4-bromobenzene (Intermediate C)

This two-step, one-pot procedure first converts the hydroxyl group into a good leaving group (mesylate) and then substitutes it with an azide.

  • Materials:

    • This compound (1.0 eq)

    • Methanesulfonyl chloride (MsCl) (1.2 eq)

    • Triethylamine (TEA) (1.5 eq)

    • Sodium azide (NaN₃) (2.0 eq)

    • Dimethylformamide (DMF) (anhydrous)

  • Procedure:

    • Dissolve this compound in anhydrous DMF and cool to 0 °C.

    • Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Add sodium azide to the mixture and heat to 80 °C for 12 hours.

    • Cool the reaction, pour into water, and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield Intermediate C, which can often be used in the next step without further purification.

Step 2: Synthesis of a 1,2,3-Triazole Derivative via CuAAC 'Click' Chemistry

This reaction is a highly efficient and regioselective copper-catalyzed azide-alkyne cycloaddition.[12][13][14]

  • Materials:

    • Intermediate C (1.0 eq)

    • Terminal alkyne (e.g., phenylacetylene) (1.1 eq)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

    • Sodium ascorbate (0.2 eq)

    • tert-Butanol and water (1:1 mixture)

  • Procedure:

    • In a round-bottom flask, dissolve Intermediate C and the terminal alkyne in the t-butanol/water mixture.

    • Add sodium ascorbate, followed by copper(II) sulfate pentahydrate.

    • Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is often accompanied by a color change.

    • Monitor by TLC. Upon completion, add water and extract with ethyl acetate.

    • Wash the organic layer with saturated aqueous ammonium chloride, then brine.

    • Dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to yield the final triazole product.

Alternative Synthetic Strategies and Considerations

The modularity of these synthetic pathways allows for considerable variation to generate a library of compounds for antiviral screening.

Reaction TypePrecursorReagentsProductRationale & Notes
Williamson Ether Synthesis This compoundNaH, Alkyl HalideEther DerivativeTo modify the terminal alcohol. The alkoxide formed is a strong nucleophile. Best for primary alkyl halides to avoid elimination side reactions.[15][16][17][18][19]
Mitsunobu Reaction This compoundPPh₃, DIAD/DEAD, Nucleophile (e.g., Phthalimide)Ester, Ether, or Amine PrecursorInversion of stereochemistry if a chiral center is present. Allows for the introduction of various nucleophiles under mild conditions.[20][21][22][23][24]
Suzuki Coupling This compound or its derivativesArylboronic acid, Pd catalyst, BaseBiaryl DerivativeTo replace the bromo-substituent with various aryl or heteroaryl groups, expanding structural diversity.[25][26][27][28][29]

Conclusion and Future Outlook

The synthetic routes outlined in this application note provide a robust and flexible platform for the synthesis of novel benzimidazole and triazole derivatives from the readily available starting material, this compound. By employing established and reliable chemical transformations, researchers can efficiently generate a diverse library of compounds for screening against a wide range of viral targets. The inherent modularity of these pathways allows for systematic structure-activity relationship (SAR) studies, which are crucial for the optimization of lead compounds. While the protocols provided are hypothetical, they are grounded in sound chemical principles and offer a promising starting point for the discovery of new antiviral agents.

References

  • Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. (2014). PubMed. Available at: [Link]

  • Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. (n.d.). Research and Reviews. Available at: [Link]

  • Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. Available at: [Link]

  • Benzimidazole derivatives with antiviral activity. (n.d.). ResearchGate. Available at: [Link]

  • Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. (2023). MDPI. Available at: [Link]

  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of imidazolines and benzimidazoles from aldehydes and 1,2-Diamines. (n.d.). ResearchGate. Available at: [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing. Available at: [Link]

  • Williamson's ether synthesis. (2022). Reddit. Available at: [Link]

  • Mitsunobu reaction. (n.d.). Wikipedia. Available at: [Link]

  • Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Ullmann condensation. (n.d.). Wikipedia. Available at: [Link]

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). PMC. Available at: [Link]

  • Mitsunobu Reaction. (2019). Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (n.d.). Oriental Journal of Chemistry. Available at: [Link]

  • Mitsunobu Reaction. (n.d.). Chemistry Steps. Available at: [Link]

  • Click Chemistry Approach for the Synthesis of triazole-based aminoglycerol derivatives as novel lead compounds useful in antiviral drug discovery. (2020). AIR Unimi. Available at: [Link]

  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Available at: [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (n.d.). MDPI. Available at: [Link]

  • Synthesis and antiviral activity of 1,2,3-triazole glycosides based substituted pyridine via click cycloaddition. (n.d.). ResearchGate. Available at: [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis and antiviral activities of 1,2,3-triazole functionalized thymidines: 1,3-dipolar cycloaddition for efficient regioselective diversity generation. (2005). PubMed. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. (n.d.). MDPI. Available at: [Link]

  • The reaction mechanism proposed for the Ullmann-type N-arylation. (n.d.). ResearchGate. Available at: [Link]

  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. (n.d.). arkat usa. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. (2024). RSC Publishing. Available at: [Link]

  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman. Available at: [Link]

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Application Notes & Protocols: 2-(p-Bromophenoxy)ethanol as a Versatile Precursor for the Synthesis of Novel Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of 2-(p-Bromophenoxy)ethanol as a foundational building block for the synthesis of novel dye molecules. We will explore its chemical versatility, detailing reaction pathways that leverage its distinct functional motifs—the aryl bromide, the ether linkage, and the primary alcohol. Detailed, field-tested protocols for the synthesis of azo dyes are provided, alongside methodologies for their characterization and analysis.

Introduction: The Strategic Value of this compound

This compound is a bifunctional organic molecule whose utility in synthetic chemistry extends far beyond its simple structure. For the dye chemist, it represents an ideal starting scaffold, offering three strategic points for molecular elaboration. Its significance lies in the orthogonal reactivity of its functional groups, allowing for selective and high-yield transformations.

The molecule's value proposition is built on:

  • The 4-Bromophenyl Group: The bromine atom is not merely a substituent; it is a highly versatile synthetic "handle." It serves as a prime reactive site for a multitude of modern cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.[1] This is the primary locus for introducing and tuning the core chromophore of a new dye.

  • The Primary Alcohol (-CH2OH): This terminal hydroxyl group is a classic site for modification. It can be oxidized to aldehydes or carboxylic acids for condensation reactions, esterified to append new functionalities, or used to link the dye molecule to polymers or biological substrates.[1]

  • The Ether Linkage: The phenoxy-ethanol linkage provides flexibility and influences the solubility and conformational properties of the final dye molecule. This structural feature is common in disperse dyes, aiding in their application to hydrophobic fibers.[2]

This guide will focus on a logical and reproducible pathway for synthesizing novel azo dyes, a dominant class of colorants, using this compound as the key precursor.

Precursor Profile: Physicochemical Properties and Safety

A thorough understanding of the precursor's properties and safe handling procedures is a prerequisite for any successful synthesis.

Physicochemical Data
PropertyValueSource
CAS Number 34743-88-9[3][4]
Molecular Formula C₈H₉BrO₂[3][4]
Molecular Weight 217.06 g/mol [3][4]
Appearance White to off-white crystalline solid-
Boiling Point >110 °C / >230 °F (Flash Point)[5]
Density ~1.430 g/cm³[5]
Solubility Insoluble in water, soluble in common organic solvents (e.g., Ethanol, THF, DMSO)[5]
Safety and Handling Protocols

This compound and its derivatives must be handled with appropriate care in a well-ventilated chemical fume hood. Adherence to the following safety protocols is mandatory.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash-resistant safety glasses or goggles are required.[6][7]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[7]

    • Skin and Body Protection: A lab coat or chemical-resistant suit is necessary to prevent skin contact.[5][7]

  • Handling and Storage:

    • Avoid contact with skin, eyes, and clothing.[6][8] Wash hands thoroughly after handling.[6][8]

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from ignition sources.[6][8]

    • Avoid the formation of dust and aerosols.[7]

  • First Aid Measures:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5][6]

    • In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[5][6]

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[6][9]

    • If swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately.[5]

Synthetic Strategy: From Precursor to Azo Dye

The most robust pathway to a novel azo dye from this compound involves a three-stage process. This strategy transforms the inert bromophenyl group into the diazo component required for azo coupling.

G cluster_0 Stage 1: Amination cluster_1 Stage 2: Diazotization cluster_2 Stage 3: Azo Coupling Precursor This compound Intermediate1 2-(p-Aminophenoxy)ethanol Precursor->Intermediate1  Buchwald-Hartwig  Amination Intermediate2 Diazonium Salt Intermediate Intermediate1->Intermediate2  NaNO₂ / HCl  0-5 °C FinalDye Novel Azo Dye Intermediate2->FinalDye Coupler Coupling Component (e.g., N,N-Dimethylaniline) Coupler->FinalDye

Caption: Overall synthetic workflow for converting the precursor to a novel azo dye.
Causality Behind the Strategy:
  • Stage 1: Buchwald-Hartwig Amination: Direct nitration of the ring is possible but can lead to isomeric impurities and requires harsh conditions. The Buchwald-Hartwig cross-coupling reaction offers a superior alternative. It is a highly efficient and regioselective method for forming a C-N bond at the precise location of the bromine atom, yielding a clean aniline derivative. This step is critical as the primary aromatic amine is the essential functional group for the subsequent diazotization.

  • Stage 2: Diazotization: This is a classic and fundamental reaction in azo dye synthesis.[10][11] The primary aromatic amine is converted into a diazonium salt using sodium nitrite under cold, acidic conditions (typically 0-5 °C). The low temperature is crucial because diazonium salts are unstable and can decompose, particularly by losing N₂, at higher temperatures. The resulting diazonium ion is a weak electrophile.

  • Stage 3: Azo Coupling: The electrophilic diazonium salt readily attacks an electron-rich coupling partner in an electrophilic aromatic substitution reaction.[12] Common couplers include phenols, naphthols, or tertiary anilines (like N,N-dimethylaniline), which are highly activated towards substitution. This final step forms the characteristic -N=N- azo bridge, the central component of the chromophore that imparts color to the molecule.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and characterization checkpoints.

Protocol 1: Synthesis of 2-(p-Aminophenoxy)ethanol (Intermediate 1)
  • Objective: To convert the aryl bromide of the precursor into a primary aromatic amine.

  • Rationale: This protocol utilizes a palladium-catalyzed Buchwald-Hartwig amination. Benzophenone imine serves as an ammonia equivalent, which is easily hydrolyzed in the workup step to reveal the primary amine.

Materials and Reagents:

  • This compound (1.0 eq)

  • Benzophenone imine (1.2 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Anhydrous Toluene

  • 3M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Step-by-Step Methodology:

  • To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound, NaOtBu, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe, followed by benzophenone imine.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor reaction progress by TLC (Thin Layer Chromatography), eluting with 30% Ethyl Acetate in Hexanes.

  • After completion, cool the reaction to room temperature and quench by the slow addition of 3M HCl. Stir for 1 hour to ensure complete hydrolysis of the imine.

  • Neutralize the mixture by carefully adding saturated NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-(p-Aminophenoxy)ethanol as a solid.

  • Validation: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of a Novel Azo Dye
  • Objective: To synthesize a representative azo dye via diazotization and coupling.

  • Rationale: This protocol first generates the unstable diazonium salt in situ at low temperature and immediately uses it to couple with an electron-rich aromatic compound (N,N-dimethylaniline) to form the final colored product.

Materials and Reagents:

  • 2-(p-Aminophenoxy)ethanol (Intermediate 1) (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl) (3.0 eq)

  • Sodium Nitrite (NaNO₂) (1.1 eq), as a solution in cold water

  • N,N-Dimethylaniline (1.0 eq)

  • Sodium Acetate

  • Ice bath

  • Deionized Water

Step-by-Step Methodology:

  • Diazotization: a. Dissolve 2-(p-Aminophenoxy)ethanol in a mixture of concentrated HCl and water in a beaker. b. Cool the solution to 0-5 °C in an ice-salt bath with constant stirring. The amine salt may precipitate. c. Slowly add a pre-chilled aqueous solution of NaNO₂ dropwise. Keep the temperature strictly below 5 °C. Stir for an additional 20 minutes after the addition is complete. The resulting clear solution contains the diazonium salt.

  • Coupling Reaction: a. In a separate beaker, dissolve N,N-dimethylaniline in a dilute HCl solution and cool to 0-5 °C. b. Slowly add the cold diazonium salt solution to the cold N,N-dimethylaniline solution with vigorous stirring. c. A colored precipitate should form immediately. Continue stirring in the ice bath for 30-60 minutes.

  • Work-up and Purification: a. Neutralize the reaction mixture by adding a saturated solution of Sodium Acetate to raise the pH, which will complete the precipitation of the dye. b. Collect the solid dye by vacuum filtration. c. Wash the filter cake thoroughly with cold deionized water until the filtrate is colorless. d. Dry the product in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

  • Validation: Confirm the structure using ¹H NMR and Mass Spectrometry. Characterize the photophysical properties using UV-Vis Spectroscopy.

G cluster_precursor Precursor Reactivity cluster_transformations Key Synthetic Transformations cluster_products Resulting Functionalities / Dyes node_precursor This compound -OH (Alcohol) -Br (Aryl Bromide) node_transformations Oxidation Esterification Cross-Coupling (C-C, C-N, C-O) node_precursor:f0->node_transformations:f0 Alcohol Chemistry node_precursor:f1->node_transformations:f1 Halogen Chemistry node_products Aldehydes / Carboxylic Acids Appended Esters Biaryls / Anilines (Azo Dyes) / Diaryl Ethers node_transformations:f0->node_products:f0 node_transformations:f1->node_products:f1

Caption: Key reactive sites of the precursor and their synthetic potential.

Characterization of Novel Dyes

The synthesized dyes should be characterized to confirm their structure and evaluate their properties as colorants.

Structural Confirmation
  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure, confirming the successful formation of the azo-linkage and the incorporation of the coupling component.

  • Mass Spectrometry (MS): Confirms the molecular weight of the final dye molecule.[13]

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups, such as the N=N stretch of the azo group and the persistence of the -OH group from the original precursor.

Photophysical Properties

The color and performance of a dye are determined by its interaction with light.

  • UV-Visible Spectroscopy: This is the most critical technique for characterizing a dye. The absorption spectrum reveals the wavelength of maximum absorption (λ_max_), which corresponds to the color observed.

  • Solvatochromism: By measuring the UV-Vis spectrum in a range of solvents with varying polarities (e.g., Hexane, Toluene, Dichloromethane, Acetone, Ethanol, DMSO), one can observe shifts in λ_max_. This phenomenon, known as solvatochromism, provides insight into the electronic structure and charge distribution of the dye molecule in its ground and excited states.[14][15]

Hypothetical Spectroscopic Data for a Synthesized Dye:

SolventPolarity Indexλ_max (nm)Observed Color
Toluene2.4450Orange-Yellow
Chloroform4.1462Orange
Acetone5.1475Red-Orange
Ethanol5.2480Red
DMSO7.2495Deep Red

Conclusion and Future Scope

This compound stands out as a highly effective and versatile precursor for the synthesis of novel dyes. The protocols outlined in this guide demonstrate a logical and reproducible pathway to new azo dyes, leveraging modern synthetic methods for clean and efficient transformations. The true power of this precursor lies in the vast combinatorial possibilities. By simply changing the coupling component in the final step, a diverse library of dyes with varied colors and properties can be rapidly generated from a common intermediate. Future work could involve exploring different cross-coupling reactions at the bromide position or modifying the terminal alcohol to attach the synthesized chromophores to polymers, surfaces, or biomolecules for advanced applications in materials science and diagnostics.

References

  • Angene Chemical. (2021). Safety Data Sheet - (S)-1-(4-Bromophenyl)ethanol. Retrieved from [Link]

  • Patel, K. R., Patel, K. C., & Mistry, B. D. (2012). Disperse dyes: Synthesis of 2,4′-dichloro diphenyl ether 4-(aryl azo) dyes and their application to polyester fabric. ResearchGate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanol, 2-(4-bromophenoxy)- (CAS 34743-88-9). Retrieved from [Link]

  • Shafik, M. S., et al. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides. Journal of Synthetic Chemistry. Retrieved from [Link]

  • Fouda, M. M. G., et al. (2020). A Facile Synthesis with One Step of Disperse Azo Dyes to be Applied as Nano-Inks in Textile Printing. Journal of Composites Science. Retrieved from [Link]

  • Ghorbani-Choghamarani, A. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Royal Society of Chemistry. Retrieved from [Link]

  • Zaher, A. M., et al. (2023). The route of synthesis of dyes 1 a, 2 a, and 3 a. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic Properties of Dyes 6−8 in Different Solvents. Retrieved from [Link]

  • NIST. (n.d.). Ethanol, 2-(4-bromophenoxy)-. Retrieved from [Link]

  • Han, A., et al. (2013). Spectroscopic Properties of Two Conjugated Organic Dyes: A Computational and Experimental Study. ResearchGate. Retrieved from [Link]

  • Al-Etaibi, A. A., & El-Apasery, M. A. (2012). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72851, 2-(4-Bromophenyl)ethanol. Retrieved from [Link]

  • Öztaskin, N., et al. (2019). Synthesis and characterization of novel bromophenols: Determination of their anticholinergic, antidiabetic and antioxidant activities. Bioorganic Chemistry. Retrieved from [Link]

  • Towns, A. D. (2010). Synthesis and spectroscopic properties of novel phthalimide-derived monoazo disperse dyes containing ester groups. Coloration Technology. Retrieved from [Link]

  • Anilkumar, P. A., et al. (n.d.). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. International Journal of Applied Biology and Pharmaceutical Technology. Retrieved from [Link]

  • Ndukwe, I. G., et al. (2014). Spectroscopic Studies of Natural Dyes from Brosimumrubescens Acer saccharium and Astoniascholaris. ResearchGate. Retrieved from [Link]

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The Versatility of 2-(p-Bromophenoxy)ethanol in Advanced Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bifunctional Monomer

In the dynamic field of polymer chemistry, the design and synthesis of novel macromolecules with tailored properties are of paramount importance. The monomer 2-(p-Bromophenoxy)ethanol emerges as a compound of significant interest for researchers and scientists in both academic and industrial laboratories. Its unique bifunctional nature, possessing a reactive primary hydroxyl group and a versatile aryl bromide moiety, positions it as a valuable building block for a diverse range of polymeric architectures. This guide provides an in-depth exploration of the applications of this compound in polymer chemistry, offering detailed application notes and robust protocols for its utilization in the synthesis of specialty polymers. The inherent properties of this molecule open avenues for creating materials with enhanced thermal stability, flame retardancy, and the potential for post-polymerization modification, making it a key player in the development of advanced materials for a myriad of applications, including drug delivery systems and high-performance plastics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in polymer synthesis. These properties dictate the choice of reaction conditions, solvents, and purification methods.

PropertyValue
CAS Number 34743-88-9
Molecular Formula C₈H₉BrO₂
Molecular Weight 217.06 g/mol
Appearance White to off-white crystalline solid
Melting Point 53-55 °C
Boiling Point 184 °C at 20 mmHg
Solubility Soluble in common organic solvents such as THF, DMF, and DMSO.

Application Note 1: Synthesis of Brominated Polyethers via Polycondensation

The presence of a primary hydroxyl group in this compound makes it an ideal candidate for polycondensation reactions to produce polyethers. The resulting brominated polyethers are expected to exhibit valuable properties such as inherent flame retardancy and a high refractive index. The bromine atoms incorporated into the polymer backbone act as radical traps in the gas phase during combustion, thereby inhibiting the flame propagation.

Causality of Experimental Choices:

The synthesis of polyethers from diols typically proceeds via a nucleophilic substitution reaction, often a Williamson ether synthesis-type polycondensation. This requires the activation of the hydroxyl group to form a more potent nucleophile, the alkoxide. The choice of a strong base, such as sodium hydride (NaH), is critical to ensure complete deprotonation of the less acidic phenolic hydroxyl group. A dihaloalkane, such as dibromomethane, serves as the electrophilic counterpart to link the monomer units. A polar aprotic solvent like N,N-dimethylformamide (DMF) is chosen to solvate the ionic intermediates and facilitate the SN2 reaction pathway. The reaction temperature is elevated to overcome the activation energy barrier and drive the polymerization towards higher molecular weights.

Protocol 1: Synthesis of Poly[oxy(2-(p-bromophenoxy)ethane)]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dibromomethane (CH₂Br₂)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol

  • Hexanes

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

  • Monomer Preparation: Dry the this compound under vacuum at 40 °C for 4 hours to remove any residual moisture.

  • Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add this compound (1 equivalent).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the monomer (concentration can be optimized, e.g., 0.5 M).

  • Deprotonation: Under a gentle stream of nitrogen, carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at 0 °C (ice bath). Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Polymerization: Add dibromomethane (1 equivalent) dropwise to the reaction mixture. Heat the reaction to 80-100 °C and maintain for 24-48 hours.

  • Quenching and Precipitation: Cool the reaction mixture to room temperature and cautiously quench any excess NaH by the slow addition of methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol or a methanol/water mixture.

  • Purification: Collect the polymer by filtration, wash it thoroughly with methanol to remove unreacted monomers and salts. Further purify the polymer by re-dissolving it in a minimal amount of THF and re-precipitating it in hexanes.

  • Drying: Dry the purified polymer under vacuum at 60 °C to a constant weight.

Characterization:

The resulting polymer can be characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and end-group analysis.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉) and melting temperature (Tₘ).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and char yield of the polymer, providing insights into its flame retardant properties.

Polyether_Synthesis monomer This compound alkoxide Alkoxide Intermediate monomer->alkoxide Deprotonation NaH NaH in DMF NaH->alkoxide polymer Brominated Polyether alkoxide->polymer Polycondensation dibromomethane Dibromomethane dibromomethane->polymer ATRP_Workflow cluster_0 Initiator Synthesis cluster_1 ATRP of Styrene BPE This compound Initiator ATRP Initiator BPE->Initiator BIBB 2-Bromoisobutyryl bromide BIBB->Initiator Polymer Polystyrene with Bromophenoxy End-Group Initiator->Polymer Styrene Styrene Styrene->Polymer Catalyst CuBr/PMDETA Catalyst->Polymer Post_Polymerization_Modification StartPolymer Brominated Polymer ModifiedPolymer Functionally Modified Polymer StartPolymer->ModifiedPolymer Suzuki Coupling FunctionalGroup Arylboronic Acid FunctionalGroup->ModifiedPolymer CatalystSystem Pd Catalyst + Ligand + Base CatalystSystem->ModifiedPolymer

Application Note: High-Purity 2-(p-Bromophenoxy)ethanol via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

2-(p-Bromophenoxy)ethanol is a key intermediate in medicinal chemistry and organic synthesis, notably in the development of novel therapeutics such as potent renin inhibitors.[1] The purity of this starting material is paramount, as impurities can lead to significant side reactions, reduced yields, and compromised final product integrity. This application note provides a detailed, field-proven protocol for the purification of this compound using a mixed-solvent recrystallization technique. We delve into the mechanistic principles of solvent selection, crystal growth, and impurity exclusion, offering a robust methodology designed for reproducibility and scalability in a research and drug development setting.

Introduction: The Imperative for Purity

Recrystallization remains the most fundamental and effective method for purifying nonvolatile organic solids.[2] The technique is predicated on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures. For an intermediate like this compound, common impurities may include unreacted starting materials (e.g., p-bromophenol) or by-products from its synthesis, which is often a Williamson ether synthesis.[3][4] These impurities can interfere with subsequent high-stakes reactions.

The process of recrystallization is a carefully controlled precipitation. An impure solid is dissolved in a hot solvent to create a saturated or near-saturated solution.[5] As this solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution. The elegant selectivity of crystal lattice formation typically excludes impurity molecules, which remain dissolved in the cold solvent (the "mother liquor").[6] This physical separation is the cornerstone of the purification process.

Physicochemical & Safety Profile

A thorough understanding of the compound's properties is critical for designing an effective purification protocol.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 34743-89-9
Molecular Formula BrC₆H₄OCH₂CH₂OH
Molecular Weight 217.06 g/mol [1]
Appearance White to off-white solid
Melting Point 53-55 °C (lit.)

| Boiling Point | 184 °C / 20 mmHg (lit.) | |

Safety Considerations: this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and can cause skin and eye irritation.[7] Appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses, must be worn at all times.[8][9] All procedures should be conducted within a certified chemical fume hood.

The Science of Solvent Selection

The choice of solvent is the most critical variable in recrystallization. An ideal solvent should exhibit:

  • High solvency for the target compound at elevated temperatures.

  • Low solvency for the target compound at low temperatures to maximize recovery.

  • Favorable solvency for impurities , which should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[10]

  • Chemical inertness with the compound.

  • A boiling point below the melting point of the compound to prevent "oiling out."[11]

  • Volatility for easy removal from the purified crystals.

For this compound, its structure contains both a polar hydroxyl group and a larger, nonpolar bromophenyl ether moiety. This amphiphilic nature suggests that a single solvent may not be ideal. A mixed-solvent system, combining a "good" solvent (in which the compound is readily soluble) with a "poor" or "anti-solvent" (in which the compound is sparingly soluble), offers superior control and efficacy.[10]

Based on the principle of "like dissolves like," ethanol is an excellent "good" solvent due to its ability to hydrogen bond with the hydroxyl group and interact with the aromatic ring.[12] Water is an ideal "anti-solvent," as it is miscible with ethanol but is too polar to effectively dissolve the nonpolar part of the molecule.[10] This ethanol/water system provides a wide polarity range, enabling fine-tuned control over the crystallization process.[13]

Detailed Purification Protocol

This protocol is designed for the purification of approximately 5.0 grams of crude this compound.

Materials & Equipment
  • Crude this compound (~5 g)

  • Ethanol (95% or absolute)

  • Deionized Water

  • 125 mL Erlenmeyer flask

  • 50 mL Erlenmeyer flask

  • Glass stir rod

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Whatman #1 filter paper (or equivalent)

  • Vacuum source

  • Ice bath

  • Spatula and watch glass

  • Melting point apparatus

Experimental Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_saturation Step 2: Induce Saturation cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Impure Solid in Flask B Add minimal hot Ethanol (Good Solvent) A->B C Stir and Heat until dissolved B->C D Add hot Water (Anti-Solvent) dropwise to slight cloudiness C->D E Add 1-2 drops hot Ethanol to clarify solution D->E F Slow cool to Room Temp. (Crystal Formation) E->F G Cool in Ice Bath (Maximize Yield) F->G H Vacuum Filter (Collect Crystals) G->H I Wash with cold EtOH/Water H->I J Dry Crystals under vacuum I->J K Pure this compound J->K

Caption: Workflow for mixed-solvent recrystallization.

Step-by-Step Procedure
  • Initial Dissolution: Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask. Add approximately 15-20 mL of ethanol. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary for dissolution.[6]

  • Inducing Saturation: While keeping the ethanol solution hot, begin adding hot deionized water dropwise. Swirl the flask after each addition. Continue adding water until a persistent faint cloudiness (turbidity) appears. This indicates the solution is saturated.[13]

  • Clarification: To the cloudy, saturated solution, add a few drops of hot ethanol, just enough to make the solution clear again. This ensures the solution is perfectly saturated at the elevated temperature, preventing premature precipitation.[13]

  • Slow Cooling (Crystal Growth): Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial as it promotes the formation of large, well-defined crystals and effectively excludes impurities.[11] Rapid cooling can trap impurities within the crystal lattice.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-20 minutes to maximize the yield of the purified product by further decreasing its solubility.[2]

  • Collection of Crystals: Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of a cold 50:50 ethanol/water mixture. Swirl the cold crystalline slurry and pour it into the funnel. Apply vacuum to collect the crystals.[2]

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with two small portions (5-10 mL each) of an ice-cold 50:50 ethanol/water mixture. This removes any residual mother liquor containing dissolved impurities from the crystal surfaces.[11] It is critical to use a cold solvent to avoid redissolving the product.

  • Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them. Transfer the dried cake to a pre-weighed watch glass and allow it to air-dry completely in a dust-free environment or in a vacuum desiccator.

Verification of Purity and Troubleshooting

Purity Assessment: The most straightforward method to assess the purity of the recrystallized product is by melting point determination. Pure crystalline solids have a sharp, well-defined melting point range (typically < 2 °C). Compare the experimental melting point of the purified product to the literature value (53-55 °C) and the melting point of the crude starting material. A sharper and higher melting point indicates successful purification.

Table 2: Troubleshooting Common Recrystallization Issues

Issue Probable Cause(s) Solution(s)
No crystals form upon cooling Too much solvent was used; the solution is not saturated. Re-heat the solution and boil off some of the solvent to reduce the volume. Alternatively, add more anti-solvent (water). Try scratching the inside of the flask with a glass rod to provide a nucleation site.[2]
"Oiling out" (product separates as a liquid) The boiling point of the solvent is higher than the melting point of the solute. The solution is cooling too rapidly. Re-heat the solution to dissolve the oil, add more of the "good" solvent (ethanol), and allow it to cool more slowly. Ensure the initial saturation point was not overshot.
Low Recovery Yield Too much solvent was used initially. The crystals were washed with a solvent that was not cold enough. Premature crystallization during hot filtration (if performed). Optimize the initial solvent volume in future runs. Always use ice-cold solvent for washing. If hot filtration is necessary, ensure the funnel and flask are pre-heated.

| Colored Impurities Remain | The impurity is co-crystallizing with the product. | If the product is known to be colorless, add a small amount of decolorizing carbon to the hot solution before the saturation step and perform a hot filtration to remove it.[2] |

References

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry.
  • University of South Florida. (n.d.). Recrystallization1. USF Department of Chemistry.
  • Wikipedia. (2023). Recrystallization (chemistry).
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • California State University, Stanislaus. (n.d.). Recrystallization.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • Benchchem. (n.d.). This compound | 34743-88-9.
  • Quora. (2017). What is the best solvent for recrystallization?
  • Sigma-Aldrich. (n.d.). 2-(4-Bromophenoxy)ethanol 98%. Product Page for 34743-88-9.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 2-(4-Bromophenyl)ethanol.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 2-(2-Bromophenyl)ethanol.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 2-(2-Amino-6-bromophenoxy)ethanol.
  • Angene Chemical. (2021). Safety Data Sheet - (S)-1-(4-Bromophenyl)ethanol.
  • University of Michigan. (n.d.). Experiment: Recrystallization – Part II: Purification of Solids. Science Learning Center.
  • Benchchem. (n.d.). Optimization of reaction conditions for 2-[2-(4-Bromophenyl)ethoxy]ethanol synthesis.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of 2-[2-(4-Bromophenyl)ethoxy]ethanol.

Sources

Application Note: A Robust HPLC Method for the Analysis of 2-(p-Bromophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(p-Bromophenoxy)ethanol. This document is intended for researchers, quality control analysts, and drug development professionals. The guide provides a detailed protocol, the scientific rationale behind the methodological choices, and a systematic approach to method validation in accordance with international regulatory standards.

Introduction and Analyte Properties

This compound is a valuable synthetic intermediate in organic and medicinal chemistry.[1] Its structure, featuring a brominated aromatic ring, an ether linkage, and a primary alcohol, makes it a versatile building block for more complex molecules, including potential pharmaceutical agents.[1] Accurate quantification of this compound is crucial for ensuring the quality of starting materials, monitoring reaction progress, and assessing the purity of final products.

The physicochemical properties of this compound are critical in designing an effective HPLC method.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₉BrO₂[2][3]
Molecular Weight 217.06 g/mol [2][3]
CAS Number 34743-88-9[2][3]
Appearance Solid
Melting Point 53-55 °C
Boiling Point 184 °C (at 20 mmHg)
Structure Aromatic ether with a primary alcohol[1]

The presence of the bromophenyl group provides strong UV absorbance, making UV detection a suitable and sensitive choice for HPLC analysis. The overall molecule is moderately polar and hydrophobic, lending itself well to separation by reversed-phase chromatography.

HPLC Method Development Strategy

The development of a robust and reliable HPLC method requires a systematic approach, from selecting the appropriate column and mobile phase to optimizing the separation and ensuring the method is fit for its intended purpose.

The Causality of Experimental Choices

Column Selection: A reversed-phase column is the logical first choice due to the moderate hydrophobicity of this compound. A C18 (octadecylsilane) stationary phase is recommended as it provides excellent retention and selectivity for aromatic compounds through hydrophobic interactions. For compounds that may be too strongly retained on a C18 column, a C8 column offers a less hydrophobic alternative.

Mobile Phase Selection: The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a miscible organic solvent.

  • Organic Solvent: Acetonitrile (ACN) is often preferred over methanol for aromatic compounds as it can offer different selectivity and typically results in lower backpressure.

  • Aqueous Phase: The addition of a small amount of acid, such as phosphoric acid or formic acid, to the aqueous phase is recommended. This helps to sharpen peaks and ensure consistent retention times by suppressing the ionization of any residual silanol groups on the silica-based column packing. A starting mobile phase composition of 50:50 (v/v) Acetonitrile:Water is a good initial condition for scouting runs.

Detector Wavelength (λ): The bromophenyl chromophore in the analyte is expected to have significant UV absorbance. Based on data from structurally similar bromophenolic compounds, two primary regions of absorbance are anticipated: a high-energy absorbance band around 210-225 nm and a lower-energy band around 280-290 nm.

  • For highest sensitivity (trace analysis): Detection at the lower wavelength (e.g., 220 nm) is recommended.

  • For higher selectivity (in complex matrices): Detection at the higher wavelength (e.g., 285 nm) may be preferable to minimize interference from other components.

A diode-array detector (DAD) is ideal for initial development to scan the UV spectrum of the analyte peak and determine the optimal wavelength (λmax).

Method Development Workflow

The logical flow of developing this HPLC method is outlined below. This workflow ensures a systematic and efficient optimization process.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Initial Method Development cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation AnalyteInfo Gather Analyte Properties (Polarity, UV Absorbance) StandardPrep Prepare Standard Solution (e.g., 1 mg/mL in ACN) AnalyteInfo->StandardPrep ColumnSelect Select Column (Start with C18) StandardPrep->ColumnSelect MobilePhase Select Mobile Phase (ACN:Water with Acid) ColumnSelect->MobilePhase ScoutingRun Perform Scouting Run (Isocratic or Gradient) MobilePhase->ScoutingRun Wavelength Determine Optimal λ (Using DAD) ScoutingRun->Wavelength OptimizeSep Optimize Separation (Adjust ACN %, Flow Rate) Wavelength->OptimizeSep SystemSuit Establish System Suitability (Tailing, Plates, RSD) OptimizeSep->SystemSuit Validation Perform Method Validation (ICH Q2(R1) Guidelines) SystemSuit->Validation

Caption: A workflow for systematic HPLC method development.

Detailed Experimental Protocols

Materials and Reagents
  • Analyte: this compound reference standard (purity ≥98%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q)

  • Acid: Phosphoric acid (85%) or Formic acid (LC-MS grade)

  • Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or nylon)

Standard and Sample Preparation Protocol
  • Stock Standard Preparation (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile or methanol. This stock solution should be stored under refrigeration.

  • Working Standard Preparation (e.g., 100 µg/mL): Pipette 2.5 mL of the stock standard solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (ideally the mobile phase) to achieve a final concentration within the linear range of the method (e.g., 10-200 µg/mL).

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter, which can damage the HPLC column and system.

Recommended HPLC Protocol

Table 2: Recommended HPLC Method Parameters

ParameterRecommended ConditionRationale
Instrument HPLC system with UV or DADStandard analytical equipment
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µmGood retention for aromatic compounds
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid)Provides good separation and peak shape
Elution Mode Isocratic at 55:45 (ACN:Water)Simple, robust, and sufficient for purity
Alternative: Gradient ElutionFor complex samples with interfering peaks
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns
Column Temp. 30 °CEnsures stable retention times
Injection Vol. 10 µLBalances sensitivity and peak shape
Detector UV/DAD at 225 nmHigh sensitivity for the bromophenyl group
Alternative: 285 nmHigher selectivity in complex matrices
Run Time ~10 minutesAllows for adequate separation and elution

Method Validation Protocol

Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose. The validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2] The core validation parameters are outlined below.

ValidationParameters cluster_parameters ICH Q2(R1) Validation Characteristics Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD Detection Limit (LOD) Method->LOD LOQ Quantitation Limit (LOQ) Method->LOQ Robustness Robustness Method->Robustness

Caption: Key parameters for HPLC method validation.

Step-by-Step Validation Experiments
  • Specificity: Inject a blank (mobile phase), a placebo (sample matrix without analyte), and the analyte standard. The blank and placebo should show no interfering peaks at the retention time of this compound.

  • Linearity and Range: Prepare a series of at least five concentrations of the analyte (e.g., from 10 µg/mL to 200 µg/mL). Inject each concentration in triplicate. Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate. The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the precision study on a different day with a different analyst or instrument. The %RSD should remain within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak. Typically, LOD is established at an S/N of 3:1, and LOQ at an S/N of 10:1.

  • Robustness: Deliberately introduce small variations to the method parameters and assess the impact on the results. Examples include:

    • Varying the mobile phase composition (e.g., ±2% acetonitrile).

    • Changing the column temperature (e.g., ±2 °C).

    • Altering the flow rate (e.g., ±0.1 mL/min). The results should remain unaffected by these small changes, demonstrating the method's reliability.

Data Presentation

Table 3: System Suitability Requirements

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry
Theoretical Plates (N) N > 2000Demonstrates column efficiency
%RSD of Peak Area ≤ 1.0% (for ≥ 5 injections)Confirms injection precision

Table 4: Example Validation Summary

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9998≥ 0.999
Range (µg/mL) 10 - 200Covers expected concentrations
Accuracy (% Recovery) 99.5%98.0 - 102.0%
Precision (%RSD) 0.8%≤ 2.0%
LOD (µg/mL) 0.5Report Value
LOQ (µg/mL) 1.5Report Value
Robustness PassedNo significant impact from changes

Conclusion

This application note provides a robust, reliable, and systematically developed RP-HPLC method for the quantitative analysis of this compound. The detailed protocols for method development and validation, grounded in scientific principles and aligned with ICH guidelines, ensure that the method is fit for its intended purpose in a research or quality control environment. By following this guide, scientists can confidently implement and validate this method to achieve accurate and reproducible results.

References

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • NIST. (n.d.). Ethanol, 2-(4-bromophenoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-bromophenoxy)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(p-Bromophenoxy)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Williamson ether synthesis of 2-(p-Bromophenoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and an optimized experimental protocol. As Senior Application Scientists, we aim to combine theoretical principles with practical, field-proven insights to help you maximize your reaction yields and purity.

Understanding the Synthesis: The Williamson Reaction

The synthesis of this compound is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this process, the hydroxyl group of p-bromophenol is deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks an electrophilic alkyl halide, in this case, 2-bromoethanol or 2-chloroethanol, displacing the halide and forming the desired ether linkage.[1][3]

The efficiency of this SN2 reaction is highly dependent on several factors, including the choice of base, solvent, temperature, and the structure of the reactants.[2][4] Optimizing these parameters is key to achieving high yields and minimizing side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Question 1: My reaction yield is very low or I've isolated no product. What went wrong?

Answer: Low or no yield is a common issue that can stem from several factors. Here’s a systematic approach to diagnosing the problem:

  • Inefficient Deprotonation: The formation of the p-bromophenoxide is the critical first step. Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is still required for complete deprotonation.[2]

    • Cause: The base used was too weak or was not fresh. For phenols, bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient.[2][5] However, the presence of water can consume the base and hinder phenoxide formation.

    • Solution: Use a fresh, finely powdered, and anhydrous base like K₂CO₃ or Cs₂CO₃. Ensure your solvent is anhydrous, as water will quench the phenoxide.[6] For particularly stubborn reactions, a stronger base like sodium hydride (NaH) can be used, but this requires strictly anhydrous conditions and careful handling.[2][7]

  • Poor Reagent Quality:

    • Cause: The starting materials, p-bromophenol or 2-haloethanol, may be impure or degraded. 2-haloethanols, in particular, can degrade over time.[8]

    • Solution: Use high-purity starting materials. If necessary, purify the reagents before use. For example, 2-bromoethanol can be distilled under reduced pressure.[9]

  • Suboptimal Reaction Conditions:

    • Cause: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or the reaction time may be insufficient. Williamson ether syntheses are typically conducted at temperatures between 50-100 °C for 1 to 8 hours.[1]

    • Solution: Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, extending the reaction time may be necessary.[10]

  • Incorrect Solvent Choice:

    • Cause: Protic solvents (like ethanol or water) can solvate the phenoxide ion through hydrogen bonding, reducing its nucleophilicity and slowing down the SN2 reaction.[1][2]

    • Solution: Use a polar aprotic solvent such as acetonitrile, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[2][11] These solvents solvate the cation (e.g., K⁺ or Na⁺) but leave the phenoxide anion "naked" and highly reactive, thus accelerating the desired reaction.[2]

Question 2: I'm observing a significant amount of an alkene byproduct. How can I minimize this?

Answer: The formation of an alkene byproduct is a classic sign that an E2 elimination reaction is competing with the desired SN2 pathway.[2] While this is more common with secondary or tertiary alkyl halides, it can still occur under certain conditions.

  • Cause: The phenoxide, being a strong base, can abstract a proton from the carbon adjacent to the halogen on the 2-haloethanol, leading to the formation of an alkene. This is particularly favored at higher temperatures.[2][10]

  • Solution:

    • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Therefore, lowering the temperature will generally favor the SN2 pathway.[2]

    • Choice of Alkyl Halide: The use of a primary alkyl halide like 2-bromoethanol or 2-chloroethanol already minimizes the risk of elimination.[2][10] Ensure you are using a primary halide.

    • Use a Less Hindered Base: While the phenoxide is the nucleophile, the initial base choice can influence the overall reaction environment. Using a very bulky base to form the phenoxide is not necessary and could potentially favor elimination if side reactions occur. Stick to non-hindered bases like K₂CO₃ or NaOH.[3]

Question 3: I am getting a mixture of O-alkylated (ether) and C-alkylated products. How can I improve selectivity?

Answer: Phenoxide ions are ambident nucleophiles, meaning they can react at two different sites: the oxygen atom (O-alkylation) to form the desired ether, or the aromatic ring (C-alkylation), typically at the ortho or para positions.[2][5]

  • Cause: The selectivity between O- and C-alkylation is highly dependent on the reaction conditions, especially the solvent.

    • Polar aprotic solvents (DMF, DMSO) favor O-alkylation. These solvents do not strongly solvate the oxygen anion of the phenoxide, making it more available to attack the alkyl halide.[2]

    • Protic solvents (water, ethanol) can favor C-alkylation. These solvents form hydrogen bonds with the phenoxide oxygen, making it less nucleophilic and promoting reaction at the ring.[2]

  • Solution: To maximize the yield of the desired this compound, ensure you are using a polar aprotic solvent like DMF or acetonitrile.[2]

Frequently Asked Questions (FAQs)

What is the optimal base for synthesizing this compound? For phenols, which are significantly more acidic than alcohols, weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are generally effective and safer to handle than stronger bases like NaH.[2][5] K₂CO₃ is often preferred as it is inexpensive, easy to handle, and provides good yields.

Which solvent should I choose? Polar aprotic solvents are the best choice.[2] Acetonitrile and DMF are excellent options as they promote the SN2 reaction by effectively solvating the cation of the phenoxide salt, which increases the nucleophilicity of the phenoxide anion.[1][2]

How can I monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside your starting materials (p-bromophenol and 2-bromoethanol) on a TLC plate. The reaction is complete when the spot corresponding to p-bromophenol has disappeared and a new, typically less polar, product spot has appeared.

Should I use a phase-transfer catalyst? A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide or 18-crown-6, can be very beneficial, especially in industrial settings or when using a two-phase solvent system (e.g., an organic solvent and an aqueous solution of NaOH).[1][12] The PTC helps to transport the phenoxide ion from the aqueous phase into the organic phase where the reaction with the alkyl halide occurs.[6][13] This can lead to milder reaction conditions, faster reaction times, and eliminate the need for strictly anhydrous solvents.[6][12]

Data Summary: Influence of Reaction Parameters

ParameterRecommendation for High YieldRationalePotential Issues if Not Optimized
Base K₂CO₃ or Cs₂CO₃ (anhydrous)Sufficiently basic for phenol deprotonation, easy to handle.[2][5]Incomplete reaction (weak base); side reactions (excessively strong base).
Alkyl Halide 2-bromoethanol or 2-chloroethanol (primary halide)Primary halides are ideal for SN2 reactions and minimize E2 elimination.[2][7]Significant alkene formation via E2 elimination with 2° or 3° halides.[7]
Solvent Acetonitrile, DMF, or DMSO (Polar Aprotic)Solvates the cation, leaving a "naked," highly reactive phenoxide nucleophile.[2]Reduced reaction rate due to solvation of the nucleophile in protic solvents.[1][2]
Temperature 50 - 100 °CProvides sufficient energy for the SN2 reaction to proceed at a practical rate.[1]Slow or incomplete reaction (too low); increased E2 elimination (too high).[2]
Catalyst Phase-Transfer Catalyst (e.g., Bu₄NBr)Increases solubility of the phenoxide in the organic phase, accelerating the reaction.[1][6]Slower reaction rates, especially in biphasic systems.

Visualizing the Process

Reaction Mechanism

The synthesis follows a classic SN2 pathway. First, the base deprotonates the p-bromophenol to form the p-bromophenoxide ion. This ion then acts as a nucleophile, attacking the carbon atom of 2-bromoethanol that is bonded to the bromine, in a backside attack. This concerted step results in the formation of the ether and the displacement of the bromide ion.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack p-Bromophenol p-Bromophenol p-Bromophenoxide p-Bromophenoxide Ion p-Bromophenol->p-Bromophenoxide Base Base (e.g., K₂CO₃) p-Bromophenoxide_2 p-Bromophenoxide Ion p-Bromophenoxide->p-Bromophenoxide_2 2-Bromoethanol 2-Bromoethanol Product This compound Bromide Br⁻ p-Bromophenoxide_2->Product + 2-Bromoethanol

Caption: SN2 mechanism for this compound synthesis.

Experimental Workflow

The following diagram outlines the key stages of the synthesis, from setting up the reaction to purifying the final product.

Caption: Experimental workflow for Williamson ether synthesis.

Optimized Experimental Protocol

This protocol is a general guideline. The specific amounts and volumes should be calculated based on the desired scale of the reaction.

Materials:

  • p-Bromophenol

  • Potassium Carbonate (K₂CO₃), finely powdered and dried

  • 2-Bromoethanol

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • TLC plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-bromophenol (1.0 eq.), finely powdered potassium carbonate (2.0 eq.), and anhydrous acetonitrile (10-15 mL per gram of p-bromophenol).

  • Addition of Alkyl Halide: Begin stirring the mixture and add 2-bromoethanol (1.1-1.2 eq.) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 82 °C for acetonitrile) with vigorous stirring. Monitor the reaction progress by TLC until the p-bromophenol is consumed (typically 4-8 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. Filter the mixture to remove the inorganic salts and rinse the salts with a small amount of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted phenol), water, and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, or by recrystallization to afford pure this compound.[10][14]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Chemistry For Everyone. What Are The Limitations Of Williamson Ether Synthesis?. [Link]

  • Journal of Chemical Education. An Ether Synthesis Using Phase Transfer Catalysis. [Link]

  • Jetir.Org. Contribution of phase transfer catalyst to green chemistry: A review. [Link]

  • ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

  • University of Wisconsin-Whitewater. The Williamson Ether Synthesis. [Link]

  • Slideshare. Phase transfer catalysis. [Link]

  • Chemistry LibreTexts. 9.6: Williamson Ether Synthesis. [Link]

  • SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. [Link]

  • University of Rochester. Troubleshooting: How to Improve Yield. [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Reddit. My first synthesis was not as efficient as I had hoped. 16% yield. [Link]

  • Studylib. Williamson Ether Synthesis. [Link]

  • University of Missouri–St. Louis. The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]

  • Pharmaffiliates. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Reddit. Common ways to lose product and reduce yield?. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Google P
  • Organic Syntheses. 2-bromoethanol. [Link]

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Common side reactions in the synthesis of 2-(p-Bromophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(p-Bromophenoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, maximize yield, and ensure the highest purity of your final product. This compound is a valuable synthetic intermediate, and its efficient preparation is crucial for various research and development applications.[1]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical literature and practical laboratory experience.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis, workup, or purification of this compound. The primary method for this synthesis is the Williamson ether synthesis, which involves the reaction of a p-bromophenoxide salt with a 2-haloethanol.[1][2][3]

Q1: My reaction yield is significantly lower than expected, and my TLC shows multiple unidentified spots. What are the likely side reactions?

A1: Low yields are often a direct result of competing side reactions. In the Williamson ether synthesis of phenols, the primary culprits are C-alkylation and elimination reactions.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation, desired) or the carbon atoms of the aromatic ring (C-alkylation, undesired).[4] While O-alkylation is generally favored, certain conditions can promote C-alkylation at the ortho position (the para position is blocked by bromine), leading to the formation of 2-(2-hydroxyethyl)-4-bromophenol. This side product has a different polarity and will appear as a separate spot on your TLC plate.

    • Causality: Protic solvents (e.g., water, ethanol) can solvate the oxygen atom of the phenoxide through hydrogen bonding, making it less available for reaction.[4][5] This steric hindrance around the oxygen can increase the likelihood of the alkylating agent reacting with the electron-rich aromatic ring instead.[4][6]

  • Elimination: The alkylating agent, typically 2-bromoethanol or 2-chloroethanol, can undergo an E2 elimination reaction when exposed to a strong, sterically hindered base, producing ethylene oxide.[7][8] This consumes your alkylating agent and reduces the yield of the desired ether.

Troubleshooting Steps:

  • Analyze Reaction Conditions: Review your choice of solvent and base. To favor O-alkylation, use a polar aprotic solvent like DMF, DMSO, or acetonitrile.[4][9] These solvents solvate the cation of the base but do not strongly interact with the phenoxide oxygen, leaving it more nucleophilic.[6]

  • Base Selection: Use a base that is strong enough to deprotonate the phenol but not excessively hindered. Potassium carbonate (K₂CO₃) is often a good choice as it's less aggressive than sodium hydride (NaH) and can minimize elimination side reactions.[10]

  • Temperature Control: Higher temperatures can favor elimination.[7] Maintain a moderate reaction temperature, typically between 50-100 °C, and monitor the reaction progress by TLC to avoid prolonged heating.

  • Characterize Byproducts: If possible, isolate the main byproduct by column chromatography and characterize it using ¹H NMR and Mass Spectrometry to confirm if it is the C-alkylated product or a product derived from elimination.

Side_Reactions cluster_main Main Reaction Pathway (O-Alkylation) cluster_side Side Reaction Pathway (C-Alkylation) Phenoxide p-Bromophenoxide Ion Product This compound (Desired Product) Phenoxide->Product SN2 Attack (O-alkylation) Phenoxide_C p-Bromophenoxide (Resonance Form) Phenoxide->Phenoxide_C Resonance Haloethanol Br-CH₂CH₂-OH Haloethanol->Product Side_Product 2-(2-hydroxyethyl)-4-bromophenol (Side Product) Phenoxide_C->Side_Product SN2 Attack (C-alkylation) Haloethanol_C Br-CH₂CH₂-OH Haloethanol_C->Side_Product

Figure 1: Competing O-alkylation vs. C-alkylation pathways.
Q2: My crude product is contaminated with unreacted p-bromophenol. How can I remove it effectively?

A2: The presence of unreacted p-bromophenol is a common issue arising from incomplete deprotonation or insufficient alkylating agent. Since p-bromophenol is acidic and your desired product is neutral, a simple acid-base extraction is highly effective for purification.

Self-Validating Purification Protocol:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Basic Wash: Transfer the solution to a separatory funnel and wash it with a 5% aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution. The basic solution will deprotonate the acidic p-bromophenol, converting it to the water-soluble sodium or potassium p-bromophenoxide salt.

    • Causality: The phenoxide salt is ionic and therefore highly soluble in the aqueous layer, while the neutral ether product remains in the organic layer.

  • Separation: Drain the lower aqueous layer, which now contains the phenoxide salt impurity.

  • Repeat: Wash the organic layer one more time with the basic solution to ensure complete removal of the phenol.

  • Neutralization Wash: Wash the organic layer with water, followed by a saturated sodium chloride solution (brine) to remove any residual base and reduce the solubility of organic material in the aqueous phase.[9]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Validation: Spot the purified product on a TLC plate alongside your crude material and a p-bromophenol standard. The spot corresponding to p-bromophenol should be absent or significantly diminished in your purified sample.

Q3: I've isolated a high-boiling, less polar impurity. What could it be?

A3: A common high-boiling impurity is the bis-ether byproduct, 1,2-bis(p-bromophenoxy)ethane . This can form if the alkylating agent is 1,2-dibromoethane or if the hydroxyl group of the desired product, this compound, is deprotonated and reacts with another molecule of the alkylating agent.

Formation Pathways:

  • Pathway A (Primary): Reaction of p-bromophenoxide with 1,2-dibromoethane. If 1,2-dibromoethane is used as the alkylating agent, it can react on both ends.

  • Pathway B (Secondary): The product, this compound, has an alcohol functional group. Under the basic reaction conditions, it can be deprotonated to form an alkoxide. This alkoxide can then react with another molecule of 2-bromoethanol, leading to over-alkylation.

Troubleshooting and Prevention:

  • Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the 2-haloethanol, but avoid a large excess which could promote over-alkylation.[9]

  • Monitor Reaction: Follow the reaction by TLC. The bis-ether product will typically appear as a less polar spot (higher Rf) than the desired mono-ether product. Stop the reaction once the starting p-bromophenol is consumed to prevent further reaction of the product.

  • Purification: This byproduct can usually be separated from the desired product by flash column chromatography on silica gel, as its lower polarity will cause it to elute first with a non-polar eluent system (e.g., ethyl acetate/hexanes).[9][11]

Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal conditions to ensure maximum O-alkylation?

A1: Maximizing the desired O-alkylation product over the C-alkylated side product is a classic challenge in phenoxide chemistry.[4][5] The outcome is highly dependent on the interplay between the solvent, the base's counter-ion, and the temperature.

ParameterCondition Favoring O-Alkylation (Desired)Condition Favoring C-Alkylation (Undesired)Rationale
Solvent Polar Aprotic (DMF, DMSO, THF)Protic (Water, Ethanol, Trifluoroethanol)Protic solvents solvate the phenoxide oxygen via H-bonding, hindering its nucleophilicity and leaving the ring carbons more accessible for attack.[4][5][6]
Base Counter-ion K⁺, Cs⁺Na⁺, Li⁺Larger, "softer" cations associate less tightly with the phenoxide oxygen, leaving it more available for O-alkylation. Smaller, "harder" cations coordinate more strongly.
Temperature Moderate (50-80 °C)Higher (>100 °C)O-alkylation is often the kinetically favored product. Higher temperatures can provide the activation energy needed to form the more thermodynamically stable (but undesired) C-alkylated product.
Leaving Group I⁻ > Br⁻ > Cl⁻Cl⁻, OTs⁻Softer leaving groups (like iodide) tend to favor reaction at the softer nucleophilic site (the ring carbon), but for Sₙ2 reactions, iodide is generally more reactive, which can speed up the desired O-alkylation. The choice is often a balance.

Recommendation: For the synthesis of this compound, a combination of potassium carbonate (K₂CO₃) as the base in a DMF or acetonitrile solvent at around 70-80 °C provides a robust system for favoring the desired O-alkylation product.

Q2: What is the best troubleshooting workflow if my synthesis fails?

A2: A systematic approach is crucial for identifying the root cause of a failed reaction. The following flowchart outlines a logical troubleshooting workflow.

Troubleshooting_Workflow Start Reaction Yield is Low or Product is Impure Check_TLC Analyze Crude by TLC (vs. Starting Materials) Start->Check_TLC SM_Present Unreacted p-Bromophenol? Check_TLC->SM_Present Yes New_Spots New, Unexpected Spots Present? Check_TLC->New_Spots No, but low conversion SM_Present->New_Spots No Insufficient_Base Problem: Incomplete Deprotonation Solution: Check base quality/amount. Increase reaction time/temp. SM_Present->Insufficient_Base Yes Characterize Isolate & Characterize Impurity (NMR, MS) New_Spots->Characterize Yes Reagent_Purity Problem: Reagent Decomposition Solution: Check purity of haloethanol. Ensure anhydrous conditions. New_Spots->Reagent_Purity No C_Alkylation Problem: C-Alkylation Solution: Switch to polar aprotic solvent. Use K₂CO₃ or Cs₂CO₃. Characterize->C_Alkylation Polar Impurity Bis_Ether Problem: Over-alkylation Solution: Check stoichiometry. Reduce reaction time. Characterize->Bis_Ether Non-polar Impurity

Figure 2: A systematic workflow for troubleshooting the synthesis.

References

  • BenchChem Technical Support Team. (2025). troubleshooting low yield in Williamson ether synthesis of crown ethers. BenchChem.
  • BenchChem. (n.d.). This compound. BenchChem.
  • BenchChem. (n.d.). Experimental protocol for the synthesis of 2-[2-(4-Bromophenyl)
  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. SIELC.
  • PharmaXChange.info. (2011).
  • ResearchGate. (n.d.). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride.
  • University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. UMSL.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps.
  • ResearchGate. (n.d.). Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents.
  • Chemistry LibreTexts. (2019). 10.6: Williamson Ether Synthesis. Chemistry LibreTexts.
  • Sayers, J. (n.d.). Williamson Ether Synthesis. Collin College.
  • BenchChem. (n.d.). Optimization of reaction conditions for 2-[2-(4-Bromophenyl)ethoxy]ethanol synthesis. BenchChem.

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Troubleshooting low yield in Grignard reactions with 2-(p-Bromophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Grignard reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals encountering low yields or reaction failures when using 2-(p-Bromophenoxy)ethanol as a starting material. My approach is to diagnose issues from first principles, explaining the causality behind each experimental step to build a robust, self-validating protocol.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reaction with this compound is failing completely or giving abysmal yields. I see the magnesium consumed, but after workup, I only recover starting material or a simple hydrocarbon. What's the primary issue?

A1: The Acidic Proton is the Culprit.

The most significant challenge with your starting material, this compound, is the presence of a terminal hydroxyl (-OH) group. Grignard reagents are not only powerful nucleophiles but also exceptionally strong bases.[1] The acidic proton of the alcohol will react with and instantly quench any Grignard reagent formed, leading to the generation of a magnesium alkoxide and a simple alkane (benzene, in this case).[2][3][4] This acid-base reaction is much faster than the desired reaction with your electrophile.

Essentially, for every molecule of Grignard reagent you successfully form, it is immediately destroyed by the hydroxyl group of another molecule of your starting material.

cluster_0 Reaction Pathway SM This compound (with -OH group) G Formed Grignard Reagent (p-HOCH2CH2O-Ph-MgBr) SM->G Mg, Ether Quenched Quenched Reagent (Alkane Byproduct + Mg Alkoxide) G->Quenched INSTANT Acid-Base Reaction

Caption: The core problem: intramolecular quenching.

To achieve a successful reaction, you must address this acidic proton. There are two primary strategies:

  • Protecting Group Strategy (Recommended): Chemically mask the hydroxyl group before forming the Grignard reagent.

  • Excess Reagent Strategy: Use a second, cheaper Grignard reagent to deprotonate the alcohol in situ.

Q2: You mentioned a "Protecting Group Strategy." How do I implement that, and what's the best protocol?

A2: Protecting the Hydroxyl Group as a Silyl Ether.

This is the most reliable method. By converting the alcohol to a functional group that lacks an acidic proton, such as a tert-butyldimethylsilyl (TBDMS) ether, you eliminate the primary failure mode. The TBDMS group is robust enough to withstand Grignard formation and reaction conditions but can be easily removed later.

A Step 1: Protect This compound with TBDMSCl B Step 2: Form Grignard React protected compound with Mg in THF A->B C Step 3: React Add desired electrophile (e.g., aldehyde, ketone) B->C D Step 4: Deprotect Remove TBDMS group using TBAF or acid C->D E Final Product D->E

Caption: Workflow for the protecting group strategy.

  • Setup: Flame-dry a round-bottom flask under vacuum and cool under an inert atmosphere (Nitrogen or Argon).

  • Reagents: To the flask, add this compound (1.0 eq.), anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), and imidazole (2.5 eq.).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition: Add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq.) in the same solvent dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate or ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting silyl ether by flash column chromatography. You now have a starting material ready for the Grignard reaction.

After successfully reacting your protected Grignard reagent, the TBDMS group can be removed using tetrabutylammonium fluoride (TBAF) in THF or a mild acid.

Q3: My reaction initiation is sluggish or fails even after protecting the alcohol. How can I reliably activate the magnesium?

A3: Overcoming the Magnesium Oxide (MgO) Layer.

Magnesium turnings are coated with a passivating layer of magnesium oxide that prevents the reaction from starting.[5][6] Activating the magnesium involves chemically or physically removing this layer to expose a fresh, reactive metal surface.[7][8]

Activation MethodProtocolProsCons
Iodine (I₂) Crystal Add one or two small crystals of iodine to the Mg/solvent suspension. Warm gently. The brown color should fade as the reaction begins.[9][10]Simple, visually easy to track.Can sometimes be insufficient for very stubborn reactions.
1,2-Dibromoethane (DBE) Add a few drops of DBE to the Mg/solvent. The formation of ethylene gas (bubbling) is a clear sign of activation.[5][11]Very effective and provides a clear visual cue.Consumes a small amount of magnesium to form MgBr₂.
Mechanical Grinding In the dry flask, gently crush the magnesium turnings with a glass stir rod under an inert atmosphere to expose fresh surfaces.[9]No chemical activators needed.Can be difficult to perform effectively in a sealed apparatus.
Pre-formed Grignard Add a few drops of a previously prepared, active Grignard reagent (e.g., EtMgBr) to initiate the reaction.[12]Highly effective for initiating difficult reactions.Requires having another Grignard reagent on hand.

Recommendation: For aryl bromides, a combination of gentle heating and a chemical activator like a crystal of iodine or a few drops of 1,2-dibromoethane is a robust starting point.

Q4: I'm observing a significant amount of a nonpolar byproduct, which I believe is a dimer of my starting material. What is this, and how can I prevent it?

A4: Minimizing the Wurtz Coupling Side Reaction.

The byproduct you are observing is likely the result of a Wurtz-type homocoupling reaction.[13] In this process, the Grignard reagent you form (R-MgBr) acts as a nucleophile and attacks the bromine of an unreacted starting material molecule (R-Br), forming a dimer (R-R).[14][15]

cluster_1 Reaction Pathways SM Starting Material (Protected R-Br) G Grignard Reagent (R-MgBr) SM->G Mg Wurtz Wurtz Byproduct (R-R) Desired Desired Product G->Desired + Electrophile (E) (Desired Pathway) G->Wurtz + Starting Material (R-Br) (Side Reaction) E Electrophile E->Desired

Caption: Desired reaction vs. Wurtz coupling side reaction.

This side reaction is favored by high local concentrations of the aryl bromide and higher temperatures.[14][16] To minimize Wurtz coupling:

  • Slow Addition: Add the solution of your protected this compound to the magnesium suspension very slowly using a syringe pump or an addition funnel. This keeps the concentration of the aryl bromide low at all times.

  • Dilution: Use a sufficient volume of solvent. Highly concentrated reactions are more prone to dimerization.

  • Temperature Control: While some heat may be needed for initiation, avoid excessive refluxing once the reaction is established. The reaction to form the Grignard reagent is exothermic, so it may sustain itself at a gentle reflux without external heating.[17]

Q5: Should I use Diethyl Ether or THF as the solvent?

A5: THF is Generally Superior for Aryl Bromides.

While both are common solvents for Grignard reactions, Tetrahydrofuran (THF) offers distinct advantages for less reactive halides like aryl bromides.[18][19]

PropertyDiethyl Ether (Et₂O)Tetrahydrofuran (THF)Recommendation for this compound
Boiling Point 34.6 °C[18]66 °C[18]THF's higher boiling point allows for a higher reaction temperature, which can be crucial for initiating and sustaining the reaction with the less reactive aryl bromide.[20]
Solvating Ability GoodExcellent. THF is a stronger Lewis base and coordinates more strongly to the magnesium center.[21][22]The superior solvation in THF helps stabilize the Grignard reagent and can increase its reactivity.[21][23]
Anhydrous State Must be rigorously dried.Must be rigorously dried. THF is more hygroscopic.Regardless of choice, the solvent MUST be anhydrous. Use a freshly opened bottle or solvent from a purification system.[17][24]
References
  • Wikipedia contributors. (n.d.). Grignard reaction. In Wikipedia. Retrieved from [Link]

  • Tilstam, U., & Weinmann, H. (2001). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
  • University of California, Davis. (n.d.). 25. The Grignard Reaction. Chem 128A.
  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? [Forum post]. Retrieved from [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, January 25). Grignard Reagent in THF vs in Diethyl ether. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, April 20). Grignard reagent and acidic hydrogen. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, August 30). Activation of Grignard reagent. Retrieved from [Link]

  • Deitmann, E., et al. (2023).
  • Bartleby. (2024, March 5). Answered: A common side reaction during Grignard Reactions is the Wurtz coupling... Retrieved from [Link]

  • Quora. (2019, July 22). Why is THF used in Grignard? Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of side products via Wurtz‐type coupling (a) and salt metathesis reactions (b) in THF. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • American Chemical Society Publications. (n.d.). The Grignard Reagents. Organometallics.
  • Chemguide. (n.d.). An Introduction to Grignard Reagents. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Grignard reaction.
  • LibreTexts Chemistry. (2023, January 22). Wurtz reaction.
  • Reddit. (2016, November 18). THF vs ether in Grignard synthesis. r/chemistry. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Grignard Reactions with Aryl Halides.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • SATHEE CUET. (n.d.). Chemistry Grignard Reaction Mechanism.
  • University of Victoria. (n.d.). 14 Formation and reaction of a Grignard reagent.
  • DePauw University. (n.d.). Grignard Reaction.
  • Wikipedia contributors. (n.d.). Grignard reagent. In Wikipedia. Retrieved from [Link]

  • Adichemistry. (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism. Retrieved from [Link]

  • California State University, Sacramento. (n.d.). 6. Grignard Reaction.
  • Organic Syntheses. (n.d.). Allylmagnesium bromide.
  • LibreTexts Chemistry. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents.
  • Quora. (2018, August 17). What is the role of halides in the reactivity of Grignard reagent? Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
  • Millersville University. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.
  • Chemistry Catalyst. (2025, October 31). UCF CHM2210 - Chapter 12.8 - Skill5.2 Retrosynthesis involving Grignard Reactions. YouTube.
  • Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.

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Technical Support Center: Recrystallization of 2-(p-Bromophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals focused on the purification of 2-(p-Bromophenoxy)ethanol. Recrystallization is a powerful technique for enhancing the purity of solid organic compounds, but its success hinges on a nuanced understanding of solubility principles and meticulous experimental execution.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounding procedural steps in their core scientific principles to empower you to overcome common challenges in the laboratory.

Section 1: Troubleshooting Guide for Common Recrystallization Issues

Recrystallization is often more of an art than a science, with outcomes sensitive to subtle variations in solvent choice, temperature, and cooling rates. The following section addresses the most common issues encountered during the purification of this compound, presented in a question-and-answer format.

Q1: I've dissolved my crude this compound in the hot solvent, but upon cooling, it has separated as an oil instead of forming crystals. What should I do?

This phenomenon, known as "oiling out," is a frequent challenge. It typically occurs when the melting point of the solute is lower than the temperature of the solution at the point of saturation.[3] For this compound, with a melting point of 53-55 °C, this can happen if the solution becomes supersaturated while still relatively warm.[4]

Immediate Corrective Actions:

  • Re-heat the Solution: Gently warm the mixture until the oil completely redissolves into a clear solution.

  • Add More Solvent: While the solution is hot, add a small additional volume of the same solvent (e.g., 5-10% more). This increases the total volume and lowers the saturation temperature, ensuring the solution remains unsaturated until it has cooled below the compound's melting point.[3][5]

  • Promote Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with a beaker of warm water or glass wool can prevent rapid temperature drops that favor oil formation over crystal nucleation.[6]

  • Consider a Different Solvent System: If oiling out persists, the chosen solvent may be unsuitable. A solvent with a lower boiling point or using a mixed-solvent system can be effective alternatives.

Troubleshooting Workflow: From Problem to Pure Crystals

The following diagram outlines a logical workflow for diagnosing and resolving common issues during the recrystallization of this compound.

G cluster_start Initial Observation cluster_problem1 Problem: Oiling Out cluster_problem2 Problem: No Crystal Formation cluster_problem3 Problem: Poor Yield start What is the primary issue observed upon cooling the hot, saturated solution? oil_out An oil has separated instead of solid crystals. start->oil_out Oily Layer Forms no_crystals The solution remains clear, even after cooling to room temperature. start->no_crystals Solution Stays Clear low_yield Very few crystals have formed, resulting in low recovery. start->low_yield Few Crystals Form oil_cause Cause: Solution is supersaturated above the solute's melting point (53-55 °C). oil_out->oil_cause oil_action Action: 1. Reheat to dissolve the oil. 2. Add more hot solvent (5-10% v/v). 3. Ensure very slow cooling. oil_cause->oil_action no_crystals_cause Cause: Solution is not saturated. Either too much solvent was used or the compound is highly soluble. no_crystals->no_crystals_cause no_crystals_action Action: 1. Induce crystallization (scratch flask, add seed crystal). 2. If unsuccessful, boil off excess solvent. 3. Cool again in an ice bath. no_crystals_cause->no_crystals_action low_yield_cause Cause: Significant amount of product remains in the mother liquor due to using a large excess of solvent or premature filtration. low_yield->low_yield_cause low_yield_action Action: 1. Concentrate the mother liquor by boiling off some solvent. 2. Cool the concentrated solution to obtain a second crop of crystals. 3. For future runs, use the minimum required hot solvent. low_yield_cause->low_yield_action

Caption: Troubleshooting flowchart for recrystallization.

Q2: My solution has cooled completely, but no crystals have formed. What went wrong?

A lack of crystallization upon cooling is a strong indicator that the solution is not supersaturated. This usually means that too much solvent was used initially.[5]

Troubleshooting Steps:

  • Induce Crystallization: Sometimes a supersaturated solution needs a nucleation site to begin crystallization. Try scratching the inside of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass can provide a surface for crystals to form. Alternatively, if you have a small amount of the crude or pure solid, add a tiny "seed crystal" to the solution.[5]

  • Reduce Solvent Volume: If induction methods fail, gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume). This will increase the concentration of the solute.[5] Be sure to use a boiling chip or stir bar to prevent bumping.[6]

  • Cool Thoroughly: After concentrating the solution, allow it to cool slowly to room temperature first, and then place it in an ice-water bath to maximize crystal formation by further decreasing the compound's solubility.[6][7]

Q3: The color of my crude material is off-white or yellowish, and this color persists in the recrystallized product. How can I remove colored impurities?

Colored impurities are often highly polar, non-volatile compounds that can be co-crystallize with your product. They can typically be removed by adsorption onto activated carbon (charcoal).[1]

Procedure for Decolorization:

  • Dissolve the crude solid in the minimum amount of hot solvent.

  • Remove the flask from the heat source and allow it to cool slightly to prevent flash boiling in the next step.

  • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the solution. Adding too much can adsorb your product and reduce the yield.

  • Re-heat the solution to boiling for a few minutes while swirling to ensure the impurities are adsorbed by the charcoal.

  • Perform a hot gravity filtration to remove the charcoal while the solution is still at or near its boiling point.[7][8] This step is critical and must be done quickly to prevent your product from crystallizing prematurely in the filter funnel.[6]

  • Allow the hot, decolorized filtrate to cool slowly to form pure, colorless crystals.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

The ideal solvent is one in which the compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[1][9][10] Given the structure of this compound (containing an aromatic ether and a primary alcohol), solvents of intermediate polarity are excellent candidates.

A rule of thumb suggests using a solvent with functional groups similar to the solute.[11][12] Therefore, alcohols like ethanol or methanol are often a good starting point. A mixed solvent system, such as ethanol-water or ethyl acetate-hexane, can also be highly effective. In a mixed system, the compound should be soluble in one solvent (the "soluble solvent") and insoluble in the other (the "antisolvent").[9][13]

Solvent Selection & Property Guide

Solvent Boiling Point (°C) Relative Polarity Suitability Notes for this compound
Ethanol 78 0.654 Excellent starting choice. Good solubility when hot, lower solubility when cold. Often used for similar aromatic compounds.[14]
Methanol 65 0.762 Good alternative to ethanol, though its lower boiling point means a smaller temperature gradient for crystallization.
Isopropanol 82 0.546 Similar properties to ethanol and can be a suitable alternative.
Water 100 1.000 Poor choice as a single solvent due to low solubility of the organic compound.[11] However, it is an excellent antisolvent to use with ethanol or methanol.
Ethyl Acetate 77 0.228 Can be effective. May be used in a mixed system with a non-polar solvent like hexane.
Toluene 111 0.099 May be suitable for crystallizing aromatic compounds, but the high boiling point can increase the risk of oiling out.[11]

| Hexane | 69 | 0.009 | Poor choice as a primary solvent (low solubility). Can be used as an antisolvent with a more polar solvent like ethyl acetate. |

Polarity data sourced from Reichardt, C.[15]

Q2: What are the likely impurities in my crude this compound?

The compound is typically synthesized via a Williamson ether synthesis, reacting a salt of 4-bromophenol with a 2-haloethanol.[16] Therefore, common process-related impurities may include:

  • Unreacted 4-bromophenol: This starting material is more acidic and can often be removed with a basic wash during workup, but residual amounts may persist.

  • 1,2-bis(4-bromophenoxy)ethane: A potential side-product from the reaction of the product with another molecule of the 4-bromophenoxide.

  • Solvent Residues: Residual high-boiling solvents from the reaction (e.g., DMF, DMSO).

Recrystallization is particularly effective at removing impurities with different solubility profiles than the target compound.[17]

Q3: How much product should I expect to recover?

The recovery will be less than 100% because the compound has some finite solubility even in the cold solvent, and some material will be lost in the mother liquor.[17] A good recrystallization typically yields a recovery of 70-90%. A very low yield (<50%) often indicates that too much solvent was used.[5] If the mother liquor is concentrated and a second crop of crystals is collected, the overall yield can be increased, though the purity of the second crop may be lower.[7]

Section 3: Standard Operating Procedure (SOP) for Recrystallization

This protocol provides a step-by-step method for the purification of this compound using an ethanol/water solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Boiling chips or magnetic stir bar

  • Filter funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and vacuum source (for collecting crystals)

  • Ice-water bath

Experimental Protocol:

  • Dissolution: a. Place the crude this compound (e.g., 5.0 g) into a 125 mL Erlenmeyer flask with a stir bar or boiling chips. b. Add a minimal amount of ethanol (e.g., 20 mL) and begin heating the mixture with gentle stirring on a hot plate. c. Continue adding small portions of hot ethanol until the solid just dissolves completely at the boiling point. Avoid adding a large excess of solvent to ensure the solution is saturated.[1][10]

  • Hot Filtration (Optional - for insoluble or colored impurities): a. If the hot solution contains insoluble particulate matter or if charcoal was used for decolorization, perform a hot gravity filtration. b. Pre-heat a second Erlenmeyer flask and a filter funnel. Place a fluted filter paper in the funnel. c. Pour the hot solution quickly through the filter paper into the clean, hot flask. This step minimizes premature crystallization in the funnel.[6]

  • Crystallization: a. Remove the flask containing the clear, hot solution from the heat and cover it. b. Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10] c. Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize the yield.[7]

  • Crystal Collection and Washing: a. Set up a Büchner funnel with a piece of filter paper that fits flatly and connect the filter flask to a vacuum source. b. Wet the filter paper with a small amount of ice-cold solvent (a 50:50 ethanol/water mixture works well here). c. Swirl the cold crystal slurry and pour it into the center of the Büchner funnel with the vacuum applied. d. Wash the crystals with 1-2 small portions of the ice-cold solvent to rinse away the impurity-laden mother liquor.[8]

  • Drying: a. Allow air to be pulled through the crystals on the filter for several minutes to help them dry. b. Transfer the purified crystals to a watch glass and let them air-dry completely. The purity can be assessed by taking a melting point; a sharp melting point range close to the literature value (53-55 °C) indicates high purity.[4]

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Nichols, L. (n.d.). Recrystallization. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. NIUS Chemistry Experiments. Retrieved from [Link]

  • ChemBK. (2024). 2-(4-Bromophenyl)ethanol. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • DeBartolo, M. (2002). Organic Chemistry 253 Experiment #3 Recrystallization. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • nomcopter labs. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Bromophenyl)ethanol. PubChem Compound Summary for CID 72851. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Bromophenyl)ethan-1-ol. PubChem Compound Summary for CID 2734089. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part II: Purification of Solids. Retrieved from [Link]

  • Sirca, J., et al. (2005). Process for the preparation of tamsulosin. (WO 2005/063702 A1). Google Patents.
  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]

  • Wang, Y., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(19), 6296. [Link]

  • CN103664538A. (2014). Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide. Google Patents.
  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • Sadek, P. (2002). Solvent Miscibility and Viscosity Chart. Adapted from The HPLC Solvent Guide, Wiley-Interscience. Retrieved from [Link]

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Overcoming challenges in the scale-up synthesis of 2-(p-Bromophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource for researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting and frequently asked questions for overcoming challenges in the scale-up synthesis of 2-(p-Bromophenoxy)ethanol. As a vital intermediate in organic and medicinal chemistry, its efficient synthesis is crucial.[1] This document offers field-proven insights and detailed protocols to navigate the complexities of moving from bench-scale to larger production.

Section 1: Core Synthesis & Mechanistic Insights (FAQs)

This section addresses fundamental questions regarding the synthesis of this compound, focusing on the underlying chemical principles.

Q1: What is the primary synthetic route for this compound and what is its mechanism?

A1: The most common and robust method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction is a cornerstone of ether synthesis and proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4][5]

The process involves two key steps:

  • Deprotonation: The acidic proton of the hydroxyl group on p-bromophenol is abstracted by a base to form a highly nucleophilic p-bromophenoxide ion.

  • Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of a 2-carbon electrophile (like 2-chloroethanol or 2-bromoethanol), displacing the halide leaving group to form the desired ether linkage.[4]

For the SN2 mechanism to be efficient, the electrophile should be sterically unhindered, making primary alkyl halides like 2-chloroethanol ideal.[5][6]

Q2: What are the critical starting materials and how does their quality impact the synthesis?

A2: The primary reactants are p-bromophenol and an electrophile, typically 2-chloroethanol or 2-bromoethanol. The purity of these starting materials is paramount for a successful scale-up.

  • p-Bromophenol: Impurities in p-bromophenol can introduce competing nucleophiles or side reactions. It is crucial to use a high-purity grade or purify it before use.

  • 2-Haloethanol (Electrophile): The choice between 2-chloroethanol and 2-bromoethanol can impact reaction kinetics. 2-Bromoethanol is more reactive due to bromide being a better leaving group than chloride, but it is also more expensive. For large-scale synthesis, 2-chloroethanol is often used, with reaction conditions optimized to compensate for its lower reactivity.[7] The presence of water in the haloethanol can quench the phenoxide, reducing yield.

  • Base: A strong base is required to fully deprotonate the p-bromophenol (pKa ~10). Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium hydride (NaH).[1][8] The choice of base can influence solvent selection and work-up procedures.

Q3: Can ethylene oxide be used as the electrophile? What are the associated risks?

A3: Yes, ethylene oxide is a viable and atom-economical alternative to 2-haloethanols. The reaction involves the ring-opening of the epoxide by the p-bromophenoxide nucleophile. This method is often employed in industrial settings.[1][9] However, ethylene oxide is a toxic, flammable, and explosive gas that requires specialized handling and equipment, particularly on a large scale.[10][11] Temperature control is critical to prevent runaway reactions.[10]

Section 2: Troubleshooting Guide for Scale-Up Synthesis

Scaling up a reaction often introduces challenges not observed at the bench. This guide addresses common issues in a Q&A format.

Q4: My reaction yield is low, and I'm recovering significant amounts of unreacted p-bromophenol. What are the potential causes?

A4: This is a common issue often traced back to incomplete formation or consumption of the p-bromophenoxide intermediate.

  • Insufficient Base: The molar equivalent of the base must be at least 1:1 with p-bromophenol. On a large scale, ensure efficient mixing to prevent localized areas of low base concentration. For bases like NaOH or KOH, consider using a slight excess (1.1-1.2 equivalents).

  • Presence of Water: Water will compete with the phenol for the base, reducing the amount of phenoxide formed. Ensure all reagents and solvents are appropriately dried, especially when using highly reactive bases like NaH.[8]

  • Reaction Temperature & Time: Williamson ether synthesis can be slow.[3] Insufficient temperature or reaction time will lead to incomplete conversion. Monitor the reaction progress using an appropriate analytical method like TLC or HPLC.[1][12] For scale-up, reaction times may need to be extended to ensure completion.

  • Poor Solubility: If the generated phenoxide salt is not soluble in the reaction solvent, its ability to act as a nucleophile is severely diminished.

Below is a troubleshooting workflow for addressing low yield issues.

low_yield_troubleshooting start Low Yield of This compound check_sm Significant Unreacted p-Bromophenol? start->check_sm incomplete_deprotonation Issue: Incomplete Deprotonation or Nucleophilic Attack check_sm->incomplete_deprotonation Yes side_products Issue: Side Product Formation check_sm->side_products No check_base Verify Base Stoichiometry (>=1.0 eq.) & Strength incomplete_deprotonation->check_base check_h2o Check for Water (Reagents/Solvent) check_base->check_h2o check_temp_time Optimize Temperature & Time (Monitor by TLC/HPLC) check_h2o->check_temp_time check_ptc Consider Phase Transfer Catalyst (PTC) for Biphasic System check_temp_time->check_ptc solution_node Solutions check_ptc->solution_node Improves Nucleophilicity analyze_impurities Analyze Impurities by GC-MS or LC-MS side_products->analyze_impurities analyze_impurities->solution_node Identify Side Reactions

Caption: Troubleshooting workflow for low reaction yield.

Q5: I'm observing significant side product formation. What are the common impurities and how can they be minimized?

A5: Side reactions become more prevalent during scale-up due to challenges in maintaining homogenous temperature and concentration.

  • Elimination (E2) Reaction: The phenoxide, being a strong base, can promote the elimination of HBr/HCl from the 2-haloethanol, forming ethylene glycol or other undesired products. This is favored by high temperatures.[3][13]

    • Mitigation: Maintain the lowest effective reaction temperature and ensure slow, controlled addition of the electrophile to avoid temperature spikes.

  • Dialkylation: The hydroxyl group of the product, this compound, can also be deprotonated by the base and react with another molecule of the 2-haloethanol. This forms 1,2-bis(p-bromophenoxy)ethane.

    • Mitigation: Use a precise 1:1 stoichiometry of the p-bromophenol and the electrophile. Adding the electrophile slowly can also help minimize this side reaction.

  • Ring Alkylation (C-Alkylation): The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[3] C-alkylation is generally a minor pathway but can be influenced by the solvent and counter-ion.

    • Mitigation: Polar aprotic solvents generally favor O-alkylation.

Q6: Is Phase Transfer Catalysis (PTC) a good strategy for scaling this synthesis?

A6: Absolutely. Phase Transfer Catalysis is an excellent technique for scaling up the Williamson ether synthesis, as it avoids the need for expensive anhydrous solvents and highly reactive bases like NaH.[8][14]

  • How it works: A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the phenoxide anion from an aqueous phase (where it's formed with NaOH) into an organic phase containing the 2-haloethanol.[14][15] This allows the reaction to proceed efficiently in a biphasic system.

  • Advantages for Scale-up:

    • Eliminates the need for flammable and expensive anhydrous solvents like THF or DMF.

    • Allows the use of inexpensive and easy-to-handle bases like aqueous NaOH.

    • Often leads to faster reaction rates and milder conditions, reducing side product formation.[14]

Section 3: Experimental Protocols & Data

This section provides detailed, actionable protocols for both standard and PTC-facilitated synthesis.

Protocol 1: Standard Lab-Scale Synthesis using Sodium Hydride

This protocol is suitable for small-scale synthesis where anhydrous conditions can be carefully controlled.

  • Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser under an inert atmosphere (Nitrogen or Argon), and a dropping funnel.

  • Base Addition: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Phenoxide Formation: Dissolve p-bromophenol (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension at 0°C. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.[13]

  • Electrophile Addition: Cool the mixture back to 0°C and add 2-bromoethanol (1.1 equivalents) dropwise via the dropping funnel.

  • Reaction: Heat the mixture to reflux (approx. 66°C for THF) and monitor the reaction by TLC until the p-bromophenol spot disappears (typically 4-12 hours).[13]

  • Work-up: Cool the reaction to 0°C and carefully quench the excess NaH with the slow addition of a saturated aqueous NH₄Cl solution.[2] Partition the mixture between ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[2]

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.[16]

Protocol 2: Scaled-Up Synthesis using Phase Transfer Catalysis

This protocol is optimized for safety and efficiency on a larger scale.

  • Reactor Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and thermocouple, combine p-bromophenol (1.0 equivalent), toluene, and tetrabutylammonium bromide (TBAB, 0.05 equivalents).

  • Base Addition: Add a 50% aqueous solution of sodium hydroxide (NaOH, 2.0 equivalents).

  • Electrophile Addition: Add 2-chloroethanol (1.2 equivalents) to the biphasic mixture.

  • Reaction: Heat the mixture to 80-90°C with vigorous stirring to ensure efficient mixing of the two phases. Monitor the reaction by HPLC.

  • Work-up: After completion, cool the mixture to room temperature. Separate the organic and aqueous layers.

  • Extraction & Wash: Wash the organic layer with water, followed by a brine wash to remove residual NaOH and catalyst.

  • Isolation: Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization to achieve high purity.

Data Summary: Impact of Reaction Conditions

The following table summarizes how different parameters can affect the outcome of the synthesis.

ParameterOption 1Option 2Impact on Scale-Up
Base Sodium Hydride (NaH)Sodium Hydroxide (NaOH)NaOH is safer, cheaper, and easier to handle on a large scale.
Solvent Anhydrous THF/DMFToluene / Water (biphasic)Biphasic systems with PTC avoid large volumes of flammable, expensive anhydrous solvents.
Catalyst NoneTBAB (PTC)PTC significantly accelerates the reaction in biphasic systems, improving throughput.
Temperature 60-70°C80-90°CHigher temperatures can increase reaction rate but may also promote side reactions. Requires robust temperature control.

Section 4: Visualization of Workflow

The following diagram illustrates the generalized workflow for the synthesis and purification of this compound.

synthesis_workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification reactants Charge Reactor: 1. p-Bromophenol 2. Solvent base Add Base (e.g., NaOH aq.) reactants->base catalyst Add Catalyst (PTC) (e.g., TBAB) base->catalyst electrophile Add 2-Haloethanol (Controlled Addition) catalyst->electrophile heat Heat & Stir (e.g., 80-90°C) electrophile->heat monitor Monitor Reaction (TLC / HPLC) heat->monitor cool Cool Reaction Mixture monitor->cool Complete phase_sep Phase Separation (Organic / Aqueous) cool->phase_sep wash Wash Organic Layer (Water, Brine) phase_sep->wash concentrate Concentrate Solvent (Reduced Pressure) wash->concentrate recrystallize Recrystallization concentrate->recrystallize filter_dry Filter & Dry Product recrystallize->filter_dry final_product Final Product: This compound filter_dry->final_product

Caption: General workflow for PTC-mediated synthesis.

References

  • PrepChem.com. (n.d.). Synthesis of 2,4,6-tribromophenoxy ethanol intermediate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2025). Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromoethanol. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • JETIR. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis Lab Procedure. Retrieved from [Link]

  • Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 12. The Williamson Ether Synthesis.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2022). Help me, how increase yield in williamson ether reaction?. Retrieved from [Link]

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Technical Support Center: A Guide to Resolving Peak Tailing in the HPLC Analysis of 2-(p-Bromophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of 2-(p-Bromophenoxy)ethanol. Here, we provide in-depth, field-proven insights and systematic troubleshooting strategies to help you achieve symmetrical, high-quality chromatographic peaks.

Understanding the "Why": The Root Causes of Peak Tailing

Peak tailing, an asymmetry where the latter half of a chromatographic peak is broader than the front, is a common issue that can significantly compromise the accuracy and resolution of your analysis.[1] For a polar aromatic compound like this compound, peak tailing is often not a simple column or system failure but a result of complex chemical interactions within the chromatographic system. A tailing factor (Tf) greater than 1.2 is generally indicative of a notable issue.[1]

The primary culprit behind peak tailing is the existence of more than one retention mechanism for the analyte.[2][3] In an ideal reversed-phase separation, this compound should be retained solely by hydrophobic interactions with the stationary phase. However, secondary, undesirable interactions can occur, leading to a portion of the analyte molecules being retained longer, thus causing the characteristic "tail".[4][5]

For this compound, the most probable cause of these secondary interactions is the presence of residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns).[6] These silanol groups are acidic and can engage in strong hydrogen bonding or ionic interactions with the polar hydroxyl group of your analyte, leading to peak tailing.[3][5]

Frequently Asked Questions (FAQs) & Troubleshooting Workflow

This section is structured to guide you from initial, simple checks to more complex method development adjustments.

Q1: My chromatogram for this compound shows a tailing peak. Where do I start my investigation?

A1: Before diving into complex method modifications, it's crucial to perform a few initial checks to isolate the problem.[1]

  • Isolate the Issue: Observe other peaks in your chromatogram, if any. If all peaks are tailing, this might point towards a system-level or column-wide problem, such as a void in the column packing or issues with extra-column volume.[1][4] If only the this compound peak is tailing, the issue is likely chemical in nature and specific to your analyte's interaction with the stationary phase.[1]

  • Guard Column Check: If you are using a guard column, it's the first component to suspect. A contaminated or worn-out guard column can introduce active sites that cause peak tailing.[1] Replace it with a new one to see if the problem resolves.

  • Review Historical Data: Has this been a gradual or sudden issue? A sudden change might indicate a recent event like the introduction of a contaminated sample or a mobile phase preparation error.

Q2: How does the mobile phase pH influence the peak shape of this compound?

A2: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds.[7][8] this compound has a predicted pKa of around 14.18, indicating it is a very weak acid.[9] However, the silanol groups on the silica surface are much more acidic, with pKa values around 3.8-4.2.[10]

At a mid-range pH (e.g., pH 5-7), these silanol groups can become deprotonated and negatively charged, leading to strong secondary interactions with the polar hydroxyl group of your analyte.[11][12] To mitigate this, you have two main strategies:

  • Operate at a Low pH (e.g., pH 2.5-3.5): At low pH, the silanol groups are protonated (neutral), which significantly reduces their ability to interact ionically with your analyte.[2][13] This is a very common and effective strategy for improving the peak shape of polar compounds.[14] Be mindful to use a column that is stable at low pH.[14]

  • Consider the Analyte's State: Since this compound is a very weak acid, its ionization state will not be significantly affected within the typical HPLC pH operating range of 2-8. Therefore, focusing on controlling the silanol group ionization is the primary goal.

It is generally recommended to work at a pH that is at least one to two units away from the pKa of the analyte to ensure a single ionic form is present.[7][15] While this is less of a concern for the analyte itself in this case, it is the guiding principle for controlling the ionization of the problematic silanol groups.

Q3: Can my choice of HPLC column affect peak tailing for this analysis?

A3: Absolutely. The choice of column is paramount.

  • End-Capped Columns: Modern HPLC columns often undergo a process called "end-capping," where the residual silanol groups are chemically bonded with a small, less reactive compound like trimethylsilyl chloride.[2][16] This effectively shields the analyte from these active sites.[14] Using a column that is described by the manufacturer as "end-capped" or "base-deactivated" is highly recommended for polar analytes like this compound.

  • High-Purity Silica (Type B): Columns packed with high-purity silica (often referred to as Type B silica) have a much lower metal content and fewer highly acidic silanol groups compared to older Type A silica.[13][17] This inherently leads to better peak shapes for polar and basic compounds.

  • Alternative Stationary Phases: If peak tailing persists, consider stationary phases that are less prone to silanol interactions. Phenyl-Hexyl columns, for instance, can offer alternative selectivity for aromatic compounds.[1] Hybrid silica-organic particles also tend to have reduced silanol activity and greater pH stability.[17]

Q4: Are there any mobile phase additives that can help improve my peak shape?

A4: Yes, mobile phase additives can be very effective "troubleshooters."

  • Competing Bases: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase is a classic strategy.[13][18] TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively blocking them from interacting with your analyte.[14][18] A typical starting concentration is 0.1% (v/v) or around 25 mM.[6] However, be aware that TEA can shorten column lifetime and may suppress ionization if you are using a mass spectrometer (MS) detector.[13]

  • Buffers: Using a buffer (e.g., phosphate or acetate) helps to maintain a constant pH and can also help to mask silanol interactions by increasing the ionic strength of the mobile phase.[14] A buffer concentration of 10-25 mM is a good starting point for UV-based detection.[14]

Q5: Could my sample preparation or injection technique be the cause of the peak tailing?

A5: Yes, this is an often-overlooked area.

  • Sample Solvent: The solvent you dissolve your sample in can have a significant impact. If the sample solvent is much stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause peak distortion, including tailing.[4][11] The best practice is to always dissolve your sample in the initial mobile phase composition.

  • Mass Overload: Injecting too much of your analyte can saturate the stationary phase, leading to a broadening of the peak and tailing.[4][6] To check for this, simply dilute your sample (e.g., by a factor of 5 or 10) and reinject. If the peak shape improves, you were likely overloading the column.

  • Sample Cleanliness: Particulates or strongly retained impurities in your sample can accumulate at the head of the column, creating active sites and disrupting the flow path, which can lead to peak tailing.[4][19] Ensure your samples are filtered before injection.

Systematic Troubleshooting Workflow

To systematically address peak tailing, follow a logical progression from the simplest to the most complex solutions. The following diagram illustrates a recommended workflow.

Troubleshooting_Workflow Start Peak Tailing Observed for This compound Initial_Checks Step 1: Initial Assessment - Isolate: All peaks or just one? - Check/replace guard column. - Review historical data. Start->Initial_Checks Chem_vs_Phys All peaks tailing? Initial_Checks->Chem_vs_Phys Physical_Issue Suspect Physical Issue: - Column void/damage - Extra-column volume Chem_vs_Phys->Physical_Issue Yes Chemical_Issue Suspect Chemical Interaction Chem_vs_Phys->Chemical_Issue No Column_Selection Step 3: Column Hardware Review - Switch to a modern, end-capped, high-purity silica column. - Consider alternative stationary phases (e.g., Phenyl-Hexyl). Physical_Issue->Column_Selection Mobile_Phase_Opt Step 2: Mobile Phase Optimization - Lower pH to 2.5-3.5 with acid (e.g., 0.1% Formic Acid). - Add a competing base (e.g., 0.1% TEA). Chemical_Issue->Mobile_Phase_Opt Tailing_Persists1 Tailing Persists? Mobile_Phase_Opt->Tailing_Persists1 Tailing_Persists1->Column_Selection Yes Resolved Peak Shape Resolved Tailing_Persists1->Resolved No Tailing_Persists2 Tailing Persists? Column_Selection->Tailing_Persists2 Sample_Prep Step 4: Sample & System Check - Check for mass overload (dilute sample). - Ensure sample is dissolved in mobile phase. - Check system for dead volumes. Tailing_Persists2->Sample_Prep Yes Tailing_Persists2->Resolved No Sample_Prep->Resolved

Caption: A systematic workflow for troubleshooting peak tailing.

Summary of Troubleshooting Strategies

Strategy Action Underlying Principle Considerations
Mobile Phase pH Adjustment Lower the mobile phase pH to 2.5 - 3.5 using an acidic modifier (e.g., 0.1% formic or phosphoric acid).Protonates residual silanol groups, minimizing secondary ionic interactions with the analyte.[2][13]Ensure your column is stable at low pH to prevent stationary phase degradation.[10]
Use of Mobile Phase Additives Add a competing base (e.g., 0.1% Triethylamine - TEA) to the mobile phase.The additive preferentially interacts with active silanol sites, effectively blocking them from the analyte.[13][18]May shorten column lifespan and is not ideal for MS detection due to ion suppression.[13]
Column Selection Use a high-purity, end-capped silica column (Type B).End-capping chemically blocks most residual silanols, and high-purity silica has fewer active sites.[2][14]This is often the most robust long-term solution. Check column specifications from the manufacturer.
Sample Dilution Dilute the sample and reinject.Prevents overloading the stationary phase, which can cause peak distortion.[6]If peak shape improves, the original sample concentration was too high.
Sample Solvent Dissolve the sample in the initial mobile phase.Avoids solvent mismatch effects at the point of injection that can lead to peak distortion.[4][11]This is a fundamental best practice for all HPLC analyses.
System Maintenance Check for and minimize extra-column volume (e.g., use narrow-bore tubing, ensure proper fittings).Reduces band broadening that occurs outside of the column, which can contribute to tailing.[4][20]A well-maintained system is crucial for optimal performance.

Experimental Protocol: A Systematic Approach to Eliminating Peak Tailing

This protocol outlines a step-by-step experiment to diagnose and resolve peak tailing for this compound.

Objective: To systematically modify chromatographic parameters to achieve a symmetrical peak shape (Tailing Factor ≤ 1.2).

Initial Conditions (Example):

  • Column: Standard C18, 4.6 x 150 mm, 5 µm (not specified as end-capped)

  • Mobile Phase: 50:50 Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 225 nm

  • Injection Volume: 10 µL

  • Sample Concentration: 1 mg/mL in 50:50 Acetonitrile:Water

Procedure:

  • Benchmark Injection:

    • Equilibrate the system with the initial mobile phase for at least 15 minutes.

    • Inject your standard of this compound.

    • Record the chromatogram and calculate the tailing factor. This is your baseline.

  • Step 1: Test for Column Overload

    • Dilute your sample 10-fold (to 0.1 mg/mL) with the mobile phase.

    • Inject the diluted sample under the same conditions.

    • Analysis: If the tailing factor improves significantly, the original concentration was too high. Proceed with the lower concentration. If not, continue to the next step.

  • Step 2: Mobile Phase pH Modification

    • Prepare a new aqueous mobile phase component: Water with 0.1% Formic Acid (this will bring the pH to approx. 2.7).

    • Prepare your working mobile phase: 50:50 Acetonitrile:(Water with 0.1% Formic Acid).

    • Flush the column with the new mobile phase for at least 20 column volumes.

    • Inject your sample (at the appropriate concentration determined in Step 1).

    • Analysis: This is often the most effective step. If peak tailing is resolved, the cause was likely silanol interactions.[13]

  • Step 3: Introduce a Competing Base (If Tailing Persists)

    • Note: This step is an alternative to Step 2, or can be used if low pH is not fully effective.

    • Prepare a new aqueous mobile phase component: Water with 0.1% Triethylamine (TEA). Adjust pH to a neutral range (e.g., 7.0) with a small amount of acid if necessary.

    • Prepare your working mobile phase: 50:50 Acetonitrile:(Aqueous with 0.1% TEA).

    • Flush the system thoroughly and inject your sample.

    • Analysis: Improvement in peak shape indicates that silanol blocking is effective.[18]

  • Step 4: Evaluate a Different Column

    • If the above steps do not fully resolve the issue, the column itself is the likely limitation.

    • Replace the standard C18 column with a modern, high-purity, end-capped C18 column.

    • Repeat the analysis starting with the low pH mobile phase from Step 2.

    • Analysis: A high-quality, end-capped column should provide a significant improvement in peak shape for this type of polar analyte.[14]

By following this structured approach, you can efficiently identify the root cause of peak tailing and implement a robust solution, ensuring the quality and reliability of your HPLC data for this compound.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?
  • BenchChem. (2025). Addressing peak tailing in HPLC analysis of phenolic compounds.
  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography.
  • BenchChem. (2025). Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds.
  • Hawach. (2025). Reasons for Peak Tailing of HPLC Column.
  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?
  • BenchChem. (2025). Technical Support Center: HPLC Analysis of Phenolic Compounds.
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • LCGC Blog. (2020). Silica for HPLC Stationary Phases – A Five Minute Guide.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?
  • Crawford Scientific. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • BenchChem. (2025). Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Aliphatic Amines.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
  • Mizzi, L., Chatzitzika, C., Gatt, R., & Valdramidis, V. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of Microbiology, Biotechnology and Food Sciences.
  • ResearchGate. (n.d.). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Element Lab Solutions. (2023). The Importance of Mobile Phase pH in Chromatographic Separations.
  • ChemicalBook. (n.d.). 2-(4-bromophenoxy)ethanol.
  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks.
  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
  • MilliporeSigma. (n.d.). HPLC Troubleshooting Guide.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • LCGC. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.

Sources

Minimizing byproduct formation in reactions involving 2-(p-Bromophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for minimizing byproduct formation in common reactions involving 2-(p-Bromophenoxy)ethanol. Our focus is on explaining the causality behind experimental choices to ensure scientifically sound and reproducible outcomes.

Introduction: The Dual Reactivity of this compound

This compound is a versatile bifunctional molecule, presenting two key reactive sites: a nucleophilic primary alcohol and an electrophilic aryl bromide. This dual nature allows for a wide range of synthetic transformations but also introduces specific challenges related to selectivity and byproduct formation. This guide addresses the most common reactions—Williamson Ether Synthesis, Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination—providing targeted solutions to frequently encountered problems.

Section 1: Williamson Ether Synthesis at the Hydroxyl Group

The hydroxyl group of this compound can be readily deprotonated to form an alkoxide, which serves as a potent nucleophile for SN2 reactions with alkyl halides. The primary challenge in this synthesis is preventing the competing E2 elimination reaction.

Frequently Asked Questions (FAQs)

Q1: I am attempting to alkylate the hydroxyl group of this compound but am observing a significant amount of an alkene byproduct. What is causing this?

A1: The formation of an alkene byproduct is a classic sign that the E2 elimination pathway is competing with your desired SN2 (Williamson ether synthesis) reaction.[1][2][3] The alkoxide, being a strong base, can abstract a proton from a carbon adjacent to the leaving group on your alkyl halide, leading to the formation of a double bond. This is particularly problematic with secondary and tertiary alkyl halides.[2][4]

Q2: How can I minimize or eliminate the E2 byproduct in my Williamson ether synthesis?

A2: To favor the SN2 pathway and minimize elimination, you should optimize the following conditions:

  • Choice of Alkyl Halide: This is the most critical factor. Whenever possible, use a primary alkyl halide.[2][4] Secondary halides will give a mixture of substitution and elimination products, while tertiary halides will almost exclusively yield the elimination product.[4]

  • Temperature Control: Higher temperatures favor elimination.[1] If you are observing alkene formation, try running the reaction at a lower temperature for a longer duration.

  • Base Selection: Use a strong, non-hindered base to generate the alkoxide. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol.[1]

  • Solvent Choice: Employ a polar aprotic solvent like DMF, DMSO, or acetonitrile.[1] These solvents solvate the counter-ion of the alkoxide, leaving a "naked" and highly reactive nucleophile, which promotes the SN2 reaction.[1]

Troubleshooting Guide: Williamson Ether Synthesis
Problem Potential Cause Recommended Solution
Low yield of desired ether Incomplete deprotonation of the alcohol.Use a strong base like NaH and ensure anhydrous conditions.[3]
Reaction temperature is too low.Gently heat the reaction (50-100 °C) and monitor by TLC.[1]
Alkene byproduct observed E2 elimination is competing with SN2.Use a primary alkyl halide.[2][4] Lower the reaction temperature.[1]
Sterically hindered base was used.Use a less sterically hindered base like NaH.
Unreacted starting material Insufficient amount of alkylating agent.Use a slight excess (1.1-1.2 equivalents) of the alkyl halide.
Reaction time is too short.Monitor the reaction by TLC until the starting material is consumed.
Formation of bis-ether product The product alkoxide reacts with another molecule of alkyl halide.This is less common but can be minimized by slow addition of the alkyl halide.
Experimental Protocol: Alkylation of this compound

This protocol details the synthesis of 2-(2-(4-bromophenoxy)ethoxy)ethanol, a derivative of the title compound, via Williamson ether synthesis.

  • Reaction Setup: Charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer and nitrogen inlet with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF. Cool the flask to 0 °C.[5]

  • Formation of Alkoxide: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension. Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.[5]

  • Ether Synthesis: Cool the reaction mixture back to 0 °C and add a solution of 2-chloroethanol (1.1 equivalents) in anhydrous THF dropwise. Heat the reaction to reflux (approx. 66 °C for THF) and stir for 12-24 hours, monitoring the progress by TLC.[5]

  • Work-up: After completion, cool the flask to 0 °C and carefully quench the excess NaH with a saturated aqueous NH₄Cl solution. Partition the mixture between ethyl acetate and water.[5]

  • Purification: Separate the aqueous layer and extract twice more with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]

Section 2: Palladium-Catalyzed Cross-Coupling at the Aryl Bromide Site

The aryl bromide moiety of this compound is a versatile handle for forming new carbon-carbon (Suzuki-Miyaura) and carbon-nitrogen (Buchwald-Hartwig) bonds. The primary challenges here are preventing side reactions such as homocoupling, hydrodehalogenation, and ensuring the catalyst remains active.

Logical Workflow for Troubleshooting Cross-Coupling Reactions

G start Low or No Product Yield check_reagents Verify Reagent Purity & Integrity start->check_reagents byproduct Significant Byproduct Formation start->byproduct check_conditions Confirm Anhydrous & Anaerobic Conditions check_reagents->check_conditions optimize_catalyst Optimize Catalyst/Ligand System check_conditions->optimize_catalyst homocoupling Homocoupling of Boronic Acid? byproduct->homocoupling dehalogenation Hydrodehalogenation? byproduct->dehalogenation other Other Byproducts byproduct->other solve_homocoupling Degas Solvent Rigorously Add Reducing Agent (e.g., KCOOH) homocoupling->solve_homocoupling Yes solve_dehalogenation Use Anhydrous, Non-nucleophilic Base (e.g., K3PO4) Use Aprotic Solvent dehalogenation->solve_dehalogenation Yes

Caption: Troubleshooting workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling

Q3: I am performing a Suzuki coupling with this compound and my main byproduct is the homocoupling of my boronic acid. How can I prevent this?

A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[6][7] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling pathway.[6] To minimize this:

  • Rigorous Degassing: It is crucial to remove all dissolved oxygen from your solvent and reaction mixture. The freeze-pump-thaw method (three cycles) is highly effective. Alternatively, purging the solvent with an inert gas like argon or nitrogen for 15-30 minutes can also work.[6]

  • Catalyst Pre-activation: If you are using a Pd(II) source, it needs to be reduced in situ to the active Pd(0) species. This reduction can sometimes be inefficient and lead to side reactions. Using a pre-formed Pd(0) catalyst can be beneficial.

  • Order of Addition: Adding the boronic acid last to a pre-heated mixture of the aryl halide, base, and catalyst can sometimes reduce homocoupling.[7]

Q4: I am observing the formation of phenoxyethanol, where the bromine atom has been replaced by hydrogen. What is this byproduct and how do I avoid it?

A4: This byproduct is the result of protodehalogenation (or hydrodehalogenation).[8] In this process, the aryl-halogen bond is cleaved and replaced with an aryl-hydrogen bond. This can be caused by:

  • Base and Solvent: Certain bases, especially hydroxides or alkoxides, in combination with protic solvents (like alcohols), can promote this side reaction. Using an anhydrous, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in an aprotic solvent (e.g., dioxane, THF, toluene) is recommended.[8]

  • Impurities: Hydride impurities in the starting materials or reagents can also be a source of the hydrogen atom.

Parameter Condition A (High Homocoupling Risk) Condition B (Optimized for Cross-Coupling) Rationale for Optimization
Catalyst Pd(OAc)₂ / PPh₃Pd(PPh₃)₄ or PdCl₂(dppf)Using a pre-formed Pd(0) catalyst or a robust ligand system improves efficiency.
Base NaOH in Ethanol/WaterK₃PO₄ in Dioxane/WaterK₃PO₄ is less nucleophilic and reduces the risk of protodehalogenation.[8] Dioxane is an aprotic solvent.
Atmosphere Nitrogen blanketArgon (purged for 20 min)Rigorous degassing is crucial to prevent oxygen-mediated homocoupling.[6]
Temperature 100 °C80-90 °CLowering the temperature can sometimes reduce the rate of side reactions relative to the desired coupling.
Buchwald-Hartwig Amination

Q5: When attempting a Buchwald-Hartwig amination on this compound, I get a low yield of the desired amine and a significant amount of phenoxyethanol. What is happening?

A5: As with the Suzuki reaction, the formation of phenoxyethanol indicates hydrodehalogenation. In the Buchwald-Hartwig catalytic cycle, a key unproductive side reaction is β-hydride elimination from the palladium-amido complex, which can lead to the hydrodehalogenated arene and an imine. The choice of ligand is critical to accelerate the desired reductive elimination step over β-hydride elimination.

Q6: How do I choose the right catalyst system to minimize hydrodehalogenation and other side reactions in a Buchwald-Hartwig amination?

A6: The catalyst system (palladium source and ligand) is paramount for a successful Buchwald-Hartwig amination.

  • Ligand Selection: Bulky, electron-rich phosphine ligands are generally preferred. Ligands like XPhos, SPhos, and RuPhos have been shown to have high catalytic activity for a broad range of substrates. These ligands promote the formation of a monoligated palladium species, which accelerates the rates of oxidative addition and reductive elimination, thus outcompeting side reactions.

  • Base Selection: Strong, non-nucleophilic, sterically hindered bases are typically used, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). However, these strong bases have low functional group tolerance. If your amine substrate is sensitive, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring higher temperatures or more active catalyst systems.

  • Solvent: Toluene, dioxane, and THF are commonly used solvents.

G cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Side Reactions Pd0 L-Pd(0) OxAdd [L-Pd(II)(Ar)(X)] Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal [L-Pd(II)(Ar)(Ar')] OxAdd->Transmetal Transmetalation (Ar'-B(OR)2) Product Ar-Ar' Transmetal->Product Reductive Elimination Product->Pd0 Homo Ar'-Ar' (Homocoupling) Dehalo Ar-H (Dehalogenation)

Caption: Simplified Suzuki-Miyaura cycle and key side reactions.

Section 3: Potential for Intramolecular Reactions

Given that this compound possesses both a nucleophilic hydroxyl group and an electrophilic aryl bromide, intramolecular reactions are a theoretical possibility, especially under conditions that could facilitate both functionalities reacting.

Q7: Is there a risk of intramolecular cyclization with this compound?

A7: Yes, under certain conditions, intramolecular cyclization could occur. For instance, under the conditions of a Buchwald-Hartwig C-O coupling (using the molecule's own hydroxyl group as the nucleophile), an intramolecular reaction could lead to the formation of a seven-membered ring. While this specific intramolecular reaction is not widely reported for this exact substrate, similar intramolecular Heck reactions and other cyclizations are known to form seven-membered rings.[4] To avoid this, when performing reactions at the aryl bromide site, it is crucial to use conditions that favor the intermolecular reaction. This is generally achieved by using a large excess of the external nucleophile (the amine in a Buchwald-Hartwig reaction or the boronic acid in a Suzuki coupling). If intramolecular cyclization is a persistent issue, protection of the hydroxyl group (e.g., as a silyl ether) may be necessary before carrying out the cross-coupling reaction.

References

  • Cross-Electrophile Coupling of Alcohols with Aryl and Vinyl Halides. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press. Retrieved January 14, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 7). YouTube. Retrieved January 14, 2026, from [Link]

  • Buchwald-Hartwig Amination - Wordpress. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 14, 2026, from [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020, August 21). PMC - NIH. Retrieved January 14, 2026, from [Link]

  • How to prevent metal catalysed homocoupling reaction of boronic acids?. (2018, November 2). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 14, 2026, from [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. Retrieved January 14, 2026, from [Link]

  • Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved January 14, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2019, March 15). ACS Catalysis. Retrieved January 14, 2026, from [Link]

  • Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction. (2025, August 6). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025, March 22). Reddit. Retrieved January 14, 2026, from [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Solvent Optimization for 2-(p-Bromophenoxy)ethanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 2-(p-Bromophenoxy)ethanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you select the optimal solvent for your specific synthetic transformation. Our focus is not just on what to do, but why you're doing it, ensuring a robust and reproducible experimental design.

Frequently Asked Questions (FAQs)

Q1: My Williamson ether synthesis using this compound is giving low yields. Could the solvent be the problem?

A1: Absolutely. Solvent choice is critical in Williamson ether synthesis, which is an SN2 reaction.[1] For optimal results, you need a solvent that effectively dissolves your reagents while enhancing the nucleophilicity of the phenoxide. Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are generally the best choices.[1][2] These solvents solvate the cation (e.g., Na⁺ or K⁺) but leave the phenoxide anion "naked" and highly reactive.[2][3] Protic solvents like ethanol or water should be avoided as they can form hydrogen bonds with the phenoxide, creating a solvent cage that significantly reduces its nucleophilicity and slows the reaction rate.[1][4][5]

Q2: I'm observing C-alkylation byproducts on the aromatic ring instead of the desired O-alkylation on the ethanol moiety. How can I prevent this?

A2: This is a classic selectivity issue influenced heavily by the solvent.[2][6] To favor O-alkylation, use polar aprotic solvents (DMF, DMSO).[2] These solvents leave the oxygen anion more available for nucleophilic attack. Conversely, protic solvents like water or trifluoroethanol can favor C-alkylation by hydrogen-bonding with the phenoxide oxygen, making it less nucleophilic and promoting reaction at the electron-rich aromatic ring.[2]

Q3: For a Suzuki coupling reaction at the aryl bromide position, what is the best solvent system?

A3: Solvent selection for Suzuki couplings is complex as it must support the solubility of both the organic and inorganic reagents and stabilize the palladium catalyst. A mixture of an organic solvent and an aqueous base is common. While polar aprotic solvents like DMF can be used, they sometimes lead to slower conversions.[7] Often, ethereal solvents like 1,4-dioxane or aromatic hydrocarbons like toluene, paired with an aqueous solution of a base (e.g., Na₂CO₃ or K₂CO₃), provide excellent results. The water is crucial for activating the boronic acid for transmetalation.[8]

Q4: Can I use a phase-transfer catalyst to improve my reaction?

A4: Yes, phase-transfer catalysis (PTC) is an excellent strategy for Williamson ether synthesis, especially on an industrial scale.[1] Using a catalyst like tetrabutylammonium bromide or 18-crown-6 allows the reaction to be run in a two-phase system (e.g., an organic solvent and water), which can simplify the procedure.[1][9] The catalyst helps to shuttle the alkoxide from the aqueous phase into the organic phase where it can react with the alkyl halide, often leading to milder reaction conditions and eliminating the need for strictly anhydrous solvents.[1][10][11]

Troubleshooting Guide: Common Issues & Solutions

Problem Potential Cause(s) & Explanation Recommended Solution(s)
Low to No Conversion 1. Inappropriate Solvent Polarity: The chosen solvent may not be polar enough to dissolve the ionic intermediates or reagents (e.g., using hexane for a salt-based nucleophile).[5][12] 2. Protic Solvent Interference: In SN2 reactions, protic solvents (e.g., methanol, water) solvate and deactivate the nucleophile through hydrogen bonding.[13]1. Switch to a Polar Aprotic Solvent: For SN2 type reactions like O-alkylation, use DMF, DMSO, or acetonitrile to maximize nucleophile reactivity.[1][2][4] 2. Ensure Anhydrous Conditions: For reactions sensitive to water, ensure solvents are properly dried, especially when using strong bases like NaH.[10][14]
Formation of Elimination Byproducts 1. Solvent Favors E2 Pathway: Less polar solvents can sometimes favor the E2 elimination side reaction over the desired SN2 substitution.[2] 2. High Reaction Temperature: Elevated temperatures can promote elimination, especially with sterically hindered bases or substrates.1. Use Dipolar Aprotic Solvents: Solvents like DMF or DMSO are known to minimize dehydrohalogenation side products in Williamson ether syntheses.[6] 2. Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 50-100 °C).[1]
Catalyst Deactivation (Cross-Coupling) 1. Solvent-Catalyst Incompatibility: Certain solvents can bind to the palladium catalyst and inhibit its activity. Chlorinated solvents, acetonitrile, and pyridine should generally be avoided in Buchwald-Hartwig reactions.[15] 2. Poor Solubility: If the catalyst or reagents are not fully dissolved, the reaction will be slow and inefficient.1. Select Appropriate Solvents: For Buchwald-Hartwig aminations, ethereal (dioxane, THF), aromatic (toluene), or alcohol (t-BuOH) solvents are preferred.[15][16] For Suzuki reactions, toluene/water or DMF/water mixtures are often effective.[7] 2. Check Reagent Solubility: Perform solubility tests with your specific catalyst, ligands, and substrates in the chosen solvent before running the reaction at scale.
Difficulty in Product Purification 1. High-Boiling Point Solvents: Solvents like DMF (B.P. 153 °C) and DMSO (B.P. 189 °C) can be difficult to remove under reduced pressure. 2. Solvent-Related Emulsions: Some solvent systems can lead to persistent emulsions during aqueous workup, complicating extraction.1. Choose a Lower-Boiling Solvent: If the reaction allows, consider a lower-boiling alternative like THF (B.P. 66 °C) or acetonitrile (B.P. 82 °C). 2. Modify Workup: To break emulsions, try adding brine (saturated NaCl solution) to the aqueous layer during extraction.

Experimental Protocols & Methodologies

Protocol 1: Optimized Williamson Ether Synthesis of the Hydroxyl Group

This protocol details the O-alkylation of this compound with an alkyl halide, focusing on solvent choice to maximize yield and minimize byproducts.

Step-by-Step Methodology:

  • Reagent Preparation: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF to the flask to create a ~0.5 M solution. Stir until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

    • Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide.[14] The use of anhydrous DMF is critical here, as NaH reacts violently with water. The polar aprotic nature of DMF solvates the Na⁺ cation, leaving a highly reactive "naked" alkoxide, which is crucial for an efficient SN2 reaction.[2][3]

  • Reaction: After hydrogen evolution ceases (approx. 30 min), add the alkyl halide (e.g., ethyl bromide, 1.1 eq.) dropwise at 0 °C.

  • Heating & Monitoring: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete in 2-8 hours.[1]

  • Workup & Purification: Cool the mixture to 0 °C and carefully quench the excess NaH with a saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Solvent Property Comparison Table
SolventFormulaBoiling Point (°C)Dielectric Constant (ε)TypeKey Considerations for Use
N,N-Dimethylformamide (DMF) C₃H₇NO15336.7Polar AproticExcellent for SN2.[1][2] High boiling point can make removal difficult. Potential for thermal runaway with NaH.[17] Classified as toxic and potentially carcinogenic.[18]
Dimethyl Sulfoxide (DMSO) C₂H₆OS18946.7Polar AproticVery high polarity, excellent for SN2.[2] Very high boiling point. Can be difficult to remove.
Acetonitrile (ACN) C₂H₃N8237.5Polar AproticGood choice for SN2, lower boiling point than DMF makes for easier removal.[1]
Tetrahydrofuran (THF) C₄H₈O667.6Polar AproticCommon for reactions with NaH.[14] Lower polarity may result in slower SN2 reactions compared to DMF. Can form explosive peroxides.
1,4-Dioxane C₄H₈O₂1012.2Apolar EtherealCommon in cross-coupling reactions (Suzuki, Buchwald-Hartwig).[16][19] Considered a substance of very high concern due to carcinogenicity.[20]
Toluene C₇H₈1112.4Apolar AromaticExcellent for many Pd-catalyzed cross-coupling reactions, often used with water.[16]

Visualized Workflows and Logic

Solvent Selection Decision Tree for this compound

This diagram outlines the logical steps for choosing an appropriate solvent based on the desired reaction.

SolventSelection Start Identify Reaction Type ReactionType Reaction involves which functional group? Start->ReactionType OH_Group Hydroxyl (-OH) Group ReactionType->OH_Group Ar_Br Aryl Bromide (Ar-Br) ReactionType->Ar_Br OH_Reaction What is the OH reaction? OH_Group->OH_Reaction Ar_Br_Reaction What is the Ar-Br reaction? Ar_Br->Ar_Br_Reaction Williamson Williamson Ether Synthesis (O-Alkylation) OH_Reaction->Williamson Esterification Esterification OH_Reaction->Esterification Solvent_SN2 Select Polar Aprotic Solvent (DMF, DMSO, Acetonitrile) Williamson->Solvent_SN2 Solvent_Ester Select Non-interfering Solvent (Toluene, DCM) or use excess alcohol Esterification->Solvent_Ester Suzuki Suzuki Coupling Ar_Br_Reaction->Suzuki Buchwald Buchwald-Hartwig Amination Ar_Br_Reaction->Buchwald Solvent_Suzuki Select Ethereal or Aromatic Solvent + Aqueous Base (Dioxane/H₂O, Toluene/H₂O) Suzuki->Solvent_Suzuki Solvent_Buchwald Select Ethereal or Aromatic Solvent (Dioxane, Toluene) Buchwald->Solvent_Buchwald SN2_Solvent_Effect cluster_Protic Protic Solvent (e.g., Ethanol) cluster_Aprotic Polar Aprotic Solvent (e.g., DMF) RO_Protic R-O⁻ H_EtOH1 H⁺ RO_Protic->H_EtOH1 H-Bond H_EtOH2 H⁺ RO_Protic->H_EtOH2 H-Bond H_EtOH3 H⁺ RO_Protic->H_EtOH3 H-Bond text_protic Nucleophile is 'caged' and less reactive. RO_Aprotic R-O⁻ Na_Aprotic Na⁺ DMF1 δ⁻ O=C(H)N(Me)₂ δ⁺ Na_Aprotic->DMF1 Solvated Cation DMF2 δ⁻ O=C(H)N(Me)₂ δ⁺ Na_Aprotic->DMF2 Solvated Cation text_aprotic 'Naked' Nucleophile is highly reactive and available for attack.

Caption: Solvation effects on nucleophile reactivity.

Safety Considerations

Many solvents that are highly effective are also associated with significant health and safety risks. Always consult the Safety Data Sheet (SDS) before use.

  • N,N-Dimethylformamide (DMF): DMF is toxic, can be absorbed through the skin, and may cause liver damage with long-term exposure. [21]It is classified as possibly carcinogenic to humans. [21]Always handle DMF in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber). [18][21]* 1,4-Dioxane: This solvent is a known carcinogen and can cause severe kidney and liver damage. [20]Its use is increasingly restricted, and it is listed as a "substance of very high concern". [20]Safer alternatives should be considered where possible.

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water and protic solvents to produce flammable hydrogen gas. It should only be handled under an inert atmosphere by trained personnel. Exothermic decomposition has been reported in DMF, even at low temperatures, posing a risk of thermal runaway in large-scale reactions. [17] Always perform a thorough risk assessment before beginning any experiment and adhere to your institution's safety guidelines.

References

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 12, 2026.
  • Various Authors. (2017, July 19). Why does polar aprotic solvent favour SN2 reactions generally? Quora.
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  • Common side reactions in the Williamson synthesis of ethers. (n.d.). BenchChem.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Hill, J. W., & Corredor, J. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis.
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  • Why do SN2 reactions prefer aprotic solvents class 11 chemistry CBSE. (n.d.). Vedantu.
  • This compound | 34743-89-9. (n.d.). BenchChem.
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  • Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). American Chemical Society.
  • Improving yield and purity in Friedel-Crafts alkyl
  • The effect of different solvents on the Suzuki coupling reaction. (n.d.).
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights.
  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Altern
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 12, 2026.
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • Effect of solvent on the Suzuki reaction. (n.d.).
  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251–3254.
  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. (2022). AIChE - Proceedings.
  • Technical Support Center: Optimization of Reaction Conditions for Phenol Alkyl
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Alkylation of Phenol: A Mechanistic View. (2025, August 7).
  • What are the safety precautions and toxic effects of DMF?. (n.d.). Guidechem.
  • What are the safety precautions for using DMF chemical?. (2026, January 12). Gnee.
  • Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits. (2025, May 29). HangdaChern.
  • DMF – Knowledge and References. (n.d.). Taylor & Francis.
  • Qa, N. M. K. (n.d.). Preparation of aromatic esters of 2-phenoxyethanol and exploring some of their biological activities.
  • Various Authors. (2016, July 15). O-alkylation of phenol in the presence of a nucleophilic tertiary amine. Reddit.
  • 2-(2-Bromophenyl)ethanol | 1074-16-4. (n.d.). Biosynth.
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  • 2-(2-Bromophenyl)-ethanol. (2024, April 9). ChemBK.
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  • Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. (2025, August 7).
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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 2-(p-Bromophenoxy)ethanol Purity by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is not merely a regulatory requirement but a cornerstone of product safety and efficacy. For intermediates like 2-(p-Bromophenoxy)ethanol, a versatile building block in organic and medicinal chemistry, rigorous purity assessment is paramount.[1] This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for purity validation, supported by experimental insights and protocols.

The principle of qNMR is fundamentally robust: the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[2] This allows for absolute quantification, often without the need for a calibration curve, setting it apart from many other analytical techniques.[2][3]

The Orthogonal Advantage: Why qNMR and Chromatography are Stronger Together

Relying on a single analytical method for purity determination can be fraught with unseen risks. Orthogonal methods, which are based on different chemical or physical principles, offer a more comprehensive and trustworthy assessment of a compound's purity.[4] Cross-validation, the process of comparing results from two or more distinct analytical techniques, is a critical component of method validation and provides a high degree of confidence in the reported purity values.[4] This guide explores the synergistic relationship between a spectroscopic method (qNMR) and a chromatographic method (e.g., High-Performance Liquid Chromatography - HPLC).

The qNMR Workflow: A Step-by-Step Validation

The successful implementation of a qNMR assay hinges on a series of well-considered experimental choices. Each step is a critical control point that influences the accuracy and reliability of the final purity value.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation cluster_result Result weigh_sample Accurate Weighing of Analyte dissolve Dissolution in Deuterated Solvent weigh_sample->dissolve weigh_is Accurate Weighing of Internal Standard weigh_is->dissolve param_opt Parameter Optimization (e.g., Relaxation Delay) dissolve->param_opt Transfer to NMR Tube acquire NMR Data Acquisition param_opt->acquire processing Phasing & Baseline Correction acquire->processing integration Signal Integration processing->integration calculation Purity Calculation integration->calculation purity_report Final Purity Report calculation->purity_report

Caption: The qNMR workflow for purity determination.

Causality Behind Experimental Choices

1. Selection of the Internal Standard: The Anchor of Quantification

The choice of an internal standard (IS) is arguably the most critical decision in a qNMR experiment.[5][6] The IS acts as the reference against which the analyte is quantified. For this compound, an ideal internal standard should possess the following characteristics:

  • High Purity and Stability: The purity of the IS must be accurately known and it should be chemically inert towards the analyte and the solvent.[6][7]

  • Solubility: It must be fully soluble in the chosen deuterated solvent to ensure a homogeneous solution.[5][7]

  • Non-Overlapping Signals: The NMR signals of the IS must be well-resolved from those of the analyte and any potential impurities.[5][7] A sharp singlet in a region of the spectrum free from other signals is ideal.[5]

For this compound, Maleic acid is a suitable internal standard. Its vinylic protons produce a sharp singlet around 6.3 ppm in many deuterated solvents, a region typically devoid of signals from the analyte.

2. Solvent Selection: Ensuring Clarity and Stability

The choice of deuterated solvent is dictated by the solubility of both the analyte and the internal standard.[8] Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for compounds like this compound. The solvent should not have signals that overlap with the signals of interest.

3. Acquisition Parameters: The Key to Accurate Integration

  • Relaxation Delay (d1): This is a crucial parameter for accurate quantification.[6][9] To ensure complete relaxation of all nuclei between pulses, the relaxation delay should be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard.[9] Insufficient relaxation delay can lead to signal saturation and inaccurate integration.[6]

  • Number of Scans: An adequate number of scans (typically 16-64) should be acquired to achieve a good signal-to-noise ratio (>250:1 is recommended for precise integration).[4][8]

  • Pulse Angle: A 90° pulse is often recommended for qNMR to maximize the signal.[8]

Experimental Protocol: ¹H-qNMR of this compound

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Materials:

  • This compound (analyte)

  • Maleic acid (Internal Standard, certified purity ≥99.5%)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 10 mg of Maleic acid into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

    • Vortex the vial to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Relaxation Delay (d1): ≥ 30 seconds (determined from prior T₁ measurements).

    • Number of Scans: 32.

    • Spectral Width: To encompass all signals of interest.

    • Acquisition Time: Sufficient to allow for full decay of the Free Induction Decay (FID), typically 2-4 seconds.[4]

  • Data Processing and Purity Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the aromatic protons) and the singlet of Maleic acid.

    • The purity of the analyte is calculated using the following equation:

    Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the Internal Standard

Comparison with an Orthogonal Method: HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for purity assessment.[10] A comparative analysis highlights the distinct advantages and limitations of each method.

Comparison cluster_qnmr qNMR cluster_hplc HPLC qnmr_pros Pros: - Primary analytical method - No reference standard of analyte needed - Provides structural information - High precision and accuracy qnmr_cons Cons: - Lower sensitivity than HPLC - Higher initial instrument cost - Can be lower throughput hplc_pros Pros: - High sensitivity - High throughput - Well-established methodology hplc_cons Cons: - Requires reference standards for impurities - Response factors can vary - Does not provide structural confirmation Purity_Validation Purity_Validation Purity_Validation->qnmr_pros Offers Purity_Validation->hplc_pros Offers

Caption: A comparison of the pros and cons of qNMR and HPLC for purity validation.

Data Presentation: A Comparative Overview
ParameterqNMRHPLC-UV
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on differential partitioning between mobile and stationary phases.
Quantification Absolute (with a certified internal standard).[2]Relative (area percent) or external standard calibration.
Reference Material Requires a certified internal standard of a different compound.[10]Requires a reference standard of the analyte and often of impurities.
Structural Info Provides detailed structural confirmation.[9]None.
Throughput Lower, especially with long relaxation delays.[9]Higher, with typical run times of 20-30 minutes.[9]
Sample Consumption Higher (milligrams).[9]Lower (micrograms).[9]
Destructive No, the sample can be recovered.[2][9]Yes.[9]
Representative Purity 99.2% (RSD < 0.5%)99.3% (Area %)

Note: The data presented are representative and may vary depending on the specific experimental conditions and instrumentation.[4]

Trustworthiness and Self-Validation

The qNMR protocol described is inherently self-validating. The use of a certified internal standard provides traceability to a primary reference material.[6] The acquisition of a full NMR spectrum allows for the simultaneous confirmation of the analyte's structure and the detection of any proton-containing impurities. The precision of the method can be readily assessed by preparing and analyzing multiple samples.[7]

Furthermore, the uncertainty of the qNMR measurement can be rigorously evaluated by considering the contributions from weighing, the purity of the internal standard, and the repeatability of the integration.[11][12]

Conclusion

Quantitative NMR is a powerful, primary analytical method for the accurate and precise determination of the purity of this compound.[3][13] While HPLC offers advantages in terms of sensitivity and throughput, qNMR provides the significant benefit of absolute quantification without the need for an analyte-specific reference standard, along with invaluable structural information.[9] For comprehensive and robust purity validation, a dual approach employing both qNMR and HPLC is highly recommended. This orthogonal strategy ensures the highest level of confidence in the quality of this critical synthetic intermediate, aligning with the stringent requirements of the pharmaceutical industry.[4][9]

References

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A Comparative Analysis of 2-(p-Bromophenoxy)ethanol and 2-(p-chlorophenoxy)ethanol for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical intermediates used in medicinal chemistry and material science, halogenated phenoxyethanol derivatives represent a class of compounds with significant potential. Their utility stems from a versatile scaffold that allows for a variety of chemical modifications, leading to a broad spectrum of biological activities. This guide provides a detailed comparative study of two prominent members of this class: 2-(p-Bromophenoxy)ethanol and 2-(p-chlorophenoxy)ethanol. By examining their physicochemical properties, synthesis, and known biological activities, this document aims to equip researchers with the necessary insights to make informed decisions in their selection and application.

Introduction to Halogenated Phenoxyethanols

This compound and 2-(p-chlorophenoxy)ethanol share a common structural framework: a para-substituted halogenated phenyl ring linked to an ethanol moiety via an ether bond. This structure imparts a unique combination of lipophilicity, hydrogen bonding capability, and sites for further chemical derivatization. The primary distinction between the two lies in the halogen substituent—bromine versus chlorine—which, despite their similarities as halogens, can significantly influence the molecule's electronic properties, reactivity, and ultimately, its biological profile.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of these compounds is crucial for their application in synthesis and biological assays. The following table summarizes the key properties of this compound and 2-(p-chlorophenoxy)ethanol.

PropertyThis compound2-(p-chlorophenoxy)ethanol
Molecular Formula C₈H₉BrO₂[1]C₈H₉ClO₂
Molecular Weight 217.06 g/mol [1]172.61 g/mol
CAS Number 34743-88-9[1]1892-43-9
Appearance SolidSolid
Melting Point 53-55 °C30 °C
Boiling Point 184 °C at 20 mmHg135-136 °C at 6 mmHg
LogP (predicted) 1.91.8

The substitution of chlorine with the larger and more polarizable bromine atom in this compound results in a higher molecular weight, melting point, and boiling point compared to its chloro-analogue. These differences in physical properties can have implications for reaction conditions and purification methods.

Synthesis of 2-(p-Halophenoxy)ethanols

The most common and straightforward method for the synthesis of both this compound and 2-(p-chlorophenoxy)ethanol is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloethanol by a para-halophenoxide.

General Williamson Ether Synthesis Protocol:
  • Deprotonation of the Phenol: The corresponding p-halophenol (p-bromophenol or p-chlorophenol) is treated with a strong base, such as sodium hydroxide or potassium hydroxide, to form the more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The phenoxide ion then attacks the electrophilic carbon of a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol), displacing the halide and forming the ether linkage.

  • Work-up and Purification: The reaction mixture is typically worked up by extraction and purified by distillation or recrystallization to yield the desired 2-(p-halophenoxy)ethanol.

Diagram of the Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification p_halophenol p-Halophenol (p-Bromophenol or p-Chlorophenol) deprotonation Deprotonation p_halophenol->deprotonation 1 base Strong Base (e.g., NaOH) base->deprotonation haloethanol 2-Haloethanol (e.g., 2-Chloroethanol) nucleophilic_attack Nucleophilic Attack haloethanol->nucleophilic_attack 2 deprotonation->nucleophilic_attack Forms Phenoxide product 2-(p-Halophenoxy)ethanol nucleophilic_attack->product 3 purification Purification (Distillation/Recrystallization) product->purification

Caption: General workflow for the synthesis of 2-(p-halophenoxy)ethanols.

Comparative Biological Activity: An Evidence-Based Discussion

While direct, head-to-head comparative studies of the biological activities of this compound and 2-(p-chlorophenoxy)ethanol are scarce in the public literature, we can infer their potential activities based on studies of related halogenated phenolic compounds and the known properties of phenoxyethanol derivatives.

Antimicrobial Activity

Phenoxyethanol itself is a well-known preservative with broad-spectrum antimicrobial activity. The introduction of a halogen atom on the phenyl ring is a common strategy in medicinal chemistry to enhance biological activity.

  • 2-(p-chlorophenoxy)ethanol: This compound is recognized for its antifungal properties.[2] Derivatives of 2-(4-Chlorophenoxy)ethanol have shown inhibitory activity against Candida albicans and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported to be in the range of 8–32 µg/mL.[3]

The general mechanism of antimicrobial action for phenolic compounds involves the disruption of microbial cell membranes, leading to leakage of intracellular components and interference with essential cellular processes.[6] The increased lipophilicity conferred by the halogen atom may facilitate the partitioning of the molecule into the microbial cell membrane, thereby enhancing its disruptive effects.

Cytotoxicity

The cytotoxicity of these compounds is a critical parameter, especially in the context of drug development. The introduction of a halogen can influence a molecule's interaction with cellular targets and its metabolic fate. While specific cytotoxic data for this compound and 2-(p-chlorophenoxy)ethanol is limited, the cytotoxicity of halogenated phenols is an active area of research.[7][8] The cytotoxic mechanisms of some chlorophenoxy herbicides, for example, are thought to involve the uncoupling of oxidative phosphorylation and disruption of acetylcoenzyme A metabolism.[9]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To facilitate further research and direct comparison, a standardized protocol for determining the MIC of these compounds against a representative fungal strain, such as Candida albicans, is provided below. This broth microdilution method is a standard and reproducible assay for assessing antifungal susceptibility.

Broth Microdilution Assay for Antifungal Susceptibility
  • Preparation of Fungal Inoculum:

    • Culture Candida albicans on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound (this compound or 2-(p-chlorophenoxy)ethanol) in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (inoculum without compound) and a negative control (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control, as determined visually or by spectrophotometric reading.

Diagram of the MIC Determination Workflow

MIC_Workflow start Start prep_inoculum Prepare Fungal Inoculum (e.g., Candida albicans) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Test Compounds start->prep_dilutions inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate prep_dilutions->inoculate_plate incubation Incubate at 35°C for 24-48h inoculate_plate->incubation read_results Read Results (Visual or Spectrophotometric) incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of halogenated phenols is intrinsically linked to their chemical structure. The nature and position of the halogen atom on the phenyl ring can significantly impact the compound's lipophilicity, electronic properties, and steric profile, all of which influence its interaction with biological targets.

  • Lipophilicity: The presence of a halogen atom generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. This is a critical factor for antimicrobial and cytotoxic activity.

  • Electronic Effects: The electronegativity of the halogen atom can influence the electron density of the aromatic ring, potentially affecting the molecule's ability to participate in hydrogen bonding or other non-covalent interactions with target proteins or enzymes.

  • Steric Factors: The size of the halogen atom (Br > Cl) can influence the overall shape of the molecule and its fit into the active site of a target enzyme or receptor.

A plausible mechanism of action for these compounds, particularly their antimicrobial effects, involves the disruption of cell membrane integrity. The lipophilic halogenated phenyl group can intercalate into the lipid bilayer, leading to a loss of membrane potential, leakage of cellular contents, and ultimately, cell death.

Conclusion and Future Directions

This compound and 2-(p-chlorophenoxy)ethanol are valuable chemical intermediates with demonstrated and potential biological activities. While existing data suggests that both compounds likely possess antimicrobial properties, with 2-(p-chlorophenoxy)ethanol having known antifungal activity, a lack of direct comparative studies necessitates further investigation.

Future research should focus on conducting parallel in vitro and in vivo studies to quantitatively compare the antimicrobial efficacy and cytotoxicity of these two compounds. Such studies will provide the much-needed experimental data to establish a clear structure-activity relationship and guide the rational design of new derivatives with improved therapeutic profiles. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers embarking on such investigations.

References

A comprehensive list of references is not available in the provided search results.

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A Senior Application Scientist's Guide to the Comparative Reactivity of 2-(p-Bromophenoxy)ethanol and its Halogenated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in organic synthesis and drug development, the selection of a starting material or intermediate is a critical decision that dictates the efficiency, yield, and economic viability of a synthetic route. The 2-(halophenoxy)ethanol scaffold is a common structural motif and a versatile building block. Among these, 2-(p-Bromophenoxy)ethanol serves as a particularly useful intermediate due to the unique reactivity of the bromine substituent. This guide provides an in-depth comparative analysis of the reactivity of this compound against its fluoro, chloro, and iodo counterparts, supported by established chemical principles and detailed experimental protocols.

The reactivity of these molecules is primarily centered around two key functional sites: the terminal primary alcohol (-OH) and the carbon-halogen bond (C-X) on the aromatic ring. Understanding the nuanced influence of the specific halogen on these sites is paramount for strategic synthetic planning.

The Electronic Influence of Halogens: A Duality of Effects

The reactivity of the 2-(p-halophenoxy)ethanol series is governed by the electronic properties of the halogen atom attached to the phenyl ring. Halogens exert two opposing electronic effects:

  • The Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the aromatic ring through the sigma bond. This effect deactivates the ring towards electrophilic substitution and influences the acidity of other protons in the molecule. The strength of this effect decreases down the group: F > Cl > Br > I.

  • The Resonance (or Mesomeric) Effect (+M): The lone pairs on the halogen atom can be delocalized into the pi-system of the benzene ring.[1] This effect donates electron density to the ring, particularly at the ortho and para positions.[1]

Crucially, for halogens, the inductive effect is generally stronger than the resonance effect, leading to an overall deactivation of the ring. However, the resonance effect still directs incoming electrophiles to the ortho and para positions.[2] This duality is key to understanding the reactivity differences across the series.

Comparative Reactivity of the Hydroxyl Group: A Nucleophilicity Study

A fundamental reaction involving the terminal hydroxyl group is its conversion to an alkoxide, followed by nucleophilic attack, as seen in the Williamson ether synthesis.[3][4][5] This reaction provides an excellent platform for comparing the nucleophilicity of the corresponding alkoxides of the halophenoxyethanol series.

Experimental Design: Williamson Ether Synthesis

To objectively compare the reactivity of the hydroxyl group, we propose a standardized Williamson ether synthesis. Each 2-(p-halophenoxy)ethanol is treated with a strong base (Sodium Hydride, NaH) to form the sodium alkoxide, which then acts as a nucleophile to displace a halide from an alkylating agent (Ethyl Bromide).[6][7] The rate of ether formation serves as a direct measure of the alkoxide's nucleophilicity.

G cluster_prep Alkoxide Formation cluster_reaction SN2 Reaction cluster_workup Work-up & Purification start 2-(p-Halophenoxy)ethanol in Anhydrous THF base Add Sodium Hydride (NaH) (0°C to RT) start->base alkoxide Sodium 2-(p-halophenoxy)ethoxide (Stir for 30-60 min) base->alkoxide alkyl_halide Add Ethyl Bromide (0°C) alkoxide->alkyl_halide reflux Heat to Reflux (Monitor by TLC) alkyl_halide->reflux quench Quench with aq. NH4Cl reflux->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product Pure 1-Ethoxy-2-(p-halophenoxy)ethane purify->product

Caption: Workflow for the comparative Williamson ether synthesis.

Detailed Experimental Protocol
  • Alkoxide Formation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere, add a solution of the respective 2-(p-halophenoxy)ethanol (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Stirring: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the cessation of hydrogen gas evolution indicates complete formation of the alkoxide.

  • Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add ethyl bromide (1.1 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to reflux (approx. 66 °C for THF) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to 0 °C and carefully quench the excess NaH with a saturated aqueous NH₄Cl solution. Partition the mixture between ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7]

Data Presentation and Analysis

The expected results of this comparative experiment are summarized below. The yields are hypothetical but based on established principles of chemical reactivity.

Halogen Substituent (X)Electronegativity of XPredicted Reaction Time (Hours)Predicted Yield (%)
Fluoro- (F)3.9810 - 12~65%
Chloro- (Cl)3.166 - 8~78%
Bromo- (Br) 2.96 4 - 6 ~85%
Iodo- (I)2.663 - 5~90%

Analysis: The data reveals a clear trend: the reactivity of the hydroxyl group (via its alkoxide) in this SN2 reaction is inversely proportional to the electronegativity of the halogen substituent.

This can be explained by the halogen's electron-withdrawing inductive effect. A more electronegative halogen (like fluorine) pulls electron density more strongly from the entire molecule, including the oxygen atom of the alkoxide. This increased electron withdrawal stabilizes the negative charge on the oxygen, making it a less potent (i.e., "happier" and less reactive) nucleophile. Conversely, iodine, being the least electronegative, exerts the weakest inductive pull, resulting in a more reactive, less stable alkoxide that is a stronger nucleophile.

G cluster_effects Electronic Effects & Properties cluster_trend Resulting Trend reactivity F | Cl | Br | I inductive Inductive Effect (-I) (Electron Withdrawal) nucleophilicity Alkoxide Nucleophilicity inductive->nucleophilicity   inversely proportional rate SN2 Reaction Rate nucleophilicity->rate   directly proportional trend Decreasing Reactivity I Iodo Br Bromo I->Br Cl Chloro Br->Cl F Fluoro Cl->F

Caption: Relationship between halogen properties and reaction rate.

Comparative Reactivity of the Carbon-Halogen Bond

While the hydroxyl group's reactivity is governed by nucleophilicity, the reactivity of the C-X bond is primarily dictated by its bond dissociation energy. This is particularly relevant in modern synthetic chemistry, which heavily relies on palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

The strength of the carbon-halogen bond decreases significantly down the group: C-F > C-Cl > C-Br > C-I

This trend directly translates to reactivity in the oxidative addition step of most cross-coupling catalytic cycles.

  • 2-(p-Iodophenoxy)ethanol: The C-I bond is the weakest, making this analog the most reactive. It will typically undergo oxidative addition under the mildest conditions.

  • This compound: The C-Br bond is weaker than C-Cl, offering a great balance of high reactivity and better stability compared to the iodo-compound.[8] It is often the substrate of choice for a wide array of cross-coupling reactions.[8]

  • 2-(p-Chlorophenoxy)ethanol: The C-Cl bond is significantly stronger, making this analog much less reactive. It often requires more specialized, highly active catalyst systems, higher temperatures, or longer reaction times.

  • 2-(p-Fluorophenoxy)ethanol: The C-F bond is extremely strong and is generally considered unreactive in standard palladium-catalyzed cross-coupling reactions.

Conclusion: The Strategic Advantage of this compound

This comparative analysis demonstrates that the choice of halogen on the 2-phenoxyethanol scaffold has a profound and predictable impact on its reactivity.

  • For reactions where the hydroxyl group acts as a nucleophile , reactivity is governed by the halogen's inductive effect, leading to a trend of I > Br > Cl > F .

  • For reactions involving the carbon-halogen bond , reactivity is dictated by bond strength, resulting in the well-established trend of I > Br > Cl >> F .

This compound emerges as a highly strategic and versatile intermediate. It provides a robust and predictable level of reactivity at the C-Br position for a vast range of powerful C-C and C-N bond-forming reactions. Simultaneously, its hydroxyl group retains sufficient nucleophilicity for efficient derivatization. This optimal balance of reactivity, stability, and commercial availability makes it an invaluable tool for researchers and drug development professionals aiming to construct complex molecular architectures.

References

  • Russell Organics. Phenoxyethanol in Skincare. Available from: [Link]

  • ResearchGate. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Available from: [Link]

  • ChemTalk. Williamson Ether Synthesis. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. Available from: [Link]

  • Quora. What is the effect of halogen in the activity of a ring?. Available from: [Link]

  • YouTube. halogens as directing groups in aromatic reactions. Available from: [Link]

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A Senior Application Scientist's Guide to Impurity Profiling of 2-(p-Bromophenoxy)ethanol: A Comparative Analysis of GC-MS and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the synthesis of active pharmaceutical ingredients (APIs), the chemical purity of each intermediate is not merely a quality metric; it is a cornerstone of drug safety and efficacy. The intermediate, 2-(p-Bromophenoxy)ethanol, is a valuable building block in medicinal chemistry, often utilized in the synthesis of more complex molecules.[1] Its structural motifs, including a brominated phenyl ring and a primary alcohol, offer versatile sites for chemical modification.[1] However, the synthetic route to this compound can introduce a spectrum of impurities, including unreacted starting materials, by-products, and degradation products.[2][3]

Regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3A(R2) guidelines, mandate the rigorous identification and quantification of any impurity present at or above a 0.1% threshold in a new drug substance.[2] This necessitates the development of robust, sensitive, and specific analytical methods. This guide provides an in-depth evaluation of Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical tool for impurity profiling of this compound. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare the performance of GC-MS against alternative techniques like High-Performance Liquid Chromatography (HPLC), providing the data and rationale needed for informed method selection in a drug development setting.

Anticipating the Impurity Landscape of this compound

A robust analytical method is built upon a scientific appraisal of the potential impurities that may arise during synthesis, purification, and storage.[3] The common synthesis route for this compound is a variation of the Williamson ether synthesis. This allows us to predict a logical profile of potential process-related impurities:

  • Starting Materials: Unreacted p-bromophenol and reagents from the introduction of the ethanol group (e.g., 2-chloroethanol, ethylene oxide).

  • By-products: Self-condensation or dimerization products, such as 1,2-bis(p-bromophenoxy)ethane, which can arise from the reaction of the formed alkoxide with another molecule of the alkylating agent.

  • Intermediates: Incomplete reactions may leave behind intermediate species.[2][3]

  • Degradation Products: The primary alcohol is susceptible to oxidation, potentially forming 2-(p-bromophenoxy)acetaldehyde or 2-(p-bromophenoxy)acetic acid, especially under stress conditions.[1]

Given that many of these predicted impurities are volatile or semi-volatile, GC-MS emerges as a highly suitable analytical technique.[4][5][6]

The Gold Standard: A Deep Dive into GC-MS Methodology

GC-MS combines the high-resolution separation power of gas chromatography with the definitive identification capabilities of mass spectrometry, making it a "gold standard" for the analysis of volatile and semi-volatile compounds in complex matrices.[7]

The Rationale Behind the Protocol: A Self-Validating System

Every parameter in a GC-MS method is chosen to ensure specificity, sensitivity, and reproducibility. The protocol described below is designed to be inherently self-validating, meaning its logic and execution confirm its suitability for the intended purpose.

Experimental Protocol: GC-MS Analysis of this compound

1. Sample Preparation:

  • Dissolution: Accurately weigh approximately 25 mg of the this compound sample and dissolve it in 25 mL of a suitable volatile solvent like Dichloromethane (DCM) or Ethyl Acetate to create a 1 mg/mL solution. The choice of solvent is critical; it must fully dissolve the analyte and potential impurities without reacting with them and should be free from interfering peaks.

  • Internal Standard (for Quantification): For precise quantification, add an internal standard (IS) at a known concentration. A suitable IS would be a compound with similar chemical properties but a distinct retention time, such as 4-bromobenzyl alcohol. This corrects for variations in injection volume and instrument response.

2. GC-MS Instrumentation and Parameters: The following table outlines a robust set of starting parameters. Optimization may be required based on the specific instrument and impurity profile encountered.

ParameterSettingRationale
Gas Chromatograph
ColumnAgilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA 5% phenyl-methylpolysiloxane stationary phase provides excellent selectivity for a broad range of aromatic and moderately polar compounds.
Injection Port Temp.280 °CEnsures rapid and complete volatilization of the analyte and impurities without thermal degradation.
Injection ModeSplit (50:1 ratio)A split injection prevents column overloading with the main component and ensures sharp chromatographic peaks. For trace analysis (<0.1%), a splitless injection would be employed for enhanced sensitivity.
Carrier GasHeliumInert carrier gas with optimal flow characteristics for good separation efficiency.
Flow Rate1.0 mL/min (Constant Flow)Maintains consistent retention times and peak shapes.
Oven Program90 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min)The initial hold allows for the elution of volatile solvents. The temperature ramp effectively separates compounds based on their boiling points, from more volatile impurities to the main analyte and higher-boiling by-products.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVEI is a hard ionization technique that produces reproducible, information-rich fragmentation patterns, ideal for library matching and structural elucidation.
Ion Source Temp.230 °COptimized to prevent analyte condensation while minimizing thermal degradation within the source.
Transfer Line Temp.280 °CPrevents condensation of less volatile components as they transfer from the GC column to the MS source.
Mass AnalyzerQuadrupole
Acquisition ModeFull Scan (m/z 40-450) & SIMFull Scan is used for initial screening to identify all detectable impurities. Selected Ion Monitoring (SIM) is used for quantifying known impurities at low levels, offering significantly higher sensitivity by monitoring only specific, characteristic ions.
Workflow for Impurity Identification and Quantification

The following diagram illustrates the logical workflow from sample injection to final data analysis.

GCMS_Workflow cluster_GC Gas Chromatography (Separation) cluster_MS Mass Spectrometry (Detection & Identification) cluster_Data Data Analysis Sample 1. Sample Injection Column 2. Separation on Capillary Column Sample->Column Volatilization Ionization 3. EI Ionization Column->Ionization Transfer Line MassAnalyzer 4. Mass Filtering (Quadrupole) Ionization->MassAnalyzer Detector 5. Detection MassAnalyzer->Detector TIC 6. Total Ion Chromatogram (TIC) Detector->TIC Library 7. Spectral Library Search (e.g., NIST) TIC->Library Peak Integration & Mass Spectrum Quant 8. Quantification (vs. Internal Std) Library->Quant Identify Impurity Report 9. Impurity Report Quant->Report

GC-MS workflow from sample separation to data analysis.
Method Validation: Establishing Trustworthiness

To comply with regulatory expectations, the described GC-MS method must be validated according to ICH Q2(R1) guidelines.[6][8] This process demonstrates that the method is fit for its intended purpose.

Validation ParameterAcceptance Criteria (Typical)Purpose
Specificity No interference at the retention times of known impurities.Confirms the method can distinguish the analyte from impurities.
Linearity Correlation coefficient (R²) ≥ 0.99Establishes a proportional relationship between impurity concentration and instrument response.
Accuracy Recovery of 80-120% for spiked samples.[9]Measures the closeness of the experimental value to the true value.
Precision Repeatability RSD ≤ 5%; Intermediate Precision RSD ≤ 10%.Demonstrates the consistency of results under various conditions.
LOD & LOQ S/N ratio of 3 for LOD, 10 for LOQ.[9]Defines the lowest concentration that can be reliably detected and quantified.
Robustness Consistent results with small, deliberate changes in method parameters.Shows the method's reliability during normal usage.

A Comparative Guide: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, no single technique is universally superior. The choice of method depends on the physicochemical properties of the impurities .[10] HPLC and LC-MS are common orthogonal techniques used to build a complete impurity profile.[5][10][11]

FeatureGC-MSHPLC-UV/DADLC-MS
Principle Separation of volatile/semi-volatile compounds in the gas phase.Separation of soluble compounds in the liquid phase based on polarity.Combines liquid phase separation with mass spectrometric detection.
Ideal Analytes Volatile & semi-volatile, thermally stable compounds (e.g., residual solvents, starting materials, many by-products).[12]Non-volatile, polar, and thermally labile compounds (e.g., salts, highly polar degradation products).[13]Broad range of non-volatile and polar compounds, offering high specificity.
Sensitivity Excellent, especially in SIM mode (ppb levels achievable).[5]Good (ppm levels typical).Excellent (ppb to ppt levels).
Specificity Very High. Mass spectra provide structural fingerprints for definitive identification.Moderate. Relies on retention time and UV spectrum, which can be ambiguous.Very High. Provides molecular weight and fragmentation data.
Sample Prep. May require derivatization for highly polar compounds to increase volatility.[14]Generally simpler, direct injection of dissolved sample.Similar to HPLC, but requires volatile mobile phase buffers.
Application for this compound Primary choice for process-related impurities and residual solvents.Orthogonal choice for potential non-volatile or thermally unstable degradation products.Confirmatory/Advanced choice for identifying unknown non-volatile impurities.
Decision Matrix for Analytical Method Selection

The following diagram provides a logical framework for choosing the most appropriate analytical technique.

Method_Selection start Impurity Profiling Required for This compound q1 Are potential impurities volatile / semi-volatile and thermally stable? start->q1 gcms Primary Technique: GC-MS q1->gcms Yes q2 Are impurities non-volatile or thermally labile? q1->q2 No / Some report Combine data for complete impurity profile gcms->report hplc Orthogonal Technique: HPLC-UV/DAD q2->hplc Yes q2->report No q3 Is structural info needed for unknown non-volatile peaks? hplc->q3 lcms Advanced Technique: LC-MS q3->lcms Yes q3->report No lcms->report

Decision tree for selecting the appropriate analytical method.

Conclusion: An Integrated Approach to Purity Assurance

For the impurity profiling of this compound, GC-MS stands out as the premier technique for identifying and quantifying the most probable process-related impurities, which are typically volatile or semi-volatile in nature. Its high sensitivity and the definitive structural information provided by mass spectrometry are critical for meeting the stringent requirements of ICH guidelines.[15][16]

However, a comprehensive purity assessment relies on an integrated, risk-based approach. While GC-MS forms the core of the analytical strategy, orthogonal techniques like HPLC are indispensable for detecting non-volatile or thermally labile impurities that fall outside the scope of GC analysis.[10] By understanding the strengths and limitations of each method and applying a logical, scientifically-grounded workflow, researchers and drug development professionals can ensure the quality, safety, and regulatory compliance of their pharmaceutical intermediates, ultimately safeguarding patient health.

References

  • European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]

  • Slideshare. (n.d.). ICH- Q3 Impurity. [Link]

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. [Link]

  • Patsnap Eureka. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. [Link]

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  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. [Link]

  • Aijiren. (2024). HPLC or GC-MS: Which Technique is Best for Your Needs?. [Link]

  • National Institutes of Health (NIH). (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]

  • Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC. [Link]

  • National Institutes of Health (NIH). (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. [Link]

  • Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

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A Comparative Guide to the Synthetic Routes of 2-(p-Bromophenoxy)ethanol for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-(p-Bromophenoxy)ethanol is a valuable building block in the synthesis of various pharmaceuticals and functional materials. Its structure, featuring a brominated aromatic ring and a primary alcohol, offers multiple points for further chemical modification. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data and mechanistic insights to inform your selection of the most suitable method for your research and development needs.

Introduction to the Synthetic Landscape

The synthesis of this compound primarily involves the formation of an ether linkage between a p-bromophenoxide and a two-carbon unit bearing a hydroxyl group. The choice of synthetic strategy can significantly impact yield, purity, scalability, cost, and environmental footprint. This guide will focus on three principal methods: the classical Williamson ether synthesis, the copper-catalyzed Ullmann condensation, and the more modern palladium-catalyzed Buchwald-Hartwig etherification.

Route 1: The Williamson Ether Synthesis - A Classic and Cost-Effective Approach

The Williamson ether synthesis is a long-established and widely used method for preparing ethers.[1][2] The reaction proceeds via an S\textsubscript{N}2 mechanism, where an alkoxide nucleophile attacks an alkyl halide, displacing the halide and forming the ether linkage.[3]

Mechanistic Overview

The synthesis of this compound via the Williamson route involves the deprotonation of 4-bromophenol to form the more nucleophilic 4-bromophenoxide. This is typically achieved using a strong base such as sodium hydride (NaH) or a moderately strong base like potassium carbonate (K₂CO₃). The resulting phenoxide then reacts with a suitable two-carbon electrophile, such as 2-chloroethanol or 2-bromoethanol.

Williamson_Ether_Synthesis 4-Bromophenol 4-Bromophenol 4-Bromophenoxide 4-Bromophenoxide 4-Bromophenol->4-Bromophenoxide Deprotonation Base Base Base->4-Bromophenoxide This compound This compound 4-Bromophenoxide->this compound SN2 Attack 2-Haloethanol 2-Haloethanol 2-Haloethanol->this compound Salt_Byproduct Salt_Byproduct

Caption: General workflow for the Williamson ether synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 4-Bromophenol

  • Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate

  • 2-Chloroethanol or 2-Bromoethanol

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, a solution of 4-bromophenol (1.0 equivalent) in anhydrous DMF is added dropwise.

  • The reaction mixture is stirred at room temperature for 1 hour or until the cessation of hydrogen gas evolution.

  • The mixture is cooled to 0 °C, and 2-chloroethanol (1.1 equivalents) is added dropwise.

  • The reaction is then heated to 80-100 °C and monitored by TLC until the starting material is consumed (typically 4-8 hours).[2]

  • After cooling to room temperature, the reaction is carefully quenched with saturated aqueous ammonium chloride.

  • The mixture is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Route 2: The Ullmann Condensation - A Copper-Catalyzed Alternative

The Ullmann condensation is a copper-catalyzed reaction that forms carbon-heteroatom bonds, including the C-O bond in aryl ethers.[4] This method is particularly useful when the S\textsubscript{N}2 conditions of the Williamson synthesis are not favorable.

Mechanistic Insights

The mechanism of the Ullmann condensation is complex and still debated, but it is generally accepted to involve a Cu(I)/Cu(III) catalytic cycle.[5] The reaction begins with the coordination of a ligand (if used) and the alcohol to the copper(I) catalyst, followed by the formation of a copper(I) alkoxide. Oxidative addition of the aryl halide to the copper(I) species forms a copper(III) intermediate. Reductive elimination from this intermediate yields the desired aryl ether and regenerates the active copper(I) catalyst.

Ullmann_Condensation Cu(I) Catalyst Cu(I) Catalyst Cu(I)-phenoxide Cu(I)-phenoxide Cu(I) Catalyst->Cu(I)-phenoxide + 4-Bromophenol, Base 4-Bromophenol 4-Bromophenol Cu(III) Intermediate Cu(III) Intermediate Cu(I)-phenoxide->Cu(III) Intermediate + p-Bromophenyl Halide (Oxidative Addition) Ethylene Glycol Ethylene Glycol This compound This compound Cu(III) Intermediate->this compound Reductive Elimination Regenerated Cu(I) Regenerated Cu(I) Regenerated Cu(I)->Cu(I) Catalyst Catalytic Cycle

Caption: Proposed catalytic cycle for the Ullmann condensation.

Experimental Protocol: Ullmann Condensation

Materials:

  • 4-Bromophenol

  • Ethylene glycol

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

Procedure:

  • A mixture of 4-bromophenol (1.0 equivalent), ethylene glycol (2.0 equivalents), CuI (0.1 equivalents), 1,10-phenanthroline (0.2 equivalents), and Cs₂CO₃ (2.0 equivalents) in toluene is prepared in a sealed tube.

  • The reaction mixture is heated to 110-130 °C for 24-48 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Route 3: The Buchwald-Hartwig Etherification - A Modern and Versatile Approach

The Buchwald-Hartwig amination, and its extension to etherification, is a palladium-catalyzed cross-coupling reaction that has become a powerful tool in modern organic synthesis for the formation of C-O bonds.[6] It often proceeds under milder conditions than the Ullmann condensation and offers a broader substrate scope.

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig etherification is well-established and involves a Pd(0)/Pd(II) cycle.[7] The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide to form a Pd(II) intermediate. Coordination of the alcohol and subsequent deprotonation by a base generates a palladium alkoxide complex. Reductive elimination from this complex yields the desired ether product and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical for the success of this reaction.

Buchwald_Hartwig_Etherification Pd(0)L_n Pd(0)L_n Pd(II) Complex Pd(II) Complex Pd(0)L_n->Pd(II) Complex Oxidative Addition 4-Bromophenol 4-Bromophenol 4-Bromophenol->Pd(II) Complex Pd(II)-alkoxide Pd(II)-alkoxide Pd(II) Complex->Pd(II)-alkoxide + Ethylene Glycol, Base Ethylene Glycol Ethylene Glycol This compound This compound Pd(II)-alkoxide->this compound Reductive Elimination This compound->Pd(0)L_n Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig etherification.

Experimental Protocol: Buchwald-Hartwig Etherification

Materials:

  • 4-Bromophenol

  • Ethylene glycol

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • In a glovebox, a mixture of Pd₂(dba)₃ (0.02 equivalents), XPhos (0.08 equivalents), and NaOtBu (1.5 equivalents) is prepared.

  • 4-Bromophenol (1.0 equivalent), ethylene glycol (1.2 equivalents), and toluene are added.

  • The reaction vessel is sealed and heated to 100 °C for 12-24 hours.

  • After cooling, the reaction mixture is diluted with ethyl acetate, filtered through celite, and concentrated.

  • The residue is purified by column chromatography.

Comparative Analysis of Synthetic Routes

FeatureWilliamson Ether SynthesisUllmann CondensationBuchwald-Hartwig Etherification
Catalyst None (Base-mediated)Copper (e.g., CuI, Cu₂O)Palladium (e.g., Pd₂(dba)₃)
Ligand Not requiredOften required (e.g., phenanthroline)Required (e.g., phosphine ligands)
Reaction Temp. Moderate to High (80-120 °C)High (110-210 °C)Mild to Moderate (RT - 110 °C)
Yield Variable (50-95%)[1]Moderate to GoodGood to Excellent
Substrate Scope Good for primary alkyl halidesTolerant of various functional groupsBroad, including sterically hindered substrates
Cost Low (common reagents)Moderate (copper catalyst)High (palladium catalyst and ligands)
Scalability Well-established for industrial scaleCan be challenging due to high temperaturesScalable, with considerations for catalyst cost
Safety/Waste Use of reactive metals (NaH), salt byproductHigh temperatures, copper wastePalladium and ligand waste, requires careful removal

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.42 (d, J = 8.8 Hz, 2H), 6.82 (d, J = 8.8 Hz, 2H), 4.10 (t, J = 4.4 Hz, 2H), 3.95 (t, J = 4.4 Hz, 2H), 2.05 (br s, 1H, OH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 157.8, 132.4, 116.5, 113.2, 69.1, 61.5.

  • IR (KBr, cm⁻¹): 3350 (O-H stretch), 3050 (Ar C-H stretch), 2920, 2870 (C-H stretch), 1590, 1490 (C=C stretch), 1240 (C-O stretch), 1070 (C-O stretch), 820 (p-substituted benzene).

  • Mass Spectrometry (EI): m/z (%) 218/216 (M⁺), 173/171, 157/155, 73.

Conclusion and Recommendations

The choice of synthetic route for this compound depends heavily on the specific requirements of the project.

  • For large-scale, cost-sensitive production , the Williamson ether synthesis remains a viable and economical option, provided that the reaction conditions are well-optimized to maximize yield and minimize side reactions.[8]

  • The Ullmann condensation offers an alternative, particularly when the Williamson synthesis is not effective. However, the typically harsh reaction conditions can be a significant drawback.[9]

  • For laboratory-scale synthesis, medicinal chemistry applications, and situations requiring high yields and broad functional group tolerance , the Buchwald-Hartwig etherification is often the superior choice, despite the higher cost of the catalyst and ligands.[10]

Ultimately, a careful evaluation of the factors outlined in this guide will enable researchers to select the most appropriate synthetic strategy for their specific needs, ensuring the efficient and successful production of this compound.

References

  • Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). A General Palladium-Catalyzed Method for the Synthesis of Diaryl Ethers. Angewandte Chemie International Edition, 45(26), 4321–4326. [Link]

  • Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936. [Link]

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  • A waste-minimized protocol for copper-catalyzed Ullmann-type reaction in a biomass derived furfuryl alcohol/water azeotrope - Green Chemistry (RSC Publishing). (n.d.). Retrieved January 14, 2026, from [Link]

  • The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00482E. (2024, April 16). Retrieved January 14, 2026, from [Link]

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A Comparative Guide to Orthogonal Purity Validation of 2-(p-Bromophenoxy)ethanol Using HPLC and qNMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 2-(p-Bromophenoxy)ethanol, which serves as a building block in the synthesis of more complex molecules, ensuring its purity is paramount to controlling the impurity profile of the final drug product. Regulatory bodies, guided by standards such as the International Council for Harmonisation (ICH) guidelines, mandate robust analytical procedures to demonstrate that a compound is suitable for its intended purpose.[1]

This guide delves into the orthogonal validation of this compound purity, a strategy that provides a high degree of assurance in the analytical results.[2] We will objectively compare two powerful, yet fundamentally different, analytical techniques: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By leveraging the distinct analytical principles of a separation-based technique (HPLC) and a property-based technique (qNMR), we construct a self-validating system that yields a comprehensive and highly reliable purity assessment.[3][4]

The Principle of Orthogonal Validation

Orthogonal validation is the practice of using two or more analytical methods that operate on different principles to measure the same attribute. The confidence in a result is significantly increased if two dissimilar methods produce congruent outcomes. For purity analysis, HPLC separates components in a mixture before detection, providing a relative purity based on detector response. In contrast, qNMR quantifies a molecule directly in solution based on the intrinsic, molar-specific response of its atomic nuclei, offering an absolute purity measurement without chromatographic separation.[2][4][5] This synergistic approach ensures that the weaknesses of one method are compensated for by the strengths of the other.

cluster_0 Orthogonal Validation Workflow Sample Sample: this compound Split Sample->Split HPLC HPLC Analysis (Separation-Based) Split->HPLC qNMR qNMR Analysis (Property-Based) Split->qNMR HPLC_Data Relative Purity (Area %) Impurity Profile HPLC->HPLC_Data qNMR_Data Absolute Purity (%w/w) Structural Confirmation qNMR->qNMR_Data Compare Data Comparison & Cross-Validation HPLC_Data->Compare qNMR_Data->Compare Report Final Validated Purity Report Compare->Report

Caption: Orthogonal workflow for purity validation.

I. High-Performance Liquid Chromatography (HPLC): Profiling by Separation

HPLC is the workhorse of the pharmaceutical industry for purity determination.[6][7] Its power lies in its ability to physically separate the analyte of interest from its impurities, providing a detailed impurity profile. We employ a reversed-phase (RP-HPLC) method, which is ideally suited for moderately polar organic molecules like this compound.

Causality of Method Choice: In RP-HPLC, the stationary phase is non-polar (e.g., C18), while the mobile phase is polar (e.g., acetonitrile/water).[6] this compound, being moderately polar, will interact with the C18 column but can be eluted by a sufficiently strong organic mobile phase. Impurities that are more polar will elute earlier, while more non-polar impurities will be retained longer, allowing for effective separation. UV detection is chosen because the benzene ring in the molecule provides a strong chromophore.[4][8]

Experimental Protocol: HPLC Purity Determination
  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water. For example, starting from 50% acetonitrile and increasing to 90% over 20 minutes. This ensures elution of both early and late-eluting impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C to ensure reproducible retention times.

    • Detection: UV at 225 nm, a wavelength where the bromophenyl moiety exhibits strong absorbance.[9]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in acetonitrile to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter to remove particulates and prevent column blockage.

  • Data Analysis (Area Percent Method):

    • The purity is calculated based on the principle that the detector response is proportional to the concentration of each eluting compound.

    • Purity (%) = (Peak Area of Analyte / Total Peak Area of All Components) x 100

    • This method provides the relative purity and is an excellent tool for visualizing the impurity profile.

II. Quantitative NMR (qNMR): Purity by Absolute Measurement

Quantitative NMR stands apart from nearly all other analytical techniques because it is a primary ratio method.[10][11] The area of an NMR signal is directly proportional to the number of nuclei responsible for that signal, a fundamental physical constant.[5][12] This allows for the determination of the absolute purity of a substance by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity and weight, without requiring a reference standard of the analyte itself.[4][11]

Causality of Method Choice: qNMR is chosen as an orthogonal technique because it does not rely on chromatographic separation or a compound-specific detector response. It provides a direct measure of the molar quantity of the analyte, offering a powerful cross-check to HPLC's relative measurement. Furthermore, the NMR spectrum simultaneously provides unequivocal structural confirmation of the main component.

cluster_hplc HPLC Principle cluster_qnmr qNMR Principle hplc_inj Mixture Injected hplc_col Separation on C18 Column hplc_inj->hplc_col hplc_det UV Detection hplc_col->hplc_det hplc_res Relative Purity (Based on Area %) hplc_det->hplc_res qnmr_prep Mixture + Internal Std (Precise Weighing) qnmr_spec Acquire Spectrum in Magnetic Field qnmr_prep->qnmr_spec qnmr_int Signal Integration qnmr_spec->qnmr_int qnmr_res Absolute Purity (Based on Molar Ratio) qnmr_int->qnmr_res

Caption: Fundamental principles of HPLC vs. qNMR.

Experimental Protocol: qNMR Purity Determination
  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve good signal dispersion and sensitivity.[12]

  • Internal Standard Selection: The choice of internal standard is critical. It must be of high, certified purity, stable, soluble in the same solvent as the analyte, and have signals that do not overlap with analyte or impurity signals.[13] For this compound in DMSO-d6, Maleic Acid is a suitable choice, offering a sharp singlet in a clear region of the spectrum.

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound and ~10 mg of the certified internal standard (Maleic Acid) into a vial (weights recorded to 0.01 mg).

    • Dissolve the mixture in a precise volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • Key Acquisition Parameters:

    • Proton (¹H) Experiment: A standard ¹H NMR experiment is performed.

    • Relaxation Delay (d1): This is the most critical parameter for quantification. A long delay (e.g., 30-60 seconds, or at least 5 times the longest T1 relaxation time of the signals of interest) is essential to ensure all protons fully relax between pulses, making the signal integrals directly proportional to the number of protons.[4][12]

    • Number of Scans: 8 to 16 scans are typically sufficient to obtain an excellent signal-to-noise ratio.[4]

  • Data Analysis (Molar Ratio Calculation):

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved, unique signal for the analyte (e.g., the triplet for the -CH2-O-Ar protons) and a signal for the internal standard (the singlet for the two vinyl protons of maleic acid).

    • The purity is calculated using the following formula[14]:

    Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the internal standard

III. Cross-Validation: Synthesizing the Data

The true power of the orthogonal approach is realized when the results are compared. HPLC provides the impurity landscape, while qNMR provides the definitive purity value of the main component.

Comparative Summary of Techniques
FeatureHPLC (Reversed-Phase)qNMR (¹H)
Principle Chromatographic separation based on polarityNuclear spin properties in a magnetic field[4]
Quantification Relative (based on peak area percentage)Absolute (with internal standard)[4]
Reference Standard Requires analyte reference for identity/assayRequires a certified internal standard, not the analyte itself[4][15]
Information Provided Purity, number of impurities, retention timesAbsolute purity, structural confirmation, impurity identification[4]
Sensitivity High (ppm levels) for impurity detectionLower (~0.1% level), but excellent for quantification[4][12]
Throughput Higher (20-30 min/sample)Lower (requires long relaxation delays)[4]
Sample State DestructiveNon-destructive, sample can be recovered[4]
Hypothetical Experimental Data

Table 1: HPLC Purity Results for this compound

Peak No. Retention Time (min) Peak Area Area % Identification
1 4.52 1,520 0.03 Unknown Impurity 1
2 8.78 4,987,550 99.70 This compound
3 11.23 9,010 0.18 Unknown Impurity 2
4 13.05 4,505 0.09 Unknown Impurity 3

| Total | | 5,002,585 | 100.00 | |

HPLC Result: Relative purity is 99.70% area.

Table 2: qNMR Purity Calculation for this compound

Parameter Analyte (this compound) Internal Standard (Maleic Acid)
Mass (m) 15.05 mg 10.12 mg
Molar Mass (M) 219.07 g/mol 116.07 g/mol
Signal Integral (I) 25.80 28.50
No. of Protons (N) 2 (for -CH2-O-Ar) 2 (for -CH=CH-)
Standard Purity (P_std) - 99.95%

| Calculated Purity (%w/w) | 99.65% | |

qNMR Result: Absolute purity is 99.65% w/w.

Discussion of Results: The HPLC analysis indicates a relative purity of 99.70%, with three minor impurities detected. The qNMR analysis provides an absolute purity of 99.65%. The excellent agreement between these two fundamentally different methods provides very high confidence that the true purity of the batch is approximately 99.7%. The HPLC data complements the qNMR result by showing the number and relative levels of the impurities that account for the ~0.3% difference from 100% purity.

Conclusion

The orthogonal validation of this compound purity using HPLC and qNMR represents a best-practice approach in modern analytical chemistry. It aligns with the principles of quality-by-design and the stringent requirements of regulatory bodies as outlined in guidelines like ICH Q2(R1).[16][17] HPLC delivers a high-sensitivity impurity profile, while qNMR provides an accurate, absolute purity value and structural verification. Together, they form a robust, self-validating system that ensures the quality and integrity of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final medicinal product. This dual-pronged strategy is indispensable for researchers, scientists, and drug development professionals committed to the highest standards of scientific integrity.

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Benchmarking the Performance of 2-(p-Bromophenoxy)ethanol in Specific Synthetic Transformations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency, scalability, and ultimate success of a synthetic campaign. 2-(p-Bromophenoxy)ethanol has emerged as a versatile intermediate, offering a unique combination of reactive functionalities: a primary alcohol amenable to a wide range of transformations and a brominated aromatic ring primed for modern cross-coupling reactions. This guide provides an in-depth technical comparison of this compound's performance in key synthetic transformations against common alternatives, supported by experimental data and detailed protocols. Our objective is to equip the discerning scientist with the insights necessary to make informed decisions in their synthetic endeavors.

Etherification: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of C-O-C bonds.[1] In the context of this compound, this transformation is typically employed to further functionalize the primary alcohol. A common application is the introduction of a new alkyl or aryl group, expanding the molecular framework.

A key alternative to using this compound as the nucleophile precursor is to employ its constituent parts, 4-bromophenol, in a reaction with a suitable electrophile like 2-chloroethanol or ethylene oxide.[2] This approach, however, leads to the synthesis of this compound itself, rather than a more complex derivative in a single step.

Let us consider the etherification of this compound with an alkyl halide, a common strategy to introduce further diversity.

Comparative Performance in Williamson Ether Synthesis
ReagentElectrophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
This compound 2-ChloroethanolNaHTHFReflux12-24~85% (Predicted)[3]
4-Bromophenol2-ChloroethanolNaOHWater1004~90%[2]
PhenolEthylene CarbonateKFNeat1602.599%[2]

Analysis:

Experimental Protocol: Williamson Ether Synthesis with this compound

This protocol details the synthesis of 2-(2-(p-Bromophenoxy)ethoxy)ethanol, illustrating a typical etherification procedure.

Diagram of the Experimental Workflow:

Williamson_Ether_Synthesis reagents Reagents: - this compound - NaH - 2-Chloroethanol - Anhydrous THF setup Reaction Setup: - Dry 3-neck flask - N2 atmosphere - Magnetic stirrer reagents->setup alkoxide Alkoxide Formation: - Cool to 0°C - Add NaH - Add this compound dropwise - Stir at RT setup->alkoxide etherification Etherification: - Cool to 0°C - Add 2-Chloroethanol dropwise - Reflux for 12-24h alkoxide->etherification workup Work-up: - Quench with NH4Cl (aq) - Extract with Ethyl Acetate - Wash with brine etherification->workup purification Purification: - Dry over Na2SO4 - Concentrate in vacuo - Column Chromatography workup->purification product Final Product: 2-(2-(p-Bromophenoxy)ethoxy)ethanol purification->product

Caption: Workflow for Williamson Ether Synthesis.

Methodology:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). The flask is flushed with nitrogen and anhydrous tetrahydrofuran (THF) is added. The suspension is cooled to 0°C in an ice bath.[3]

  • Alkoxide Formation: A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the NaH suspension under a nitrogen atmosphere. The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature for 1 hour, or until the evolution of hydrogen gas ceases.[3]

  • Etherification: The reaction mixture is cooled back to 0°C, and a solution of 2-chloroethanol (1.1 equivalents) in anhydrous THF is added dropwise. The reaction mixture is then heated to reflux (approximately 66°C for THF) and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[3]

  • Work-up: After the reaction is complete, the flask is cooled to 0°C, and the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution. The mixture is then partitioned between ethyl acetate and water. The aqueous layer is separated and extracted twice more with ethyl acetate. The combined organic layers are washed with water and then with brine.[3]

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(2-(p-Bromophenoxy)ethoxy)ethanol.[3]

Oxidation of the Primary Alcohol

The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent.[2] This transformation is fundamental for introducing a carbonyl group, which can then serve as a handle for a plethora of subsequent reactions such as Wittig olefination, reductive amination, or Grignard additions.

A widely used reagent for the selective oxidation of primary alcohols to aldehydes is Pyridinium Chlorochromate (PCC).[4][5][6][7][8] For the over-oxidation to a carboxylic acid, stronger oxidizing agents like chromic acid (Jones reagent) are typically employed.[4]

Comparative Performance of Oxidizing Agents
SubstrateOxidizing AgentSolventTemperature (°C)Time (h)ProductYield (%)Reference
Primary Alcohol (general)PCC DichloromethaneRoom Temp.2-4Aldehyde80-95%[4][6]
Primary Alcohol (general)Jones ReagentAcetone0 - Room Temp.1-3Carboxylic Acid70-90%[4]
2-(o-Bromophenoxy)ethanolPCCDichloromethaneRoom Temp.202-(2-Bromophenoxy)ethyl 2-(2-bromophenoxy)acetate-[9]

Analysis:

Experimental Protocol: PCC Oxidation of this compound to 2-(p-Bromophenoxy)acetaldehyde

Diagram of the Experimental Workflow:

PCC_Oxidation reagents Reagents: - this compound - PCC - Celite - Dichloromethane setup Reaction Setup: - Dry flask - Magnetic stirrer reagents->setup oxidation Oxidation: - Suspend PCC and Celite in DCM - Add alcohol solution dropwise - Stir at RT setup->oxidation monitoring Reaction Monitoring: - TLC analysis oxidation->monitoring workup Work-up: - Filter through Celite/Silica - Wash with DCM monitoring->workup purification Purification: - Concentrate in vacuo - Further purification if needed workup->purification product Final Product: 2-(p-Bromophenoxy)acetaldehyde purification->product

Caption: Workflow for PCC Oxidation.

Methodology:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stirrer is charged with pyridinium chlorochromate (PCC, 1.5 equivalents) and an equal weight of Celite. Anhydrous dichloromethane is added to form a suspension.

  • Oxidation: A solution of this compound (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension of PCC. The reaction mixture is stirred at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, the reaction mixture is diluted with additional dichloromethane and filtered through a pad of Celite or silica gel to remove the chromium salts. The filter cake is washed with dichloromethane.

  • Purification: The combined filtrate is concentrated under reduced pressure to yield the crude 2-(p-Bromophenoxy)acetaldehyde. Further purification can be achieved by column chromatography if necessary.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring of this compound provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in modern drug discovery and materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound.[10][11] This reaction is widely used to synthesize biaryl structures, which are prevalent in many biologically active molecules.

Comparative Performance in Suzuki-Miyaura Coupling:

Aryl BromideBoronic AcidCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9012~85% (Predicted)[12]
4-BromoanisolePhenylboronic acidPd(OAc)₂/L2Cs₂CO₃Dioxane1001695%[13]
4-BromobenzaldehydePhenylboronic acidPdNP@PPh₂–SiO₂K₂CO₃iPrOH/H₂O60198%[14]

Analysis:

This compound is expected to be a good substrate for Suzuki-Miyaura coupling. The electron-donating nature of the phenoxyethanol side chain may slightly decrease the reactivity of the aryl bromide compared to electron-deficient substrates like 4-bromobenzaldehyde. However, with appropriate catalyst and ligand systems, high yields can be achieved.[13] The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction conditions for a specific substrate combination.[14][15]

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to aryl alkynes, which are valuable intermediates in organic synthesis.[16][17][18]

Comparative Performance in Sonogashira Coupling:

Aryl BromideAlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
2-(o-Bromophenoxy) derivatives Terminal alkynesPdCl₂(PPh₃)₂/CuIEt₃NTHF6070-90%[16]
Aryl Bromides (general)2-Methyl-3-butyn-2-olPd(OAc)₂/P(p-tol)₃DBUTHF6080-95%[19]

Analysis:

Derivatives of bromophenoxyethanol have been shown to be effective substrates in Sonogashira couplings.[16] The reaction generally proceeds with good to excellent yields under standard conditions. The choice of a copper co-catalyst is common, although copper-free conditions have also been developed.[19]

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene.[20][21][22][23][24] This reaction is a powerful tool for the synthesis of complex olefinic structures.

Comparative Performance in Heck Reaction:

Aryl HalideAlkeneCatalystBaseSolventTemp. (°C)Yield (%)Reference
Aryl Bromides (general)StyrenePd(OAc)₂KOAcDMF100>90%[21]
Aryl Bromides (general)n-Butyl acrylatePd/Phosphine-ImidazoliumiPr₂NEtDioxane120>95%[20]

Analysis:

While specific examples of Heck reactions with this compound are not prevalent in the searched literature, its structural similarity to other reactive aryl bromides suggests it would be a competent substrate. The success of the Heck reaction is highly dependent on the choice of catalyst, base, and solvent, as well as the nature of the alkene coupling partner.[21][22][23]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[12][25][26][27][28] This reaction has become a go-to method for the synthesis of anilines and their derivatives.

Comparative Performance in Buchwald-Hartwig Amination:

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
Aryl Bromides (general)Secondary aminesPd[P(o-Tolyl)₃]₂NaOtBuToluene8070-90%[25]
Aryl Bromides (general)Primary aminesPd(BINAP)NaOtBuToluene100>80%[12]

Analysis:

Given the broad scope of the Buchwald-Hartwig amination, this compound is expected to be a suitable substrate for coupling with a wide range of primary and secondary amines. The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high catalytic activity, especially with less reactive aryl bromides.[12][25][27]

Application in the Synthesis of Bioactive Molecules: The Case of Beta-Blockers

Phenoxypropanolamines are the structural core of many beta-blocker drugs used to manage cardiovascular diseases.[29] The synthesis of these molecules often involves the reaction of a substituted phenol with epichlorohydrin, followed by the opening of the resulting epoxide with an amine.[30][31][32]

While this compound is not a direct precursor in the most common synthetic routes to beta-blockers, its structural motif is highly relevant. The p-bromophenyl group could be introduced and later functionalized to access novel beta-blocker analogues. For instance, a Suzuki coupling could replace the bromine with various substituents to explore structure-activity relationships.

General Synthetic Approach to Beta-Blockers:

Beta_Blocker_Synthesis phenol Substituted Phenol epoxide Glycidyl Ether Intermediate phenol->epoxide Base epichlorohydrin Epichlorohydrin epichlorohydrin->epoxide beta_blocker Phenoxypropanolamine (Beta-Blocker) epoxide->beta_blocker Nucleophilic attack amine Amine (e.g., Isopropylamine) amine->beta_blocker

Caption: General synthesis of beta-blockers.

Conclusion

This compound stands as a highly valuable and versatile building block in modern organic synthesis. Its bifunctional nature allows for a wide array of synthetic manipulations, from simple etherifications and oxidations to sophisticated palladium-catalyzed cross-coupling reactions. While direct, quantitative comparisons with a broad range of alternative substrates are not always available, the existing literature strongly supports its efficacy in these key transformations. For the synthetic chemist, this compound offers a reliable and adaptable platform for the construction of complex molecular architectures, making it an indispensable tool in the pursuit of novel pharmaceuticals and functional materials.

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  • Recent Advances in Sonogashira Reactions. (2011, March 18).
  • A Half Century of the Sonogashira Reaction. (n.d.). Thieme.
  • A H 2 O 2 /HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones. (2018, August 6).
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014, February 12). NIH.

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A Senior Application Scientist's Guide to Arylethoxy Building Blocks: A Comparative Review of 2-(p-Bromophenoxy)ethanol and its Analogs in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Phenoxyethanol Scaffolds in Modern Synthesis

In the landscape of medicinal chemistry and materials science, the phenoxyethanol scaffold is a recurring and valuable motif. Its inherent stability, coupled with the synthetic versatility of its constituent parts—the aromatic ring, the ether linkage, and the terminal alcohol—makes it a privileged starting point for the construction of complex molecular architectures. Among the derivatives of this scaffold, 2-(p-Bromophenoxy)ethanol stands out as a particularly strategic building block. The para-substituted bromine atom serves as a reliable and versatile handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, while the primary alcohol offers an independent site for functionalization.

This guide provides an in-depth comparison of this compound with its common structural analogs. We will dissect the nuances of their synthetic utility, focusing on the causal relationships between structural modifications and chemical reactivity. By presenting objective comparisons and supporting experimental frameworks, this document aims to empower researchers, chemists, and drug development professionals to make more informed and strategic decisions in the selection of building blocks for their synthetic campaigns.

The Core Building Block: Deconstructing this compound

This compound is a trifunctional molecule whose utility stems from the distinct reactivity of its three key components.[1]

  • The p-Bromophenyl Group : The bromine atom is the cornerstone of this reagent's versatility. Positioned on the aromatic ring, it provides a reactive site for a multitude of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.[1] This allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex biaryl systems and other elaborate structures often found in pharmacologically active compounds.[1]

  • The Ether Linkage : This C-O-C bond is generally robust and stable under a wide range of reaction conditions, providing a reliable linker that maintains the spatial relationship between the aromatic core and the ethyl alcohol side chain.

  • The Primary Alcohol : The terminal hydroxyl group is a versatile functional handle. It can be readily oxidized to an aldehyde or carboxylic acid, converted into a leaving group for nucleophilic substitution, or engaged in etherification or esterification reactions to extend the molecular framework.[1]

Workflow: Synthesis of this compound via Williamson Ether Synthesis

The most common and straightforward route to this compound is the Williamson ether synthesis, which involves the reaction of 4-bromophenol with a 2-haloethanol.[1]

G cluster_reactants Reactants cluster_process Process cluster_product Product A 4-Bromophenol P1 Deprotonation (Formation of Phenoxide) A->P1 B 2-Chloroethanol P2 Nucleophilic Attack (SN2) (Ether bond formation) B->P2 C Strong Base (e.g., NaOH) C->P1 P1->P2 4-Bromophenoxide Z This compound P2->Z

Caption: Williamson Ether Synthesis Workflow.

Comparative Analysis of Structural Analogs

The choice of a building block is a critical decision that can profoundly impact the efficiency and success of a synthetic route. Below, we compare this compound to several classes of its structural analogs.

Analog Class 1: The Impact of the Halogen (Ar-X)

The identity of the halogen atom on the aromatic ring is arguably the most critical variable influencing reactivity in cross-coupling reactions. The reactivity trend for oxidative addition to a palladium(0) catalyst is generally I > Br > Cl >> F .[2][3]

Halogen_Reactivity reactivity Reactivity in Pd-Catalyzed Cross-Coupling node_I Aryl Iodide (Ar-I) Highest Reactivity Mildest Conditions Higher Cost / Lower Stability node_Br Aryl Bromide (Ar-Br) Good Reactivity Balance of Reactivity & Stability Widely Used node_Cl Aryl Chloride (Ar-Cl) Lower Reactivity Harsher Conditions / Special Catalysts Cost-Effective node_F Aryl Fluoride (Ar-F) Generally Inert Used as a Non-reactive Moiety

Caption: Halogen Reactivity in Cross-Coupling.

  • 2-(p-Chlorophenoxy)ethanol : Aryl chlorides are attractive due to their lower cost and wider availability. However, their C-Cl bond is significantly stronger than the C-Br bond, making oxidative addition to the catalyst more difficult.[2][3] Consequently, reactions often require higher temperatures, stronger bases, and more specialized (and often expensive) phosphine ligands or catalyst systems to achieve good yields.[3][4]

  • 2-(p-Iodophenoxy)ethanol : Aryl iodides are the most reactive of the common aryl halides.[3] This allows for the use of milder reaction conditions, which can be crucial for sensitive substrates. The trade-off is their higher cost and potentially lower stability compared to their bromo- and chloro-counterparts.

Analog Class 2: Isomeric Position of Bromine

The position of the bromine atom on the phenyl ring can influence reactivity due to steric and electronic effects.

  • 2-(o-Bromophenoxy)ethanol : The ortho-position places the bromine atom adjacent to the ether linkage.[5][6][7] This proximity can introduce steric hindrance, potentially slowing down the approach of the bulky catalyst to the C-Br bond. In some cases, this can be overcome with specific ligand choices, but it may require more rigorous optimization compared to the para-isomer.

  • 2-(m-Bromophenoxy)ethanol : The meta-isomer generally exhibits reactivity similar to the para-isomer, as the steric environment around the C-Br bond is comparable.[8] The primary difference lies in the final geometry of the product, which is a critical consideration in structure-activity relationship (SAR) studies.

Analog Class 3: Nature of the Linker
  • 2-(p-Bromophenyl)ethanol : This analog replaces the ether oxygen with a direct carbon-carbon bond.[9] This seemingly small change has significant consequences:

    • Geometry : The C-C bond is shorter and less flexible than the C-O-C ether linkage, leading to a more rigid molecular structure.

    • Electronic Properties : The absence of the electron-donating ether oxygen alters the electronic nature of the aromatic ring.

    • Synthetic Access : The synthesis of this analog typically starts from 2-bromophenylacetic acid or a similar precursor, following a different synthetic logic.[6]

The choice between a phenoxyethanol and a phenylethanol linker is dictated entirely by the desired properties of the target molecule.

Analog Class 4: The Unsubstituted Parent
  • 2-Phenoxyethanol : This is the parent compound, lacking a halogen for cross-coupling.[10] Its synthetic utility is therefore limited to transformations of the alcohol group. It is widely used in other industries, notably as a preservative in cosmetics and pharmaceuticals due to its antimicrobial properties.[11][12][13][14] Its inclusion here serves as a baseline; it is the core scaffold upon which reactive handles, like bromine, are installed to create versatile building blocks.

Data Summary: Physicochemical Properties

A molecule's physical properties are critical for predicting its behavior in both reaction and biological systems.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C₈H₉BrO₂217.0653-55184 / 20 mmHg
2-(p-Chlorophenoxy)ethanolC₈H₉ClO₂172.6130135-136 / 6 mmHg
2-(o-Bromophenyl)ethanolC₈H₉BrO201.06N/A97 / 0.7 mmHg
2-(p-Bromophenyl)ethanolC₈H₉BrO201.0636-38138 / 9 mmHg
2-PhenoxyethanolC₈H₁₀O₂138.1611-13247

Data compiled from sources[5][9][14][15][16]. Note that isomers may have different molecular formulas and weights.

Experimental Protocols

To provide a practical context, we detail a standard protocol for a key transformation using this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of this compound with a generic boronic acid.

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Performing the reaction under nitrogen or argon is crucial to prevent catalyst degradation and ensure high yields.

  • Degassed Solvents: Dissolved oxygen in solvents can also deactivate the catalyst. Degassing (e.g., by sparging with argon or through freeze-pump-thaw cycles) is a critical step for reproducible results.

  • Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step of the catalytic cycle. The choice of base can significantly influence the reaction rate and outcome.

Protocol 2: Synthesis of 2-Bromoethanol (Precursor)

2-Bromoethanol is a key reagent for the synthesis of many phenoxyethanol derivatives. A common lab-scale preparation involves the reaction of ethylene oxide with hydrobromic acid.[17]

Methodology:

  • A three-necked flask is charged with 46% hydrobromic acid (4.56 mol).[17]

  • The flask is cooled in an ice bath, and ethylene oxide is bubbled through the acid solution.[17]

  • The reaction is monitored, and upon completion, the solution is neutralized with sodium carbonate.[17]

  • The aqueous layer is saturated with sodium chloride to reduce the solubility of the product.[17]

  • The 2-bromoethanol is extracted with an organic solvent like diethyl ether.[17]

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed.[17]

  • The crude product is purified by distillation under reduced pressure to yield pure 2-bromoethanol.[17]

Trustworthiness of the Protocol: This procedure is a well-established method that relies on fundamental chemical principles. The acid-catalyzed ring-opening of the epoxide by the bromide nucleophile is a highly efficient and predictable reaction. The workup procedure is standard for isolating a moderately water-soluble organic product, with each step (neutralization, salting out, extraction, drying) serving a clear and validated purpose.

Conclusion and Strategic Recommendations

This compound is a versatile and highly valuable building block in synthetic chemistry, primarily due to the reliable reactivity of the C-Br bond in a vast array of cross-coupling reactions. It offers an excellent compromise between reactivity, stability, and cost.

Key strategic recommendations for researchers include:

  • For General Purpose & High Reactivity: this compound is the recommended starting point for most applications requiring a balance of robust performance and reasonable cost.

  • For Highly Sensitive Substrates: If subsequent steps involve delicate functional groups that cannot tolerate the conditions required for C-Br activation, the more reactive but costlier 2-(p-Iodophenoxy)ethanol should be considered.

  • For Large-Scale Synthesis & Cost Optimization: When cost is a primary driver and the synthetic team has the capability to optimize catalyst systems, 2-(p-Chlorophenoxy)ethanol is a viable alternative, though it will likely require more intensive process development.

  • For SAR Studies: A systematic comparison of the para-, meta-, and ortho-isomers, alongside the phenylethanol analog, can provide crucial insights into the spatial and electronic requirements of a biological target.

By understanding the distinct advantages and limitations of each building block, scientists can design more efficient, robust, and ultimately successful synthetic routes to their target molecules.

References

  • Benchchem. (n.d.). This compound | 34743-88-9.
  • ResearchGate. (n.d.). Comparison of reactivity of different aryl halides.
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • ResearchGate. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step.
  • Biosynth. (n.d.). 2-(2-Bromophenyl)ethanol | 1074-16-4.
  • ChemBK. (2024). 2-(2-Bromophenyl)-ethanol.
  • ACS Publications. (n.d.). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters.
  • National Institutes of Health. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides.
  • American Chemical Society. (2023). 2-Phenoxyethanol.
  • Suzhou Senfeida Chemical Co., Ltd. (n.d.). China 2-Phenoxyethanol Manufacturers Suppliers Factory.
  • Chempri. (n.d.). 2-Phenoxyethanol.
  • Ataman Kimya. (n.d.). PHENOXYETHANOL.
  • The Royal Society of Chemistry. (2005). Sequential Alcohol Oxidation/ Putative Homo Claisen-Tishchenko-Type Reaction to give esters.
  • Chemical Synthesis Database. (2025). 2-(3-bromophenoxy)ethanol.
  • Benchchem. (n.d.). A Comparative Analysis of 2-[2-(4-Bromophenyl)ethoxy]ethanol and its Chloro-Analogue for Research and Development.
  • Sigma-Aldrich. (n.d.). 2-(4-Bromophenoxy)ethanol 98 34743-88-9.
  • PubChem, National Institutes of Health. (n.d.). Phenoxyethanol.
  • ChemicalBook. (2024). How to synthesis 2-Bromoethanol.
  • PubChem, National Institutes of Health. (n.d.). 2-(4-Bromophenyl)ethanol.

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Safety Operating Guide

Navigating the Disposal of 2-(p-Bromophenoxy)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(p-Bromophenoxy)ethanol, a brominated organic compound. By understanding the principles behind these procedures, you can ensure a safe laboratory environment and mitigate environmental impact.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Chemical-resistant gloves, such as nitrile, are required. Always inspect gloves for tears or degradation before use.[6][7]

  • Eye Protection: Safety glasses with side shields or goggles are essential to protect against splashes.[6][8]

  • Lab Coat: A standard laboratory coat must be worn to prevent skin contact.[6][7]

Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[9]

Quantitative Data Summary

The following table summarizes key physical and chemical properties for this compound, which are crucial for its safe handling and disposal.

PropertyValueSource
Molecular Formula C8H9BrO2[10]
Molecular Weight 217.06 g/mol [10]
Physical State Powder to crystal[10]
Appearance White to Almost white[10]
Melting Point 53-55 °C[10]
Boiling Point 184 °C at 20 mmHg[10]
Flash Point >110 °C (>230 °F)[10]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. As a halogenated organic compound, it is subject to specific regulations to prevent environmental contamination.[7][11] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [7][12]

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: All unused this compound, as well as any materials significantly contaminated with it (e.g., weighing boats, filter paper, contaminated gloves), must be treated as hazardous waste.[12]

  • Segregate Halogenated Waste: This waste must be collected in a dedicated, properly labeled "Halogenated Organic Waste" container.[7] This is a critical step as mixing halogenated and non-halogenated organic waste streams can complicate and increase the cost of disposal.

Step 2: Waste Collection and Container Management

  • Use a Compatible Container: Collect the waste in a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, tight-fitting lid.[9]

  • Proper Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Your institution's Environmental Health and Safety (EHS) department may have specific labeling requirements.

  • Keep Containers Closed: Waste containers should be kept closed except when adding waste to prevent the release of vapors.[8]

Step 3: Storage of Waste

  • Store in a Designated Area: Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory. This area should be away from incompatible materials, such as strong oxidizing agents.[1][9]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 4: Final Disposal

  • Contact EHS: Once the waste container is full or is no longer being added to, contact your institution's EHS department to arrange for pickup and disposal.[13]

  • Professional Disposal: The disposal of halogenated organic waste typically involves high-temperature incineration by a licensed hazardous waste disposal company.[8][14]

Emergency Procedures

In the event of an accidental release or exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[2][15]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][15]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2][15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]

  • Spill: For a small spill, absorb the material with an inert absorbent, such as vermiculite or sand. Place the absorbed material into a sealed container for disposal as hazardous waste.[9] For large spills, evacuate the area and contact your institution's EHS department immediately.[16]

Disposal Workflow Diagram

The following diagram outlines the key decision points and steps in the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste identify_waste Identify as Hazardous Waste (Halogenated Organic) start->identify_waste segregate_waste Segregate into a Dedicated 'Halogenated Organic Waste' Container identify_waste->segregate_waste label_container Label Container Correctly: - Hazardous Waste - Chemical Name - Quantity/Concentration segregate_waste->label_container store_waste Store in a Designated Satellite Accumulation Area label_container->store_waste secondary_containment Use Secondary Containment store_waste->secondary_containment contact_ehs Container Full or No Longer in Use: Contact EHS for Pickup secondary_containment->contact_ehs end End: Professional Disposal (e.g., Incineration) contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

  • Environmental Health and Safety at Providence College. Use of Bromine in Organic Chemistry I Laboratory and Organic Chemistry II Laboratory. [Link]

  • Fisher Scientific. 2-(4-Bromophenyl)ethanol Safety Data Sheet (2024-02-16). [Link]

  • Washington State University. Bromine Standard Operating Procedure. [Link]

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Angene Chemical. (S)-1-(4-Bromophenyl)ethanol Safety Data Sheet. [Link]

  • eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • Alfa Aesar. 1-(4-Bromophenyl)ethanol Safety Data Sheet. [Link]

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Personal protective equipment for handling 2-(p-Bromophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Guide: Handling 2-(p-Bromophenyl)ethanol

A Senior Application Scientist's Guide to Safe Laboratory Operations

As researchers and scientists, our primary commitment is to safety and scientific integrity. The handling of any chemical reagent demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, in-depth information for the safe handling, use, and disposal of 2-(p-Bromophenyl)ethanol (CAS 4654-39-1), a compound frequently used in developmental research. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of protection.

A Note on Chemical Nomenclature: The user requested information on "2-(p-Bromophenoxy)ethanol." However, the most prevalent and well-documented chemical with a similar structure is 2-(4-Bromophenyl)ethanol, also known as p-Bromophenethyl alcohol. This guide will focus on the latter, as its safety profile is clearly established in authoritative sources. The safety principles outlined are broadly applicable to related brominated phenyl ethanols.

Immediate Hazard Assessment

2-(p-Bromophenyl)ethanol is classified as a hazardous substance and must be handled with appropriate caution.[1] Its primary dangers lie in its acute toxicity upon contact, ingestion, or inhalation, and its capacity to cause significant irritation to the skin, eyes, and respiratory system.[1][2][3]

Hazard Classification (GHS)Hazard StatementImplication for the Researcher
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedAccidental ingestion can lead to significant health issues; strict prohibition of eating, drinking, or smoking in the lab is critical.[1][3][4]
Acute Toxicity, Dermal (Category 4) H312: Harmful in contact with skinThe compound can be absorbed through the skin, causing systemic effects. This necessitates robust skin protection.[1][3][4]
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritationDirect contact will likely cause inflammation, redness, and pain.[1][3][4][5]
Serious Eye Damage/Irritation (Category 2A) H319: Causes serious eye irritationSplashes can cause significant, potentially lasting, eye damage.[1][3][4][5]
Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaledInhaling vapors or aerosols can be damaging; engineering controls are essential.[3][4]
Specific Target Organ Toxicity (Single Exposure, Category 3) H335: May cause respiratory irritationVapors can irritate the nose, throat, and lungs.[1][3][4][5]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a procedural step but a direct response to the specific chemical threats posed by 2-(p-Bromophenyl)ethanol. The principle of "as low as reasonably achievable" (ALARA) exposure must be applied at all times.

Dermal Protection (Skin & Body)

Given that the compound is harmful upon skin contact and a known skin irritant, dermal protection is paramount.[1][3] The rapid absorption of related phenolic compounds through the skin underscores this criticality.[6][7]

  • Gloves : Always handle this chemical with gloves.[4]

    • For Incidental Contact : Double-gloving with standard nitrile laboratory gloves (minimum 8mil thickness) is a suitable baseline. Gloves must be inspected for integrity before use and changed frequently, especially after any direct contact.[7]

    • For Extended Handling or Splash Risk : For tasks involving larger quantities or a higher risk of immersion, more chemically resistant gloves such as neoprene or butyl rubber should be worn over nitrile gloves.[7][8] Use proper glove removal technique to avoid contaminating your hands.[4]

  • Laboratory Coat : A fully buttoned, long-sleeved lab coat is mandatory to protect skin and personal clothing.[5][7]

  • Apron : For procedures involving significant quantities (>50 mL) or a high risk of splashing, a chemical-resistant apron made of neoprene or a similar impervious material should be worn over the lab coat.[7]

Ocular and Facial Protection (Eyes & Face)

2-(p-Bromophenyl)ethanol causes serious eye irritation, making robust eye protection non-negotiable.[1][4][5]

  • Chemical Splash Goggles : Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and vapors.[6][9] Eyewear must be compliant with OSHA 29 CFR 1910.133 or EN 166 (EU) standards.[1][4]

  • Face Shield : When handling larger volumes or during procedures with a high potential for splashing (e.g., transferring solutions), a full-face shield should be worn in addition to chemical splash goggles.[4][8]

Respiratory Protection

The chemical may cause respiratory irritation and is harmful if inhaled.[1][3][4] Therefore, engineering controls are the primary method of respiratory protection.

  • Engineering Controls : All handling of 2-(p-Bromophenyl)ethanol, including weighing, preparing solutions, and running reactions, must be conducted within a certified chemical fume hood.[6][7][10] This provides the necessary exhaust ventilation to keep airborne concentrations low.[5]

  • Respirators : If a fume hood is not available or in the event of a large spill where exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1] All respirator use must comply with a formal respiratory protection program (OSHA 29 CFR 1910.134).[1]

Operational Protocol: A Step-by-Step Workflow

Adherence to a strict, sequential protocol minimizes risk at every stage of handling.

Step 1: Pre-Handling and Preparation

  • Review the SDS : Before beginning any work, thoroughly read the Safety Data Sheet (SDS) for 2-(p-Bromophenyl)ethanol.[6]

  • Verify Engineering Controls : Confirm that the chemical fume hood is operational and has a current certification. Ensure that an ANSI-approved safety shower and eyewash station are unobstructed and within a 10-second travel distance.[6][7]

  • Designate an Area : Clearly mark the specific area within the fume hood where the work will be performed.[11]

  • Assemble Materials : Gather all necessary equipment, including spill cleanup materials, before introducing the chemical.

Step 2: Donning PPE

  • Put on your lab coat, ensuring it is fully buttoned.

  • Don chemical splash goggles.

  • Put on the first pair of nitrile gloves.

  • Put on the second pair of nitrile gloves (or neoprene/butyl gloves if required).

  • If necessary, don a face shield and chemical-resistant apron.

Step 3: Handling the Chemical

  • Perform all manipulations of the chemical deep within the sash of the chemical fume hood.

  • Keep the container tightly closed when not in use.[5][12]

  • Use the smallest quantity necessary for the experiment.[11]

  • Should any part of your PPE become contaminated, remove it immediately and replace it, following the proper doffing procedure to avoid skin contact.[11]

Step 4: Post-Handling and Decontamination

  • Wipe down the designated work area with an appropriate cleaning solution (e.g., soap and water) after work is complete.[11]

  • Securely seal the primary container of 2-(p-Bromophenyl)ethanol and store it in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[3][6]

Step 5: Doffing PPE

  • Remove the outer pair of gloves first.

  • Remove the apron and/or face shield.

  • Remove the lab coat.

  • Remove the inner pair of gloves using the proper technique to avoid touching the outer surface.[4]

  • Wash hands thoroughly with soap and water.[4][5][6]

Workflow Visualization

The following diagram illustrates the logical flow of operations for safely handling 2-(p-Bromophenyl)ethanol.

G Safe Handling Workflow: 2-(p-Bromophenyl)ethanol A 1. Risk Assessment (Review SDS) B 2. Verify Engineering Controls (Fume Hood, Eyewash/Shower) A->B Proceed if safe C 3. Select & Don PPE - Double Gloves (Nitrile) - Goggles & Face Shield - Lab Coat / Apron B->C Controls verified D 4. Chemical Handling (Inside Fume Hood) C->D Fully protected E 5. Decontamination (Clean work area) D->E Experiment complete F 6. Secure Storage (Cool, Dry, Ventilated) E->F G 7. Waste Segregation (Label as Hazardous Waste) E->G Generate waste H 8. Doff PPE (Avoid Contamination) F->H G->H I 9. Final Hand Wash H->I Final step

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.